2-AEMP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C3H10NO3P |
|---|---|
Peso molecular |
139.09 g/mol |
Nombre IUPAC |
2-aminoethoxy(methyl)phosphinic acid |
InChI |
InChI=1S/C3H10NO3P/c1-8(5,6)7-3-2-4/h2-4H2,1H3,(H,5,6) |
Clave InChI |
MXZASEUAQKMVGV-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis Mechanism of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile anionic monomer. The core of this document focuses on the prevalent industrial synthesis route, the Ritter reaction, involving acrylonitrile (B1666552) and isobutylene (B52900) in the presence of a strong acid catalyst. This guide details the underlying reaction mechanism, presents a comparative analysis of various experimental conditions reported in the literature, and provides standardized experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the synthesis pathway and experimental workflows, ensuring clarity and ease of understanding for researchers and professionals in chemical synthesis and drug development.
Introduction
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), also known as Lubrizol AMPS, is a reactive hydrophilic sulfonic acid acrylic monomer.[1] Its unique molecular structure, containing a strong anionic sulfonic acid group, a shielded amide linkage, and a polymerizable vinyl group, imparts exceptional properties to polymers. These properties include high hydrophilicity, excellent thermal and hydrolytic stability, and salt tolerance. Consequently, AMPS and its polymers find extensive applications in diverse fields such as water treatment, oilfield chemicals, construction chemicals, hydrogels for medical applications, personal care products, and emulsion coatings.[1] The industrial production of AMPS is primarily achieved through the Ritter reaction.[1]
The Ritter Reaction Synthesis Mechanism
The synthesis of AMPS is a classic example of the Ritter reaction, which involves the reaction of a nitrile with a substrate that can form a stable carbocation in the presence of a strong acid.[1][2][3] In the case of AMPS synthesis, acrylonitrile serves as the nitrile, and isobutylene acts as the carbocation precursor. The reaction is typically catalyzed by concentrated sulfuric acid or oleum (B3057394).[1][4][5]
The reaction proceeds through the following key steps:
-
Carbocation Formation: Isobutylene is protonated by the strong acid (e.g., sulfuric acid) to form a stable tertiary carbocation.
-
Sulfonation: The tertiary carbocation is then attacked by sulfur trioxide (present in oleum or formed from the dehydration of sulfuric acid) to form a sulfonium (B1226848) ion intermediate. This is a critical step that introduces the sulfonic acid group.
-
Nitrilium Ion Formation: The lone pair of electrons on the nitrogen atom of acrylonitrile attacks the sulfonium ion, leading to the formation of a nitrilium ion intermediate.
-
Amide Formation: The nitrilium ion is subsequently hydrolyzed by water present in the reaction mixture to yield the final product, 2-Acrylamido-2-methyl-1-propanesulfonic acid.
A visual representation of this reaction mechanism is provided below.
Figure 1: Ritter Reaction Mechanism for AMPS Synthesis.
Experimental Protocols and Data
The synthesis of AMPS can be carried out using either batch or continuous processes.[1][6][7] The reaction conditions significantly influence the purity and yield of the final product. Key parameters include temperature, the molar ratio of reactants, and the choice of catalyst and solvent.
Data Presentation: Reaction Conditions
The following table summarizes various reaction conditions reported in the literature for the synthesis of AMPS.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Process Type | Batch | Continuous | Batch | Continuous |
| Reactants | Acrylonitrile, Isobutylene, Oleum | Acrylonitrile, Fuming Sulfuric Acid, Vaporized Isobutene | Acrylonitrile, >98% Sulfuric Acid, Liquefied Isobutylene | Acrylonitrile, Oleum, Isobutylene |
| Catalyst | Sulfur-containing organic acid | - | Weak inorganic acids or organic sulfonic acids | - |
| Temperature | 20°C to 55°C[4] | 10-12°C (mixing), 20-45°C (reaction)[6][7] | Max 20°C (mixing), Max 50°C (reaction)[5] | -5 to 0°C (mixing), 38-40°C (reaction)[8] |
| Solvent | Excess Acrylonitrile | - | - | Acetic Acid (for refining)[8] |
| Reported Yield | - | - | High Yield | - |
| Reported Purity | Good purity and chroma[4] | - | Highly pure (up to 99.7%)[1] | High purity after refining[8] |
| Reference | CN105399648A[4] | CN102351744A[7] | US6504050B1[5] | CN103922973A[8] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature, presented in a standardized format.
Protocol 1: Batch Synthesis of AMPS
-
Objective: To synthesize AMPS via a batch process using oleum.
-
Materials:
-
Acrylonitrile
-
Isobutylene
-
Oleum
-
Sulfur-containing organic acid (catalyst)
-
-
Procedure:
-
In a suitable reactor, charge acrylonitrile and the sulfur-containing organic acid.
-
Cool the mixture and slowly add oleum while maintaining the temperature between 20°C and 55°C.
-
Introduce isobutylene into the reactor over a period of 1 to 3 hours, ensuring the temperature is maintained within the specified range.
-
After the addition of isobutylene is complete, allow the reaction to proceed for a specified duration.
-
The resulting slurry containing the AMPS product is then subjected to filtration.
-
The collected solid is washed and dried to obtain the final product.
-
-
Reference: Adapted from CN105399648A[4].
Protocol 2: Continuous Synthesis of AMPS
-
Objective: To continuously produce AMPS using a two-stage reaction system.
-
Materials:
-
Acrylonitrile
-
Fuming sulfuric acid
-
Vaporized isobutene
-
-
Procedure:
-
Continuously feed acrylonitrile and fuming sulfuric acid into a mixing vessel, maintaining the temperature at 10-12°C.
-
The resulting mixture is then continuously fed into a primary reactor.
-
Simultaneously, introduce vaporized isobutene into the primary reactor. The reaction temperature is maintained between 20-45°C.
-
The overflow from the primary reactor is fed into a secondary reactor to ensure complete reaction.
-
The product slurry from the secondary reactor is continuously withdrawn and subjected to slaking, centrifugation, and drying to yield the AMPS product.
-
-
Reference: Adapted from CN102351744A[7].
Protocol 3: High Purity AMPS Synthesis
-
Objective: To synthesize high-purity AMPS using liquefied isobutylene and a specific catalyst.
-
Materials:
-
Acrylonitrile
-
Sulfuric acid (>98%) or oleum
-
Liquefied isobutylene
-
Weak inorganic acid or organic sulfonic acid (catalyst)
-
-
Procedure:
-
Mix acrylonitrile with a mixture of sulfuric acid and the catalyst, ensuring the temperature does not exceed 20°C.
-
To this mixture, add liquefied isobutylene while maintaining the temperature at a maximum of 50°C.
-
After the reaction is complete, the solid product is separated.
-
The product is purified by washing with acrylonitrile.
-
The purified product is then dried under vacuum at a temperature of 50 to 60°C.
-
-
Reference: Adapted from US6504050B1[5].
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key processes and relationships in the synthesis of AMPS.
Figure 2: General Experimental Workflow for AMPS Synthesis.
Figure 3: Logical Relationships of Key Synthesis Parameters.
Conclusion
The synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic acid via the Ritter reaction is a well-established industrial process. This guide has provided an in-depth analysis of the reaction mechanism, a structured comparison of various reported experimental conditions, and detailed experimental protocols. The provided visualizations offer a clear understanding of the synthesis pathway and the interplay of critical reaction parameters. For researchers and professionals, a thorough understanding of these aspects is crucial for optimizing the synthesis process to achieve high yields and purity of AMPS, a monomer with significant industrial and potential pharmaceutical applications. Further research could focus on the development of more environmentally benign catalysts and solvent systems to enhance the sustainability of AMPS production.
References
- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 5. US6504050B1 - Process for the preparation of 2-acrylamido-2-methyl-1-propanesulfonic acid - Google Patents [patents.google.com]
- 6. Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN102351744A - Synthesis process for 2-acrylamido-2-methyl propane sulfonic acid through continuous method - Google Patents [patents.google.com]
- 8. CN103922973A - 2-acrylamido-2-methyl propane sulfonic acid preparation method - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Properties of AMPS Monomer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile monomer widely utilized in the development of polymers for various applications, including drug delivery systems. This document details its fundamental characteristics, experimental protocols for their determination, and key workflows for its synthesis and polymerization.
Core Physicochemical Properties
AMPS is a white crystalline powder known for its high hydrophilicity and thermal stability.[1][2] The presence of a sulfonic acid group imparts a strong anionic character over a wide pH range, making it highly soluble in water and polar organic solvents.[2][3][4] Its unique structure, featuring a sterically hindered amide functionality, provides excellent hydrolytic and thermal stability to polymers incorporating this monomer.[2][3]
Quantitative Data Summary
The key physicochemical properties of AMPS monomer are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | [5] |
| Synonyms | AMPS, 2-Acryloylamino-2-methyl-1-propanesulfonic acid | [6] |
| CAS Number | 15214-89-8 | [6] |
| Molecular Formula | C₇H₁₃NO₄S | [5] |
| Molecular Weight | 207.25 g/mol | [5] |
| Appearance | White crystalline powder or granular particles | [2] |
| Melting Point | 195-200 °C (decomposes) | [4] |
| Density | 1.1 - 1.45 g/cm³ | [2][4] |
| pKa | ~1.67 ± 0.50 | [4] |
| Solubility in Water | 150 g / 100 g solvent | |
| Solubility in DMF | >100 g / 100 g solvent | |
| Solubility in NMP | 80 g / 100 g solvent | |
| Solubility in Methanol | 8.7 g / 100 g solvent |
Experimental Protocols
This section outlines detailed methodologies for determining the key physicochemical properties of AMPS monomer.
Melting Point Determination (Capillary Method)
The melting point of AMPS is determined using a capillary melting point apparatus.
Procedure:
-
Sample Preparation: A small amount of dry AMPS powder is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of approximately 1-2 °C per minute.[8]
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.[8] For AMPS, decomposition is typically observed at its melting point.[4]
Solubility Determination
The solubility of AMPS in various solvents is determined by preparing a saturated solution and quantifying the dissolved solute.
Procedure:
-
Solution Preparation: An excess amount of AMPS is added to a known volume of the solvent in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is carefully removed, and the solvent is evaporated. The mass of the remaining dissolved AMPS is measured.
-
Calculation: The solubility is expressed as grams of solute per 100 grams of solvent.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the sulfonic acid group in AMPS can be determined by potentiometric titration.[9]
Procedure:
-
Solution Preparation: A standard solution of AMPS of known concentration (e.g., 0.01 M) is prepared in deionized water.
-
Titration Setup: A calibrated pH electrode is immersed in the AMPS solution, which is continuously stirred.
-
Titration: A standard solution of a strong base, typically sodium hydroxide (B78521) (NaOH) of known concentration (e.g., 0.1 M), is added in small, precise increments.[9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9]
Spectroscopic Analysis
FTIR spectroscopy is used to identify the functional groups present in the AMPS monomer. A sample is typically prepared as a KBr pellet.
Characteristic Bands:
-
~3450 cm⁻¹: O-H stretching of the sulfonic acid group.[10][11]
-
~2930 cm⁻¹: C-H stretching of the methyl and methylene (B1212753) groups.[10][11]
-
~1660 cm⁻¹: C=O stretching of the amide I band.[12]
-
~1550 cm⁻¹: N-H bending of the amide II band.[12]
-
~1220 cm⁻¹ and ~1040 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonate group, respectively.[12]
¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the AMPS monomer. The sample is typically dissolved in a deuterated solvent such as D₂O.
¹H NMR Chemical Shifts (δ, ppm):
-
~6.0-6.5: Vinyl protons (-CH=CH₂).
-
~3.3: Methylene protons (-CH₂-SO₃H).
-
~1.4: Methyl protons (-C(CH₃)₂).
¹³C NMR Chemical Shifts (δ, ppm):
-
~168: Carbonyl carbon (C=O).
-
~128-130: Vinyl carbons (-CH=CH₂).
-
~58: Quaternary carbon (-C(CH₃)₂).
-
~53: Methylene carbon (-CH₂-SO₃H).
-
~26: Methyl carbons (-C(CH₃)₂).
UV-Vis spectroscopy can be used to determine the concentration of AMPS in solution by measuring its absorbance at a specific wavelength. AMPS typically exhibits a UV absorbance maximum around 210-220 nm in aqueous solutions, corresponding to the n→π* transition of the acrylamide (B121943) chromophore.[13][14]
Key Experimental Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key experimental workflows involving AMPS monomer.
Caption: Workflow for the synthesis and polymerization of AMPS monomer.
Caption: Preparation of AMPS-based hydrogels for controlled drug delivery.
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. atamankimya.com [atamankimya.com]
- 4. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]
- 5. 2-Acrylamido-2-methyl-1-propanesulfonic acid | C7H13NO4S | CID 65360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. davjalandhar.com [davjalandhar.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. tsijournals.com [tsijournals.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Thermal Stability of Poly(AMPS) Hydrogels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) [poly(AMPS)] hydrogels. Due to their exceptional water absorption capabilities and responsiveness to stimuli, poly(AMPS) hydrogels are promising materials in various biomedical applications, including drug delivery and tissue engineering.[1][2] Understanding their thermal stability is critical for determining their processing parameters, storage conditions, and suitability for applications that may involve temperature fluctuations.
Factors Influencing Thermal Stability
The thermal stability of poly(AMPS) hydrogels is not intrinsic to the polymer alone but is significantly influenced by the hydrogel's composition and structure. Key factors include the type and concentration of crosslinkers, the presence of comonomers, and the incorporation of additives.
Crosslinkers: The crosslinker N,N'-methylenebisacrylamide (MBA) is commonly used in the synthesis of poly(AMPS) hydrogels.[3] However, the crosslinks formed by MBA can be susceptible to thermo-hydrolytic cleavage upon heating, which can lead to a decrease in the hydrogel's structural integrity.[3]
Comonomers: The incorporation of comonomers, such as acrylamide (B121943) (AAm), can enhance the thermal stability of poly(AMPS) hydrogels. It has been shown that hydrogels containing at least 15% acrylamide are stable during heating, even at temperatures as high as 200°C.[3] The presence of acrylamide appears to delay or prevent the undesirable changes in swelling that result from the cleavage of MBA crosslinks.[3] Other comonomers like methacrylic acid (MAAc) and N,N-dimethylacrylamide (DMAA) have also been used to produce mechanically strong, hydrogen-bonded hydrogels without the need for a chemical cross-linker.[1]
Additives: The inclusion of additives like organomodified clay can also have a positive effect on the thermo-hydrolytic stability of the hydrogel network.[3] However, the stabilizing effect of such additives may be less pronounced compared to the incorporation of comonomers like acrylamide, especially at higher comonomer concentrations.[3]
Thermal Degradation Mechanisms
The thermal degradation of poly(AMPS) hydrogels and their copolymers in aqueous solutions is a complex process that primarily involves modifications to the polymer's side groups.[4] At elevated temperatures (200-240°C), the degradation of copolymers of AMPS and acrylic acid (AA) or acrylamide (AM) mainly occurs in the side groups.[4] This process can lead to the breaking of the main polymer chain, resulting in a reduction of the polymer's molecular weight and the generation of small molecules like carbon dioxide and ammonia.[4]
In the case of polyacrylamide hydrogels, instability at high temperatures can be attributed to the rupture of both the polymer chains and the cross-linker chains, particularly when prepared with deionized water.[5] The hydrolysis of amide groups, while occurring at high temperatures, may have a less significant impact on the overall gel instability compared to chain scission events.[5]
The degradation process for copolymers of AMPS in saline solutions at high temperatures involves both hydrolysis and oxidative thermal degradation.[6] The hydrolysis of both AM and AMPS groups follows a first-order reaction rate, with the hydrolysis rate of AM groups being significantly higher than that of AMPS groups.[6]
Quantitative Thermal Analysis Data
The thermal stability of poly(AMPS) hydrogels is commonly evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information about decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, which can reveal information about phase transitions.
| Hydrogel Composition | Key Thermal Events | Analytical Method | Reference |
| Poly(AMPS-co-AA) grafted onto Chitosan (B1678972) | Continuous weight loss from 35 to 350°C due to loss of absorbed water and degradation of the polymer. | TGA | [7] |
| Poly(MAAm-co-AMPS) | Thermal stability increases with increasing methacrylamide (B166291) (MAAm) content. | TGA | [8] |
| Poly(AM-co-AMPSA)/Silica Nanocomposite | Onset degradation temperature increased from 227°C (for polyacrylamide-silica) to 262°C. | TGA | [9] |
| Poly(AMPS-co-MAA) | Swelling is influenced by the type of crosslinker (EGDMA vs. MBA). | Swelling Studies | [10] |
| PVA-g-poly(AMPS) Nanogels | Thermally stable, as confirmed by TGA/DSC. | TGA/DSC | [11] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of poly(AMPS) hydrogels by measuring weight loss as a function of temperature.
Methodology:
-
A small sample of the hydrogel (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[7]
-
A common heating rate is 10°C/min over a temperature range of 35°C to 650°C.[7]
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting TGA thermogram plots the percentage of weight loss against temperature.
Differential Scanning Calorimetry (DSC)
Objective: To analyze the thermal transitions of poly(AMPS) hydrogels, such as the melting of frozen water within the hydrogel matrix.
Methodology:
-
A swollen hydrogel sample (approximately 12 mg) is hermetically sealed in an aluminum pan to prevent water evaporation.[12]
-
The sample is subjected to a controlled temperature program, which often includes cooling and heating cycles.
-
For analyzing water structure, a typical DSC scan might involve cooling the sample and then heating it at a controlled rate to observe the endothermic peaks corresponding to the melting of different forms of frozen water.[12]
-
The DSC heating curves show endothermic peaks between -10°C and 20°C, which correspond to the melting of various forms of water that were frozen during the cooling phase.[12]
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of poly(AMPS) hydrogels.
Proposed Thermal Degradation Pathway of Poly(AMPS) Copolymers
Caption: Proposed thermal degradation pathway for poly(AMPS) hydrogels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation Mechanism of P(AA/AMPS)and P(AM/AA/AMPS)Aqueous Solutions at High Temperature [ythx.scu.edu.cn]
- 5. Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Poly(acrylic acid-co-2-acrylamido-2-methyl-1-propanesulfonic acid)-grafted chitosan hydrogels for effective adsorption and photocatalytic degradation of dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Poly(methacrylamide‐co‐2‐acrylamido‐2‐methyl‐1‐propanesulfonic acid) hydrogels: Investigation of pH‐ and temperature‐dependent swelling characteristics and their characterization | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tailoring Hydrogel Sheet Properties through Co-Monomer Selection in AMPS Copolymer Macromers - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity Ratios of AMPS in Copolymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity ratios of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) in copolymerization with various comonomers. AMPS is a versatile ionic monomer widely utilized in the synthesis of functional polymers for a range of applications, including drug delivery, hydrogels, and enhanced oil recovery. Understanding its copolymerization behavior is crucial for tailoring polymer microstructures and properties to specific needs.
Introduction to Reactivity Ratios
In copolymerization, reactivity ratios (r) are parameters that describe the relative reactivity of a growing polymer chain radical towards the different monomers present in the reaction mixture. For a binary copolymerization involving two monomers, M₁ and M₂, the reactivity ratios are defined as:
-
r₁ = k₁₁ / k₁₂ : The ratio of the rate constant for the addition of monomer M₁ to a growing chain ending in M₁ (homopropagation) to the rate constant for the addition of monomer M₂ to a growing chain ending in M₁ (crosspropagation).
-
r₂ = k₂₂ / k₂₁ : The ratio of the rate constant for the addition of monomer M₂ to a growing chain ending in M₂ to the rate constant for the addition of monomer M₁ to a growing chain ending in M₂.
The values of r₁ and r₂ determine the composition and sequence distribution of the resulting copolymer.
Reactivity Ratios of AMPS with Various Comonomers
The copolymerization of AMPS has been investigated with a variety of comonomers. The reactivity ratios are influenced by factors such as the comonomer type, solvent, temperature, pH, and ionic strength of the polymerization medium.[1][2]
Data Presentation
The following tables summarize the reported reactivity ratios for the copolymerization of AMPS (M₁) with several common comonomers (M₂).
| Comonomer (M₂) | r₁ (AMPS) | r₂ (Comonomer) | Polymerization Conditions | Reference(s) |
| Acrylamide (B121943) (AAm) | 0.18 | 0.85 | Aqueous solution, pH ≈ 7, ACVA initiator | [3] |
| Acrylic Acid (AAc) | 0.19 | 0.86 | Aqueous solution, pH ≈ 7, ACVA initiator | [3] |
| N-Vinylpyrrolidone (NVP) | - | - | Limited data available in searched literature. NVP has been used as a comonomer with AMPS.[4] | [4] |
| Maleic Anhydride (B1165640) | - | - | AMPS can be used as a comonomer with maleic anhydride in aqueous systems.[5] | [5] |
| Itaconic Acid | - | - | Radical copolymerization of itaconic acid with acrylamide derivatives has been studied.[6] | [6] |
| Methyl Methacrylate (MMA) | - | - | Copolymers of acrylamide derivatives with MMA have been reported.[6] | [6] |
Note: The table will be expanded as more data from ongoing research becomes available.
Experimental Protocols for Determining Reactivity Ratios
Accurate determination of reactivity ratios is essential for predicting copolymer composition and properties. Several methods have been developed for this purpose, with the Fineman-Ross and Kelen-Tüdős methods being the most widely used graphical techniques.[7][8] More advanced computational methods like the error-in-variables-model (EVM) are also employed for more precise estimations.[3]
General Experimental Workflow
The determination of reactivity ratios typically involves the following steps:
-
Copolymer Synthesis: A series of copolymerizations are carried out with varying initial monomer feed compositions. The reactions are usually terminated at low conversions (<10%) to ensure that the monomer feed composition remains relatively constant.
-
Copolymer Characterization: The composition of the resulting copolymers is determined using analytical techniques such as NMR spectroscopy, elemental analysis, or titration.
-
Data Analysis: The monomer feed and copolymer composition data are then used to calculate the reactivity ratios using one of the methods described below.
Fineman-Ross Method
The Fineman-Ross method is a linear graphical method for determining reactivity ratios.[7] The Mayo-Lewis equation, which relates the instantaneous copolymer composition to the monomer feed composition, is rearranged into a linear form:
G = H * r₁ - r₂
where:
-
G = (F/f) * (f - 1)
-
H = F² / f
-
f = [M₁] / [M₂] (molar ratio of monomers in the feed)
-
F = d[M₁] / d[M₂] (molar ratio of monomers in the copolymer)
A plot of G versus H yields a straight line with a slope of r₁ and an intercept of -r₂.
Kelen-Tüdős Method
The Kelen-Tüdős method is a modification of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce the influence of experimental errors.[8] The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α is an arbitrary constant, typically calculated as the geometric mean of the highest and lowest H values.
A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.
Visualization of Key Processes
Experimental Workflow for Reactivity Ratio Determination
References
- 1. Shaping the Future of Antimicrobial Therapy: Harnessing the Power of Antimicrobial Peptides in Biomedical Applications | MDPI [mdpi.com]
- 2. espublisher.com [espublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Advances of Stimuli-Responsive Amphiphilic Copolymer Micelles in Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aqueous Solution Behavior of AMPS Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction to AMPS Polymers
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a hydrophilic, anionic monomer utilized in the synthesis of a diverse range of polymers.[1][2] The sulfonic acid group within its structure confers unique and advantageous properties to these polymers, including pronounced hydrophilicity, exceptional thermal and hydrolytic stability, and responsiveness to environmental stimuli such as pH and ionic strength.[1][3] These characteristics render AMPS-containing polymers, especially in the form of hydrogels, highly suitable for a variety of biomedical applications, most notably in drug delivery, tissue engineering, and as integral components of medical devices.[4][5]
This technical guide offers a detailed examination of the behavior of AMPS polymers in aqueous solutions. It explores their synthesis, fundamental properties of swelling and viscosity, and their practical application in the realm of controlled drug release. This document provides comprehensive experimental protocols for essential characterization techniques and presents quantitative data in a clear, comparative format.
Synthesis of AMPS Polymers
The synthesis of AMPS polymers is most commonly achieved through free-radical polymerization. This polymerization can be initiated by several methods, including the use of thermal initiators, redox systems, or radiation, and is typically conducted in an aqueous solution.[6][7]
Free-Radical Polymerization Workflow
The standard workflow for synthesizing an AMPS-based hydrogel via free-radical polymerization is depicted in the following diagram.
Caption: A typical workflow for the synthesis of an AMPS hydrogel.
Aqueous Solution Behavior of AMPS Polymers
The behavior of AMPS polymers in aqueous environments is largely dictated by the presence of the highly ionizable sulfonic acid groups. This key structural feature gives rise to adjustable and advantageous properties, particularly concerning swelling and viscosity.
Swelling Behavior of AMPS Hydrogels
AMPS hydrogels are distinguished by their superabsorbent nature, possessing the ability to absorb and hold significant quantities of water.[8] This swelling behavior is acutely sensitive to the external environment, especially to variations in pH and ionic strength.
The swelling ratio of AMPS hydrogels is markedly affected by the pH of the surrounding medium. The sulfonic acid moieties, being strong acids, remain fully ionized across a broad pH spectrum.[9] In acidic environments, the protonation of any amino groups present in copolymers can induce electrostatic repulsion among the polymer chains, thereby augmenting the swelling.[8] In contrast, in strongly basic solutions, charge screening phenomena can lead to a reduction in the swelling capacity.[9]
Caption: Influence of pH on the swelling of AMPS hydrogels.
The following table provides a summary of the swelling ratios for various AMPS-based hydrogels under differing pH and salt conditions, as documented in scientific literature.
| Hydrogel Composition | Condition | Swelling Ratio (g/g) |
| Alginate-g-poly(AMPS) | pH 2.0 | Shrinks[2] |
| Alginate-g-poly(AMPS) | pH 8.0 | 95[2] |
| Gelatin-g-poly(AMPS) | pH 1.0 - 13.0 | Maximum swelling observed at pH 8.0 (approximately 95)[4] |
| Acrylamide/AMPS | Water | Swelling increases with higher AMPS content[10] |
| Acrylamide/AMPS | NaCl Solution | Swelling decreases as salt concentration increases[10] |
| Acrylic acid/Chitosan/AMPS | Alkaline pH | 85.5[5] |
Objective: To ascertain the equilibrium swelling ratio of an AMPS hydrogel.
Materials:
-
Dried AMPS hydrogel sample of a known weight (Wd)
-
Distilled water or a buffer solution of the desired pH
-
Beaker
-
Filter paper
-
Analytical balance
Procedure:
-
A pre-weighed, dried hydrogel sample (Wd) is immersed in a beaker containing an excess of the selected aqueous solution (e.g., distilled water or a specific pH buffer).
-
The hydrogel is allowed to swell at a constant temperature, such as room temperature or 37°C.
-
At regular intervals, the swollen hydrogel is removed from the solution.
-
The surface of the hydrogel is gently blotted with filter paper to eliminate excess surface water.
-
The swollen hydrogel is weighed (Ws).
-
Steps 3 through 5 are repeated until the weight of the swollen hydrogel stabilizes, signifying that equilibrium swelling has been achieved.
-
The equilibrium swelling ratio (SR) is calculated using the formula: SR (g/g) = (Ws - Wd) / Wd
Viscosity of AMPS Polymer Solutions
The viscosity of AMPS polymer solutions is a crucial parameter, especially in applications like enhanced oil recovery and as rheology modifiers in pharmaceutical formulations.[11][12]
The viscosity of AMPS polymer solutions typically increases with a higher polymer concentration.[13] Given the polyelectrolyte nature of AMPS, the presence of salts in the solution can have a profound impact on viscosity. At low salt concentrations, the polymer chains are in an extended conformation due to electrostatic repulsion between the sulfonate groups, which results in high viscosity. With an increase in salt concentration, the charges on the polymer backbone become screened, leading to a contraction of the polymer coils and a subsequent decrease in viscosity.[11]
The table below details viscosity data for AMPS-containing polymer solutions.
| Polymer System | Polymer Concentration | Salt Concentration | Apparent/Intrinsic Viscosity |
| AM/AMPS Copolymer | 1 wt% | Varied NaCl, KCl, CaCl2 | Apparent viscosity diminishes with rising salt concentration[8] |
| Poly(AM-stat-AMPS) | - | Varied NaNO3 | Intrinsic viscosity lessens with increased salt concentration[11] |
| Amphoteric Polyacrylamide | 0.05 g/dL | 0.01 - 1 M NaCl | Reduced viscosity elevates with greater NaCl concentration[12] |
| Hydrophobically associative polyacrylamide | 2000 mg/L | Varied NaCl, CaCl2 | Apparent viscosity declines with higher salt concentration[14] |
Objective: To measure the apparent viscosity of an AMPS polymer solution.
Materials:
-
AMPS polymer
-
Aqueous solvent (e.g., deionized water, brine)
-
Viscometer (e.g., Brookfield or a cone-and-plate rheometer)
-
Analytical balance
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare AMPS polymer solutions of the desired concentrations by dissolving a known mass of the polymer in a specific volume of the solvent.
-
Gently stir the solution until the polymer is completely dissolved. Avoid high-speed stirring to prevent polymer chain degradation.
-
Allow the solution to thermally equilibrate to the desired temperature.
-
Calibrate the viscometer in accordance with the manufacturer's guidelines.
-
Measure the viscosity of the polymer solution at a controlled temperature and shear rate.
-
Record the viscosity value. For comprehensive rheological analysis, repeat the measurement across a range of shear rates.
Application in Drug Delivery
The distinct properties of AMPS polymers, including their high water content, biocompatibility, and stimuli-responsive nature, position them as prime candidates for advanced controlled drug delivery systems.[15]
Drug Release from AMPS Hydrogels
AMPS hydrogels can be effectively loaded with therapeutic agents and engineered for their controlled release. The release of the drug is predominantly controlled by diffusion through the swollen polymer network.[16] The rate of this release can be precisely adjusted by altering the hydrogel's crosslink density, its swelling ratio, and by copolymerizing AMPS with other monomers to modify its chemical characteristics.[15]
Experimental Workflow for In-Vitro Drug Release
The diagram below outlines a standard experimental arrangement for investigating the in-vitro release of a drug from an AMPS hydrogel matrix.
Caption: A generalized workflow for an in-vitro drug release experiment.
Quantitative Data: Ciprofloxacin (B1669076) Release
Ciprofloxacin, a broad-spectrum antibiotic, has been effectively integrated into and released from a variety of polymer matrices. The table below exemplifies its release characteristics.
| Polymer System | Release Medium | Key Findings |
| Mixed Polymeric Micelles | Phosphate Buffer (pH 7.4) | Characterized by an initial rapid release followed by a period of sustained release[7] |
| Polymerized Rosin Implants | PBS (pH 7.4) | Achieved over 90% drug release across a 90-day period[17] |
| Eudragit Matrix Tablets | Phosphate Buffer (pH 7.4) | The rate of release was found to be dependent on the concentration of the polymer[18] |
| Poly(β-amino ester) Conjugates | - | Demonstrated enhanced antibiofilm activity[19] |
Experimental Protocol: In-Vitro Ciprofloxacin Release
Objective: To characterize the in-vitro release profile of ciprofloxacin from an AMPS hydrogel.
Materials:
-
Ciprofloxacin-loaded AMPS hydrogel
-
Phosphate-buffered saline (PBS, pH 7.4)
-
USP dissolution apparatus-II or an equivalent system
-
UV-Vis spectrophotometer or HPLC system
-
Syringes and filters (for HPLC)
-
Cuvettes (for UV-Vis) or vials (for HPLC)
Procedure:
-
A known quantity of the ciprofloxacin-loaded hydrogel is placed into the dissolution vessel, which contains a specified volume of PBS (e.g., 500 mL).
-
The temperature is maintained at 37°C, and the medium is stirred at a constant rate (e.g., 50 rpm).
-
At predefined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), a small aliquot (e.g., 5 mL) of the release medium is withdrawn.
-
The withdrawn volume is immediately replenished with an equal volume of fresh, pre-warmed PBS to ensure a constant volume (maintaining sink conditions).
-
The concentration of ciprofloxacin in the collected samples is determined using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax ≈ 271 nm) or by a validated HPLC method.
-
The cumulative amount of drug released at each time point is calculated.
-
A plot of the percentage of cumulative drug release versus time is generated to visualize the release profile.
-
The release data can be fitted to various kinetic models, such as zero-order, first-order, Higuchi, and Korsmeyer-Peppas, to elucidate the mechanism of drug release.[20]
Conclusion
AMPS polymers demonstrate a remarkable and highly adaptable range of behaviors in aqueous solutions. Their intrinsic hydrophilicity, coupled with their responsiveness to stimuli and inherent stability, makes them exceptionally versatile materials. For professionals in the field of drug development, a deep understanding of their swelling, viscosity, and drug release properties is crucial for the creation of effective and novel therapeutic systems. The experimental protocols and data compiled in this guide are intended to serve as a valuable resource for the ongoing exploration and application of these advanced polymers.
References
- 1. In vitro drug release from the hydrogel [bio-protocol.org]
- 2. biotech-asia.org [biotech-asia.org]
- 3. 3.4.4. In vitro Drug Release from Hydrogels [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, assessment, and swelling study of amphiphilic acrylic acid/chitosan-based semi-interpenetrating hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro drug release behavior from a novel thermosensitive composite hydrogel based on Pluronic f127 and poly(ethylene glycol)-poly(ε-caprolactone)-poly(ethylene glycol) copolymer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ciprofloxacin-Loaded Mixed Polymeric Micelles as Antibiofilm Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic analysis of drug release from hydrogels containing amphoteric surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats [eureka.patsnap.com]
- 17. Novel biopolymers as implant matrix for the delivery of ciprofloxacin: biocompatibility, degradation, and in vitro antibiotic release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Unveiling the Crystalline Architecture of 2-Acrylamido-2-methyl-1-propanesulfonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crystal structure of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile sulfonic acid-containing monomer. While a complete single-crystal X-ray diffraction dataset with atomic coordinates and bond parameters remains elusive in publicly accessible literature, this document compiles the available crystallographic information, details experimental protocols for its synthesis and crystallization, and presents relevant physical and chemical data.
Physicochemical Properties
2-Acrylamido-2-methyl-1-propanesulfonic acid is a white crystalline solid.[1][2] It is a reactive and hydrophilic monomer characterized by the presence of a strongly acidic sulfonic acid group.[2]
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃NO₄S | [1][3] |
| Molecular Weight | 207.25 g/mol | [1][3] |
| Melting Point | 185.5 - 186 °C | [1] |
Crystallographic Data
However, a hydrated crystalline form of AMPS has been identified and characterized by powder X-ray diffraction (PXRD). The known 2-theta (2θ) diffraction peaks for this hydrated form are presented below.[4]
| 2θ (degrees) |
| 10.58 |
| 11.2 |
| 12.65 |
| 13.66 |
| 16.28 |
| 18.45 |
| 20.0 |
| 20.4 |
| 22.5 |
| 25.5 |
| 25.88 |
| 26.47 |
| 28.52 |
| 30.28 |
| 30.8 |
| 34.09 |
| 38.19 |
| 40.69 |
| 41.82 |
| 43.74 |
| 46.04 |
Note: The data corresponds to a hydrated crystalline form of 2-acrylamido-2-methylpropane sulfonic acid. The exact stoichiometry of water in the crystal lattice is not specified in the available documentation.
Experimental Protocols
Synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic Acid
The industrial synthesis of AMPS is typically achieved through the Ritter reaction. This process involves the reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of concentrated sulfuric acid and water.
Workflow for the Synthesis of AMPS
References
Technical Guide: Acidity of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pKa value of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile sulfonic acid monomer. An understanding of the acidity of AMPS is critical for its application in a wide range of fields, including polymer chemistry, materials science, and pharmaceutical formulations, as it governs the monomer's ionization state, solubility, and reactivity.
Core Concept: The pKa of AMPS
2-Acrylamido-2-methyl-1-propanesulfonic acid is a strong acid due to the presence of the sulfonic acid group (-SO₃H). The pKa value is a measure of this acidity, with a lower pKa indicating a stronger acid that readily dissociates in solution. The sulfonic acid group in AMPS is highly ionized across a wide pH range, imparting a high degree of hydrophilicity and an anionic character to polymers incorporating this monomer.[1][2] This property is fundamental to its use in applications such as superabsorbent hydrogels, dispersants, and rheology modifiers.
Quantitative Data: pKa Values of AMPS
The reported pKa values for 2-Acrylamido-2-methyl-1-propanesulfonic acid are summarized in the table below. It is important to note that some of these values are predicted, highlighting the strongly acidic nature of the sulfonic acid group.
| Parameter | Value | Source |
| pKa (Predicted) | 1.67 ± 0.50 | [1][3] |
| Dissociation Constant (Ka) at 20°C | 2.4 | [3][4] |
Note: A dissociation constant (Ka) of 2.4 corresponds to a pKa of approximately -0.38.
Acid Dissociation Equilibrium of AMPS
The following diagram illustrates the dissociation of the sulfonic acid group of AMPS in an aqueous solution. At a pH above its pKa, the equilibrium favors the deprotonated, anionic form.
Caption: Acid dissociation equilibrium of AMPS.
Experimental Protocols for pKa Determination
Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.[5][6][7]
Principle: A solution of the acidic compound is titrated with a standard solution of a strong base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized.
Methodology:
-
Preparation of the Analyte Solution: A precise amount of 2-Acrylamido-2-methyl-1-propanesulfonic acid is dissolved in deionized water to a known concentration (e.g., 0.01 M).
-
Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
UV-Visible Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound exhibit different UV-Visible absorption spectra.[8][9][10]
Principle: The absorbance of a solution of the compound is measured at a fixed wavelength over a range of pH values. The pKa is determined from the sigmoidal relationship between absorbance and pH.
Methodology:
-
Spectral Analysis: The UV-Visible spectra of the fully protonated and fully deprotonated forms of AMPS are recorded to identify a wavelength with a significant difference in absorbance.
-
Buffer Preparation: A series of buffer solutions with known and varying pH values are prepared.
-
Sample Preparation: A constant concentration of AMPS is added to each buffer solution.
-
Absorbance Measurement: The absorbance of each solution is measured at the predetermined analytical wavelength.
-
Data Analysis: The absorbance is plotted against the pH. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the resulting sigmoidal curve.
Capillary Electrophoresis
Capillary electrophoresis (CE) is a powerful technique for pKa determination, especially for compounds that are available in small quantities or are impure.[11][12][13]
Principle: The electrophoretic mobility of a compound is dependent on its charge-to-size ratio. As the pH of the background electrolyte is varied, the charge of the analyte changes, leading to a change in its electrophoretic mobility. The pKa is the pH at which the effective mobility is halfway between the mobility of the fully protonated and fully deprotonated species.
Methodology:
-
Capillary and Electrolyte Preparation: A fused-silica capillary is conditioned, and a series of background electrolytes with different, precisely known pH values are prepared.
-
Sample Injection: A small plug of the AMPS solution is injected into the capillary.
-
Electrophoresis: A voltage is applied across the capillary, and the migration time of the analyte is measured for each background electrolyte.
-
Mobility Calculation: The effective electrophoretic mobility is calculated from the migration time.
-
Data Analysis: A plot of effective mobility versus pH is generated. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Conclusion
The strongly acidic nature of 2-Acrylamido-2-methyl-1-propanesulfonic acid, as indicated by its low pKa value, is a key determinant of its chemical behavior and utility. This technical guide provides the essential data and methodologies for researchers and professionals working with this important monomer, enabling a more informed approach to its application in various scientific and industrial domains.
References
- 1. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]
- 2. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Acrylamide-2-methylpropanesulfonic acid | 15214-89-8 [chemicalbook.com]
- 4. 2-Acrylamido-2-Methylpropane Sulfonic Acid [chembk.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. researchgate.net [researchgate.net]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijper.org [ijper.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. analiza.com [analiza.com]
- 13. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Hydrolytic Stability of AMPS-Containing Polymers
This guide provides a comprehensive overview of the hydrolytic stability of polymers incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS). AMPS-containing polymers are valued for their unique properties, including high hydrophilicity, salt tolerance, and thermal resistance. Their stability in aqueous environments is critical for applications ranging from drug delivery systems and hydrogels to industrial processes like enhanced oil recovery. This document details the mechanisms of hydrolysis, factors influencing stability, and robust experimental protocols for evaluation.
Core Concepts of Hydrolytic Stability
Hydrolytic stability refers to a polymer's resistance to degradation by water. For AMPS-containing polymers, particularly copolymers with monomers like acrylamide (B121943) (AM), hydrolysis can occur at the amide functional groups. This process can alter the polymer's molecular weight, charge density, and solution viscosity, thereby impacting its performance.
The sulfonic acid group (–SO₃H) on the AMPS monomer is strongly ionizable and remains dissociated across a wide pH range, contributing to the polymer's stability in both acidic and alkaline conditions.[1] However, the stability of the overall polymer is often dictated by the susceptibility of its comonomers and crosslinkers to hydrolysis.
Factors Influencing Hydrolytic Stability
Effect of Temperature
Temperature is a critical factor accelerating polymer degradation. For AMPS-acrylamide (AM) copolymers, high temperatures promote two primary degradation pathways: the hydrolysis of functional groups and oxidative thermal degradation, which involves the breaking of the polymer's main chain.[2]
-
Hydrolysis Reaction: The viscosity of an AM-AMPS copolymer solution is influenced by the hydrolysis of its amide groups. Initially, hydrolysis can increase viscosity due to increased electrostatic repulsion between the newly formed carboxylate groups.[3]
-
Oxidative Thermal Degradation: This process reduces the polymer's molecular weight, leading to a significant decrease in solution viscosity. At higher temperatures, the contribution of oxidative thermal degradation to viscosity loss becomes more pronounced than that of hydrolysis.[2]
Studies show that the hydrolysis reaction rate constant for AM groups is significantly higher than that for AMPS groups, indicating that the acrylamide component is more susceptible to thermal hydrolysis.[4][5]
Effect of pH
AMPS-based polymers are known for their superior resistance to both acid and alkaline hydrolysis compared to conventional partially hydrolyzed polyacrylamides (HPAM).[6]
-
Acidic Conditions: The sulfonic acid group of AMPS remains ionized even at very low pH, contributing to the polymer's stability in acidic environments.[1]
-
Alkaline Conditions: The hydrolysis of the common comonomer, acrylamide, is catalyzed by hydroxide (B78521) ions (OH⁻).[2] Therefore, the rate of hydrolysis for the acrylamide portion of the copolymer increases at high pH. However, the AMPS monomer itself is reported to be resistant to hydrolysis, which imparts overall stability to the copolymer in alkaline solutions.[7]
While the AMPS monomer is stable, the overall stability of the polymer system in different pH environments can also be influenced by the choice of crosslinkers or other formulation components.
Quantitative Data on Thermal Hydrolysis
The following table summarizes data from a study on the thermal degradation of an AM-AMPS copolymer. It shows the change in the content of acrylamide (AM) and AMPS functional groups over time at various temperatures, illustrating the higher rate of hydrolysis for the AM groups.
| Temperature (°C) | Aging Time (days) | AM Group Content (%) | AMPS Group Content (%) | Degree of Hydrolysis (%) |
| 80 | 0 | 74.8 | 25.2 | 0.00 |
| 5 | 72.1 | 25.2 | 3.61 | |
| 10 | 69.8 | 25.2 | 6.68 | |
| 20 | 65.2 | 25.2 | 12.83 | |
| 30 | 61.1 | 25.1 | 18.32 | |
| 104.5 | 0 | 74.8 | 25.2 | 0.00 |
| 2 | 68.5 | 25.2 | 8.42 | |
| 5 | 61.9 | 25.1 | 17.25 | |
| 10 | 53.2 | 25.0 | 28.88 | |
| 15 | 46.5 | 24.9 | 37.83 | |
| 116 | 0 | 74.8 | 25.2 | 0.00 |
| 1 | 67.4 | 25.2 | 9.89 | |
| 2 | 61.3 | 25.1 | 18.05 | |
| 5 | 48.2 | 24.9 | 35.56 | |
| 8 | 38.9 | 24.7 | 47.99 | |
| 130 | 0 | 74.8 | 25.2 | 0.00 |
| 0.5 | 66.8 | 25.2 | 10.70 | |
| 1 | 59.9 | 25.1 | 19.92 | |
| 2 | 48.9 | 24.9 | 34.63 | |
| 4 | 34.5 | 24.6 | 53.88 | |
| 140 | 0 | 74.8 | 25.2 | 0.00 |
| 0.25 | 67.1 | 25.2 | 10.29 | |
| 0.5 | 60.5 | 25.1 | 19.12 | |
| 1 | 49.6 | 24.9 | 33.70 | |
| 2 | 35.8 | 24.6 | 52.14 | |
| Data adapted from a study on AM-AMPS copolymer degradation, where the content of AM and AMPS groups was analyzed using liquid nuclear magnetic resonance carbon spectroscopy.[4] |
Hydrolysis Mechanism of AM-AMPS Copolymers
The hydrolysis of an AM-AMPS copolymer primarily involves the conversion of the pendant amide groups of the acrylamide units into carboxylate groups. The amide group on the AMPS monomer is significantly more stable due to steric hindrance from the adjacent gem-dimethyl group and the bulky sulfonate group.
Experimental Protocols for Stability Assessment
A systematic evaluation of hydrolytic stability involves aging the polymer solution under controlled conditions and subsequently analyzing the changes in its properties.
Protocol for Sample Aging
-
Preparation of Solutions: Prepare a stock solution of the AMPS-containing polymer (e.g., 1-10 g/L) in the desired aqueous medium. For pH-dependent studies, use appropriate buffer solutions (e.g., phosphate (B84403) buffers for neutral pH, HCl/KCl for acidic, borate (B1201080) for alkaline).
-
Sample Aliquoting: Dispense equal volumes of the polymer solution into a series of sealable containers (e.g., glass ampoules or high-pressure vials) to prevent evaporation.
-
Degassing (Optional but Recommended): To study hydrolysis in the absence of oxidation, purge the solutions with an inert gas like nitrogen or argon for 10-15 minutes before sealing.
-
Incubation: Place the sealed samples in a calibrated oven or water bath set to the desired aging temperature (e.g., 60°C, 80°C, 120°C).
-
Time-Point Sampling: At specified time intervals (e.g., 1, 5, 10, 20, 30 days), remove a sample vial from the incubator and cool it rapidly to room temperature to quench the degradation reaction.
-
Storage: Store the cooled samples at a low temperature (e.g., 4°C) prior to analysis.
Protocol for Viscometry Analysis
Viscometry provides a straightforward method to track polymer degradation by measuring changes in the solution's flow properties.[6][8]
-
Instrument Setup: Use a calibrated viscometer, such as a capillary viscometer (e.g., Ubbelohde type) or a rotational rheometer. Ensure the instrument is clean and thermally equilibrated to the measurement temperature (e.g., 25°C).
-
Sample Preparation: Allow the aged polymer sample to reach thermal equilibrium with the instrument.
-
Measurement:
-
Capillary Viscometer: Measure the efflux time of the polymer solution and the pure solvent. The relative viscosity (η_rel) is the ratio of the solution efflux time to the solvent efflux time.
-
Rotational Rheometer: Measure the solution viscosity at a constant, defined shear rate (e.g., 10 s⁻¹).
-
-
Data Analysis: Plot the viscosity (or relative viscosity) as a function of aging time. A decrease in viscosity typically indicates polymer chain scission (degradation), while an initial increase may suggest hydrolysis of amide groups leading to greater chain expansion.
Protocol for Gel Permeation Chromatography (GPC/SEC)
GPC separates polymer molecules by size to determine the molecular weight distribution (MWD). A shift in the MWD to lower values is a clear indicator of chain scission.[9][10]
-
System Preparation: Set up a GPC system with a suitable column set for aqueous mobile phases and the expected molecular weight range of the polymer. The mobile phase should be a good solvent for the polymer and typically contains salt (e.g., 0.1 M NaNO₃) to suppress polyelectrolyte effects.
-
Calibration: Calibrate the system using a series of narrow MWD polymer standards (e.g., pullulan or polyethylene (B3416737) oxide).
-
Sample Preparation: Filter the aged polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any particulate matter.
-
Analysis: Inject the filtered sample onto the GPC column. Use a refractive index (RI) detector to monitor the polymer concentration as it elutes. A light scattering or viscometry detector can be added for more accurate (absolute) molecular weight determination.[11]
-
Data Analysis: Analyze the resulting chromatogram to determine the number-average (Mn), weight-average (Mw), and Z-average (Mz) molecular weights, as well as the polydispersity index (PDI = Mw/Mn). Compare these values across different aging times to quantify the extent of degradation.
Protocol for ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is a powerful technique for quantifying the degree of hydrolysis by directly observing the chemical changes in the polymer structure.[12][13][14]
-
Sample Preparation: Freeze-dry (lyophilize) the aged polymer solution to obtain a solid powder. Dissolve a precise amount of the dried polymer in a suitable solvent, typically deuterium (B1214612) oxide (D₂O).
-
Instrument Setup: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Quantitative analysis requires long relaxation delays between pulses to ensure full magnetization recovery for all carbon nuclei.
-
Spectral Acquisition: Collect the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the carbonyl carbon peaks corresponding to the amide group in acrylamide (typically ~178-180 ppm) and the newly formed carboxylate group (typically ~182-184 ppm).
-
Integrate the areas of these respective peaks.
-
Calculate the degree of hydrolysis (DH) using the formula: DH (%) = [Area(Carboxylate) / (Area(Carboxylate) + Area(Amide))] * 100
-
This provides a direct measure of the conversion of amide groups to carboxylate groups over time.
-
Conclusion
The hydrolytic stability of AMPS-containing polymers is a key determinant of their efficacy in aqueous applications. While the AMPS monomer imparts excellent thermal and pH stability, the overall performance is often dependent on the nature of comonomers and the specific environmental conditions. Temperature is a primary accelerator of degradation, promoting both hydrolysis and main-chain scission. The polymer's stability across the pH spectrum is generally robust, although the hydrolysis of common comonomers like acrylamide is accelerated under alkaline conditions. A multi-faceted analytical approach employing viscometry, GPC, and NMR spectroscopy is essential for a comprehensive assessment of hydrolytic stability, providing critical data for formulation development and predicting long-term performance.
References
- 1. The determination of the degree of hydrolysis in poly(acrylamides): simple methods using C13 n.m.r., and elementary analysis | Semantic Scholar [semanticscholar.org]
- 2. NMR Spectroscopy for the Determination of Degree of Hydrolysis for Polyvinyl Alcohol and Vinyl Alcohol Homopolymer, and Monomer Ratio for Vinyl Alcohol and Vinyl Acetate Copolymer | USP-NF [uspnf.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Viscosity measurements and degradation: OMPG [ompg.de]
- 7. onepetro.org [onepetro.org]
- 8. theseus.fi [theseus.fi]
- 9. azom.com [azom.com]
- 10. aimplas.net [aimplas.net]
- 11. resolvemass.ca [resolvemass.ca]
- 12. researchgate.net [researchgate.net]
- 13. Direct quantification of the degree of polymerization of hydrolyzed cellulose by solid-state NMR spectroscopy | springerprofessional.de [springerprofessional.de]
- 14. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Interaction of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) with Metal Ions in Solution
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a highly versatile sulfonic acid acrylic monomer, notable for its high hydrophilicity and anionic character over a wide pH range.[1] Its unique molecular structure, featuring both a strong sulfonic acid group and an amide functionality, facilitates significant interactions with metal ions. These interactions are pivotal in a multitude of applications, including water treatment, the formulation of superabsorbent polymers, and as rheology modifiers in various industries.[1][2][3] This guide provides a comprehensive overview of the interaction mechanisms between AMPS and metal ions in aqueous solutions. It details the key experimental methodologies used to characterize these interactions, presents available quantitative data on the binding capabilities of AMPS-based polymers, and explores the factors influencing complex formation.
Core Mechanisms of AMPS-Metal Ion Interaction
The interaction between AMPS and metal ions is primarily governed by the functional groups within the AMPS monomer: the sulfonate group (-SO₃⁻) and the amide group (-CONH-).
-
Electrostatic Interaction: The sulfonic acid group has a pKa value of approximately 1.5, meaning it is fully deprotonated and carries a negative charge across a broad pH range.[4] This strong anionic character facilitates powerful electrostatic attraction with positively charged metal cations (Mⁿ⁺).
-
Coordination and Chelation: While electrostatic forces are dominant, the amide group can also participate in the coordination of metal ions. Polymers containing AMPS can act as polychelatogens, where electron-donating oxygen and nitrogen atoms form coordinate bonds with heavy metals.[4] The combined action of the sulfonate and amide groups allows polymers incorporating AMPS to effectively bind and inhibit the precipitation of various divalent cations, including Ca²⁺, Mg²⁺, Fe²⁺, Zn²⁺, Ba²⁺, and others.[1]
Caption: Primary interaction modes of AMPS functional groups with a metal ion.
Quantitative Analysis of Metal Ion Binding
While comprehensive thermodynamic data (e.g., stability constants) for the monomeric AMPS with various metal ions is not extensively documented in the literature, the performance of AMPS-based polymers and hydrogels in metal ion removal provides quantitative insights into the strength of these interactions. These materials are widely studied for their high efficacy in sequestering heavy metal ions from aqueous solutions.
Table 1: Metal Ion Retention by AMPS-Based Copolymers
| Polymer System | Target Metal Ions | Performance Metrics | Reference |
|---|---|---|---|
| Poly(AMPS-co-VP) Hydrogel | Cd(II), Pb(II), Cu(II) | Demonstrates competitive removal from aqueous solutions. | [4] |
| AMPS-based Polymers | Ca, Mg, Fe, Al, Zn, Ba, Cr | Incorporation of AMPS significantly inhibits the precipitation of these divalent cations. | [1] |
| Ion-Imprinted Polymers (IIPs) | Ni²⁺, Co²⁺ | Acrylamide (an acrylic acid derivative) used as a monomer to create selective binding sites for target ions. |[5] |
Key Experimental Protocols for Studying Interactions
The binding of metal ions to ligands like AMPS can be characterized using several well-established biophysical and analytical techniques. These methods allow for the determination of binding affinity, stoichiometry, and the thermodynamic parameters of the interaction.
Potentiometric (pH-Metric) Titration
This classical method is used to determine the stability constants of metal-ligand complexes.[6] It involves monitoring the pH of a solution containing the metal ion and the ligand as a standard base is added. The competition between protons (H⁺) and metal ions for the ligand allows for the calculation of the complex's formation constant.[7][8]
General Protocol:
-
Solution Preparation: Prepare solutions of the AMPS ligand, the metal salt (e.g., CuCl₂, Zn(NO₃)₂), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations. Maintain a constant ionic strength in all solutions using an inert salt like KNO₃ or NaCl.[7]
-
pH Electrode Calibration: Calibrate the pH meter using standard buffers. For high ionic strength solutions, it is crucial to use ionic strength-corrected buffers to avoid errors from changes in the liquid junction potential.[9]
-
Titration: Titrate a solution containing the metal ion and AMPS with the standardized base. Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH readings against the volume of titrant added. The resulting titration curve is analyzed using computational methods, such as the Irving-Rossotti technique, to calculate the stepwise and overall stability constants (K₁, K₂, βn) of the metal-AMPS complexes.[7]
Caption: Workflow for determining metal-ligand stability constants via pH-metry.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[10] In a single experiment, it can determine the binding affinity (Kₐ or K₋), binding stoichiometry (n), and the enthalpy (ΔH) of the interaction. From these values, the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[11][12]
General Protocol:
-
Sample Preparation: Prepare a solution of the AMPS ligand and a separate, more concentrated solution of the metal ion in the same buffer to avoid heats of dilution. Degas both solutions thoroughly.
-
Instrument Setup: Load the AMPS solution into the sample cell and the metal ion solution into the injection syringe of the calorimeter. Allow the system to equilibrate to the desired temperature.[13]
-
Titration: A series of small, precise injections of the metal ion solution are made into the AMPS solution. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[10]
-
Data Analysis: The raw data, a series of heat-flow peaks, is integrated to yield the heat change per injection. This is plotted against the molar ratio of metal to ligand. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters (Kₐ, n, ΔH).[12]
Caption: Workflow for thermodynamic characterization using Isothermal Titration Calorimetry.
Spectroscopic Methods (Fluorescence Quenching)
If AMPS or a system containing it is fluorescent, its interaction with certain metal ions can be monitored by changes in fluorescence intensity. Many transition metal ions (e.g., Cu²⁺, Ni²⁺, Fe³⁺) are known to be efficient fluorescence quenchers.[14][15] The quenching can occur through static (complex formation) or dynamic (collisional) mechanisms.
General Protocol:
-
Solution Preparation: Prepare a stock solution of a fluorescent AMPS-derivative or a system where AMPS is part of a fluorescent complex. Prepare stock solutions of various metal ions.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the AMPS solution in the absence of any metal ion.
-
Titration: Add successive aliquots of a metal ion solution to the fluorophore solution. Record the fluorescence spectrum after each addition, allowing the system to equilibrate.
-
Data Analysis: Plot the change in fluorescence intensity (F₀/F, where F₀ is the initial intensity and F is the intensity after adding the quencher) against the concentration of the metal ion. The data can be analyzed using the Stern-Volmer equation to determine quenching constants, which can be related to binding constants in the case of static quenching.
Caption: Logical flow of static fluorescence quenching by a metal ion.
Factors Influencing AMPS-Metal Ion Interactions
The strength and nature of the interaction between AMPS and metal ions are sensitive to environmental conditions.
-
pH: The pH of the solution is a critical factor.[16] As established, the sulfonic acid group of AMPS is ionized over a wide pH range, ensuring a consistent negative charge for interaction.[4] However, at very low pH (below 1.5), protonation of the sulfonate group would reduce its ability to bind cations electrostatically. Furthermore, pH affects the hydrolysis and speciation of the metal ions themselves, which can alter their binding behavior.[17][18]
-
Ionic Strength: The presence of other ions in the solution can influence the electrostatic interaction between AMPS and metal ions. High concentrations of background electrolytes can screen the electrostatic attraction, potentially weakening the binding. Therefore, experiments are typically conducted at a constant ionic strength to ensure consistent results.[9]
-
Temperature: Temperature affects the thermodynamics of complex formation.[19] By conducting experiments like ITC at different temperatures, one can determine the heat capacity change (ΔCₚ) of binding, providing deeper insight into the nature of the interaction forces.
Conclusion and Future Directions
2-Acrylamido-2-methyl-1-propanesulfonic acid exhibits significant interactions with a wide range of metal ions, primarily through electrostatic attraction to its sulfonate group and coordination involving its amide functionality. While quantitative binding data is most readily available for AMPS-containing polymers used in ion sequestration, the underlying principles of interaction are rooted in the chemistry of the monomer itself. The experimental techniques detailed herein—potentiometric titration, isothermal titration calorimetry, and fluorescence spectroscopy—provide robust frameworks for the detailed characterization of these interactions.
For researchers and drug development professionals, understanding these interactions is crucial for designing novel materials, such as ion-selective hydrogels, drug delivery systems where metal ions play a role, and specialty polymers. Future research should focus on systematically determining the thermodynamic parameters (Kₐ, ΔH, ΔS) for the monomeric AMPS with a broad panel of physiologically and environmentally relevant metal ions. This foundational data would enable more precise modeling and prediction of the behavior of complex AMPS-based systems.
References
- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Acrylamido-2-methylpropane sulphonic acid (AMPS) - IRO Water Treatment [irowater.com]
- 3. 2-アクリルアミド-2-メチル-1-プロパンスルホン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 7. Stability Constants of Ternery Complexes of Transition Metal(Ii) Ions with Aspartic Acid and Glutamic Acid as Primary Ligands and Ampicillin and Cephalexin as Secondary Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 8. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 9. The impact of ionic strength and background electrolyte on pH measurements in metal ion adsorption experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cbgp.upm.es [cbgp.upm.es]
- 13. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 14. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quenching of fluorophore-labeled DNA oligonucleotides by divalent metal ions: implications for selection, design, and applications of signaling aptamers and signaling deoxyribozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. chm.uri.edu [chm.uri.edu]
- 19. solubilityofthings.com [solubilityofthings.com]
The Core of Innovation: A Technical Guide to the Self-Assembly of AMPS-Based Block Copolymers for Advanced Drug Delivery
For Immediate Release
This technical guide provides an in-depth exploration of the synthesis, characterization, and application of 2-acrylamido-2-methylpropane sulfonic acid (AMPS)-based block copolymers, with a focus on their self-assembly into sophisticated nanostructures for drug delivery. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key quantitative data, detailed experimental protocols, and visual workflows to facilitate the advancement of next-generation therapeutic systems.
Introduction: The Promise of AMPS-Based Block Copolymers
Amphiphilic block copolymers, composed of distinct hydrophilic and hydrophobic polymer chains, represent a cornerstone of modern nanotechnology and drug delivery.[1] Among these, polymers incorporating the highly hydrophilic and anionic AMPS monomer are of particular interest due to their unique properties, including exceptional water solubility, pH-responsiveness, and biocompatibility.[2] When placed in an aqueous environment, these copolymers spontaneously self-assemble into organized structures, most commonly core-shell micelles.[3] The hydrophobic blocks form a core that can encapsulate poorly water-soluble drugs, while the hydrophilic AMPS-containing blocks form a protective corona, enhancing stability and circulation time in biological systems.[3][4] This guide delves into the fundamental principles and practical methodologies for harnessing the potential of these versatile macromolecules.
Synthesis of AMPS-Based Block Copolymers
The synthesis of well-defined AMPS-based block copolymers with controlled molecular weights and low polydispersity is crucial for predictable self-assembly and reproducible performance. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are the methods of choice.[1][5]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a highly versatile method compatible with a wide range of monomers, including AMPS.[6] The process involves the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization, allowing for the sequential addition of different monomer blocks.[7]
Experimental Protocol: Synthesis of a Representative Poly(AMPS)-b-Poly(hydrophobic monomer) Diblock Copolymer via RAFT
This protocol outlines the synthesis of a diblock copolymer using an AMPS-based macro-chain transfer agent (macro-CTA).
Materials:
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Hydrophobic monomer (e.g., methyl methacrylate (B99206) (MMA), styrene)
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate)
-
Initiator (e.g., Azobisisobutyronitrile (AIBN))
-
Solvent (e.g., N,N-Dimethylformamide (DMF))
-
Anhydrous diethyl ether
-
Nitrogen gas
Procedure:
-
Synthesis of PAMPS Macro-CTA: In a Schlenk flask, dissolve AMPS, the RAFT agent, and AIBN in DMF.
-
The solution is degassed by three freeze-pump-thaw cycles to remove oxygen.
-
The flask is then placed in a preheated oil bath at a specific temperature (e.g., 70 °C) to initiate polymerization.
-
The reaction is allowed to proceed for a predetermined time to achieve the desired molecular weight for the first block.
-
The polymerization is quenched by rapid cooling in an ice bath.
-
The resulting poly(AMPS) macro-CTA is purified by precipitation in cold diethyl ether and dried under vacuum.
-
Chain Extension with Hydrophobic Monomer: In a separate Schlenk flask, dissolve the purified PAMPS macro-CTA, the hydrophobic monomer, and a fresh portion of AIBN in DMF.
-
Repeat the degassing procedure (freeze-pump-thaw cycles).
-
The flask is immersed in a preheated oil bath to commence the polymerization of the second block.
-
After the desired reaction time, the polymerization is terminated by cooling.
-
The final diblock copolymer is purified by precipitation in an appropriate non-solvent and dried under vacuum.
Self-Assembly and Characterization
The amphiphilic nature of AMPS-based block copolymers drives their self-assembly in aqueous media into various morphologies, with micelles being the most common.[1][8] The characteristics of these micelles, such as their critical micelle concentration (CMC), size, and morphology, are critical determinants of their efficacy as drug carriers.
Critical Micelle Concentration (CMC) Determination
The CMC is the concentration at which the block copolymers begin to form micelles and is a measure of the stability of the micellar system.[4] Fluorescence spectroscopy, using a hydrophobic probe like pyrene (B120774), is a widely used and sensitive method for determining the CMC.[9][10]
Experimental Protocol: CMC Determination using Pyrene Fluorescence Spectroscopy
Materials:
-
AMPS-based block copolymer
-
Pyrene
-
Acetone (B3395972) (spectroscopic grade)
-
High-purity water
-
Volumetric flasks
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in acetone (e.g., 10⁻³ M).
-
Prepare a series of aqueous solutions of the block copolymer with concentrations spanning the expected CMC.
-
Add a small aliquot of the pyrene stock solution to each copolymer solution. The final concentration of pyrene should be kept constant and low (e.g., 10⁻⁶ M).
-
Gently agitate the solutions and allow them to equilibrate overnight in the dark to ensure the partitioning of pyrene into the micellar cores.
-
Measure the fluorescence emission spectra of each solution (excitation wavelength ~335 nm, emission scan from 350 to 500 nm).
-
Determine the intensity ratio of the first and third vibronic peaks (I₁/I₃).
-
Plot the I₁/I₃ ratio as a function of the logarithm of the copolymer concentration. The CMC is determined from the inflection point of this plot.[9]
Micelle Size and Morphology Characterization
Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are essential techniques for determining the size distribution and visualizing the morphology of the self-assembled micelles.
Experimental Protocol: DLS Analysis
Materials:
-
Aqueous solution of block copolymer micelles
-
High-purity water (filtered)
-
DLS instrument
Procedure:
-
Prepare a dilute aqueous solution of the block copolymer above its CMC.
-
Filter the solution through a sub-micron filter (e.g., 0.22 µm) to remove dust and large aggregates.
-
Place the filtered solution into a clean cuvette.
-
Equilibrate the sample at the desired temperature in the DLS instrument.
-
Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the micelles.[11]
Experimental Protocol: TEM Sample Preparation
Materials:
-
Aqueous solution of block copolymer micelles
-
TEM grid (e.g., carbon-coated copper grid)
-
Staining agent (e.g., phosphotungstic acid)
-
Filter paper
Procedure:
-
Place a drop of the micellar solution onto the TEM grid.
-
Allow the solution to sit for a few minutes to allow the micelles to adsorb onto the grid surface.
-
Blot off the excess solution using filter paper.
-
(Optional) For negative staining, place a drop of the staining agent on the grid for a short period and then blot it dry.
-
Allow the grid to air-dry completely before imaging in the TEM.[12][13]
Quantitative Data on AMPS-Based Block Copolymer Micelles
The following table summarizes representative quantitative data for various AMPS-based block copolymer systems, highlighting the influence of composition and block length on their self-assembly characteristics and drug loading capabilities.
| Copolymer Composition | Method of Synthesis | CMC (mg/L) | Hydrodynamic Diameter (nm) | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| P(AMPS)-b-P(MMA) | RAFT | 5.6 | 85 | Doxorubicin | 12.5 | 85.3 | Synthesized Data |
| P(AMPS)-b-P(Styrene) | ATRP | 3.2 | 110 | Paclitaxel | 15.2 | 90.1 | Synthesized Data |
| P(AMPS)-b-PCL | ROP | 4.5 | 98 | Curcumin | 10.8 | 88.7 | Synthesized Data |
| P(AMPS)-b-P(DEAEMA) | RAFT | 8.1 | 75 | Indomethacin | 9.5 | 82.4 | Synthesized Data |
Note: This table is a synthesized representation of typical data and may not correspond to a single specific publication. PCL: Poly(ε-caprolactone), DEAEMA: 2-(diethylamino)ethyl methacrylate.
Stimuli-Responsive Behavior for Controlled Drug Release
A key advantage of incorporating AMPS and other functional monomers into block copolymers is the ability to create "smart" drug delivery systems that respond to specific physiological triggers, such as changes in pH. For instance, copolymers containing a pH-sensitive block can be designed to be stable at physiological pH (7.4) but disassemble or swell in the acidic environment of a tumor or endosome, leading to targeted drug release.
Experimental Protocol: In Vitro pH-Triggered Drug Release Study
Materials:
-
Drug-loaded block copolymer micelles
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4, 6.5, 5.5)
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Shaking incubator
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Place a known amount of the drug-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag in a larger volume of PBS at a specific pH (e.g., 7.4).
-
Place the setup in a shaking incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples.
-
Repeat the experiment using PBS at lower pH values (e.g., 6.5 and 5.5) to assess pH-triggered release.
-
Plot the cumulative drug release as a function of time for each pH condition.
Visualizing the Process: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key processes in the study of AMPS-based block copolymers.
Caption: Self-assembly of AMPS-based block copolymers into core-shell micelles.
Caption: A typical experimental workflow for the synthesis and characterization of drug-loaded AMPS-based block copolymer micelles.
Caption: Mechanism of pH-triggered drug release from stimuli-responsive micelles.
Conclusion and Future Perspectives
AMPS-based block copolymers offer a powerful and versatile platform for the development of advanced drug delivery systems. Their straightforward synthesis via controlled radical polymerization, coupled with their predictable self-assembly and stimuli-responsive nature, makes them ideal candidates for encapsulating and delivering a wide range of therapeutic agents. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers in the field, enabling the rational design and optimization of novel nanomedicines. Future research will likely focus on the development of multifunctional systems with enhanced targeting capabilities and responsiveness to a combination of physiological stimuli, further advancing the clinical translation of these promising nanomaterials.
References
- 1. agilent.com [agilent.com]
- 2. Brushed Block Copolymer Micelles with pH-Sensitive Pendant Groups for Controlled Drug Delivery [ouci.dntb.gov.ua]
- 3. Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00801C [pubs.rsc.org]
- 4. A guide to the synthesis of block copolymers using reversible-addition fragmentation chain transfer (RAFT) polymerization - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. lsinstruments.ch [lsinstruments.ch]
- 10. m.youtube.com [m.youtube.com]
- 11. ntnu.edu [ntnu.edu]
- 12. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Solubility of 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), a versatile sulfonic acid acrylic monomer, in various organic solvents. Understanding the solubility of AMPS is critical for its application in polymerization processes, formulation development, and material science. This document compiles available quantitative data, outlines experimental methodologies for solubility determination, and presents a logical workflow for assessing solubility.
Core Principles of AMPS Solubility
2-Acrylamido-2-methylpropane sulfonic acid is a unique monomer containing a hydrophilic sulfonate group, a non-hydrolyzable geminal dimethyl group, and an amide functionality.[1][2][3][4][5] This distinct structure imparts a high degree of hydrophilicity and allows for its solubility in a range of polar organic solvents.[1][2][3][4][5] The strong ionic nature of the sulfonic acid group plays a significant role in its solubility characteristics.
Quantitative Solubility Data
The solubility of AMPS has been determined in several organic solvents. The following table summarizes the available quantitative data. It is important to note that solubility is temperature-dependent, and the data presented here are based on available literature. A systematic study by Zhou et al. (2020) determined the saturated solubility of AMPS in 14 neat organic solvents from 283.15 to 328.15 K, indicating that solubility generally increases with temperature.
| Organic Solvent | Temperature | Solubility (g AMPS / 100 g solvent) |
| Dimethylformamide (DMF) | Not Specified | >100[1][2][6] |
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | 80[1][2][6] |
| Methanol | Not Specified | 8.7[1][2][6] |
| Ethanol | Not Specified | Partially Soluble[4][7] |
| Acetone | Not Specified | Insoluble/Hardly Soluble[4][7][8] |
Note: The work of Zhou et al. provides a more extensive dataset across a temperature range for 14 organic solvents, including toluene, methanol, ethanol, acetone, n-propanol, n-butanol, n-heptanol, isobutanol, ethyl acetate, ethylene (B1197577) glycol, isopropanol, 1,4-dioxane, acetonitrile, and cyclohexane. For detailed values, consulting the original publication is recommended.
Experimental Protocols for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid solvent is the isothermal saturation technique , also known as the shake-flask method . This methodology is widely adopted for generating accurate solubility data.
Principle of the Isothermal Saturation Method
The principle of this method is to create a saturated solution of the solute (AMPS) in the solvent of interest at a constant temperature. This is achieved by adding an excess amount of the solid solute to a known amount of the solvent and agitating the mixture until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant and represents the solubility of the compound at that specific temperature.
General Experimental Procedure
-
Sample Preparation : An excess amount of AMPS is added to a known volume or mass of the organic solvent in a sealed container, such as a stoppered flask or vial.
-
Equilibration : The container is placed in a constant temperature environment, such as a water bath or an incubator with agitation. The mixture is stirred or shaken for a prolonged period to ensure that equilibrium is reached. The time required to reach equilibrium can vary depending on the solvent, temperature, and agitation speed, and is typically determined experimentally by taking measurements at different time points until the concentration of the dissolved AMPS remains constant.
-
Phase Separation : Once equilibrium is established, the undissolved solid AMPS is separated from the saturated solution. This is typically achieved by centrifugation followed by careful decantation of the supernatant, or by filtration using a syringe filter. It is crucial to maintain the temperature during this step to prevent any changes in solubility.
-
Concentration Analysis : The concentration of AMPS in the clear, saturated solution is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose as it can also detect any potential degradation of the compound. Other methods, such as UV-Vis spectrophotometry, can also be used if AMPS has a suitable chromophore and there are no interfering substances.
-
Data Reporting : The solubility is typically reported in terms of mass of solute per mass of solvent (e.g., g/100g solvent), molarity (mol/L), or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the isothermal saturation method for determining the solubility of AMPS in an organic solvent.
Caption: Workflow for determining AMPS solubility via isothermal saturation.
This guide provides a foundational understanding of the solubility of AMPS in organic solvents, essential for its effective use in scientific research and industrial applications. For precise solubility values at specific temperatures and in a broader range of solvents, consulting the primary literature is highly recommended.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Automated assays for thermodynamic (equilibrium) solubility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Free Radical Polymerization of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
Application Note ID: PAMPS-FRP-001
Version: 1.0
Introduction
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a reactive, hydrophilic, and ionic monomer used to synthesize a variety of polymers with diverse applications. Poly(AMPS), or PAMPS, is a polyelectrolyte known for its high-water absorbency, thermal stability, and tolerance to salts.[1] These properties make it valuable in fields such as hydrogel formation for drug delivery and tissue engineering, as a superabsorbent in personal care products, and as a rheology modifier in enhanced oil recovery.[2][3] This document provides a detailed protocol for the synthesis of PAMPS via conventional free radical polymerization in an aqueous solution, intended for researchers in materials science and drug development.
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS): Harmful if swallowed or in contact with skin.[4][5] Causes serious eye damage.[2][4][5][6] May cause respiratory irritation.[6] It is hygroscopic and heat-sensitive.[4][6]
-
Ammonium Persulfate (APS) / Potassium Persulfate (KPS): Strong oxidizers. May cause skin, eye, and respiratory irritation.
-
Solvents (Ethanol, Acetone): Flammable liquids. Use away from ignition sources.
Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4][5][6][7]
Experimental Workflow
The following diagram outlines the major steps for the synthesis and purification of Poly(AMPS).
Caption: Workflow for the synthesis of Poly(AMPS) via free radical polymerization.
Experimental Protocol
This protocol describes the synthesis of PAMPS in an aqueous solution using potassium persulfate (KPS) as a thermal initiator.
Materials and Reagents
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), 99% (CAS: 15214-89-8)
-
Potassium persulfate (KPS), ≥99.0% (CAS: 7727-21-1)
-
Deionized (DI) water
-
Ethanol (B145695) or Acetone (for precipitation)
-
Nitrogen or Argon gas (high purity)
Equipment
-
Four-neck round-bottom flask
-
Mechanical stirrer or magnetic stirrer with stir bar
-
Condenser
-
Thermometer or thermocouple
-
Heating mantle or oil bath
-
Inert gas inlet and outlet (bubbler)
-
Syringes and needles
-
Beakers and filtration apparatus
-
Vacuum oven
Polymerization Procedure
-
Reaction Setup: Assemble the four-neck flask with a mechanical stirrer, condenser, thermometer, and a gas inlet/outlet. Ensure all glassware is clean and dry.
-
Monomer Solution: In a separate beaker, prepare the monomer solution by dissolving the desired amount of AMPS in deionized water (e.g., 10-50 wt%).[1][8]
-
Charging the Reactor: Transfer the monomer solution to the reaction flask.
-
Deoxygenation: Submerge the flask in the heating bath set to room temperature. Begin stirring the solution and purge with an inert gas (nitrogen or argon) by bubbling it through the solution for at least 30 minutes to remove dissolved oxygen, which inhibits polymerization.[1]
-
Initiator Solution: While the monomer solution is being deoxygenated, prepare the initiator solution by dissolving KPS in a small amount of deionized water. Deoxygenate this solution separately by bubbling with inert gas.
-
Initiation: After 30 minutes, raise the inert gas line above the solution's surface to maintain a positive pressure. Heat the reaction mixture to the target temperature (e.g., 70 °C).[9]
-
Once the temperature has stabilized, use a deoxygenated syringe to inject the initiator solution into the reaction flask.[9]
-
Polymerization: Maintain the reaction at the set temperature under a continuous inert atmosphere with constant stirring. The solution will become progressively more viscous. The reaction time can vary from 2 to 16 hours, depending on the desired conversion and molecular weight.[1][10]
-
Termination: After the desired time, cool the reaction to room temperature. The polymerization can be quenched by exposing the solution to air.
Purification
-
Precipitation: Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent (e.g., ethanol or acetone) while stirring vigorously. A white, fibrous, or gummy precipitate of PAMPS will form.[11]
-
Isolation & Washing: Decant the solvent and collect the polymer. Wash the polymer multiple times with fresh non-solvent to remove unreacted monomer and initiator fragments.
-
Drying: Transfer the purified polymer to a vacuum oven and dry at 50-60 °C until a constant weight is achieved.
-
Storage: Store the final dried PAMPS polymer in a desiccator to prevent moisture absorption.
Data Presentation
The following table summarizes typical quantitative parameters for the free radical polymerization of AMPS, compiled from various literature sources.
| Parameter | Value Range | Solvent | Initiator | Temperature | Reference |
| Monomer Conc. | 1.04 - 2.79 mol·L⁻¹ (20-50 wt%) | Water | Chemical Initiator | 10 - 40 °C | [8] |
| Monomer Conc. | 8 - 15 wt% | Water (Ammonium Sulfate solution) | Redox (APS/Sodium Bisulfite) | N/A | [11][12] |
| Initiator Conc. | 15.0 - 20.0 x 10⁻⁴ g/g (monomers) | Water (Ammonium Sulfate solution) | Redox (APS/Sodium Bisulfite) | N/A | [11] |
| Monomer:Initiator Ratio | 200:1 (molar ratio) | DMF | EBiB (for ATRP) | 80 °C | [10] |
| Target Mn | 1 x 10⁶ g·mol⁻¹ | Water | APS / NaFS | 60 °C | [1] |
Characterization Methods
The synthesized PAMPS can be characterized to determine its structure, molecular weight, and thermal properties.
-
Structural Analysis:
-
Molecular Weight Analysis:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[10]
-
Viscometry: To determine the intrinsic viscosity, which can be related to the molecular weight using the Mark-Houwink equation.[11][14]
-
-
Thermal Analysis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Acrylamido-2-methyl-1-propanesulfonic acid 99 15214-89-8 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. finechemicals.com.cn [finechemicals.com.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of AMPS-Based Hydrogels for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogels based on 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are highly hydrophilic, three-dimensional polymer networks capable of absorbing and retaining large amounts of water or biological fluids. Their biocompatibility and tunable properties make them excellent candidates for controlled drug delivery systems. The presence of the sulfonate group in the AMPS monomer imparts a strong anionic character, leading to high swelling capacities and responsiveness to environmental stimuli such as pH and ionic strength, which can be harnessed for targeted and sustained drug release.
These application notes provide detailed protocols for the synthesis, characterization, and evaluation of AMPS-based hydrogels for drug delivery applications.
Synthesis of AMPS-Based Hydrogels
AMPS-based hydrogels can be synthesized through various methods, with free-radical polymerization being the most common. This can be initiated using redox systems, UV irradiation, or electron beams.
Protocol 1: Synthesis by Redox-Initiated Free-Radical Polymerization
This protocol describes the synthesis of AMPS hydrogels using a potassium persulfate (KPS), ferrous sulfate (B86663), and potassium metabisulfite (B1197395) redox system.[1]
Materials:
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
N,N'-methylene-bis-acrylamide (MBA) or Ethylene glycol dimethacrylate (EGDM) as crosslinker
-
Potassium persulfate (K₂S₂O₈) as initiator
-
Ferrous sulfate (FeSO₄) as co-initiator
-
Potassium metabisulfite (K₂S₂O₅) as redox catalyst
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
To prepare a 40% (w/v) AMPS-Na solution, dissolve 40 g of AMPS in approximately 30 ml of deionized water.
-
With cooling, add 25 ml of a 30% (w/v) NaOH solution.
-
Neutralize the solution to pH 7.0 by titrating with 1M NaOH.
-
Adjust the final volume to 100 ml with deionized water.[1]
-
-
Initiator and Crosslinker Addition:
-
Polymerization:
-
Stir the mixture gently in a beaker to ensure homogeneity, avoiding the formation of air bubbles.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a 0.8 mm spacer). To prevent adhesion, Teflon lining can be used.[2]
-
Allow the polymerization to proceed at room temperature until a solid hydrogel is formed.
-
-
Purification:
-
After polymerization, immerse the hydrogel in a large volume of deionized water for 72 hours, changing the water periodically to remove any unreacted monomers, initiator, and other impurities.
-
Protocol 2: Synthesis by UV-Initiated Free-Radical Polymerization
This method utilizes a photoinitiator that generates free radicals upon exposure to UV light.
Materials:
-
AMPS
-
Co-monomer (e.g., Methacrylic acid - MAAc, N,N-dimethylacrylamide - DMAA)
-
Photoinitiator (e.g., Irgacure 2959)
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
Degassing:
-
Bubble nitrogen gas through the solution for 10-20 minutes to remove dissolved oxygen, which can inhibit polymerization.[3]
-
-
Polymerization:
-
Pour the degassed solution into a mold.
-
Expose the mold to a UV light source (e.g., 360 nm) for a specified time (e.g., until polymerization is complete) at room temperature.[3]
-
-
Purification:
-
Follow the purification steps outlined in Protocol 1.
-
Protocol 3: Synthesis by Electron-Beam Irradiation
E-beam irradiation is a clean and efficient method that does not require chemical initiators.[4]
Materials:
-
AMPS sodium salt solution (50 wt% in H₂O)
-
Co-monomer (e.g., Acrylic acid - AA, Acrylamide - AAm, 2-hydroxyethyl acrylate (B77674) - HEA)
-
Crosslinker (e.g., Poly(ethylene glycol) diacrylate - PEGDA)
-
Ethylene glycol (EG) to suppress water evaporation
-
Sodium hydroxide (NaOH) solution
-
Deionized water
Procedure:
-
Monomer Solution Preparation:
-
Mix the AMPS solution, deionized water, co-monomer, EG, and PEGDA.
-
Adjust the pH to 5.0 by dropwise addition of NaOH solution.[5]
-
-
Irradiation:
-
Purification:
-
Follow the purification steps outlined in Protocol 1.
-
Characterization of AMPS-Based Hydrogels
Swelling Studies
The swelling behavior is a critical parameter for hydrogels in drug delivery, as it influences drug loading and release.
Protocol:
-
Dry the purified hydrogel to a constant weight in a vacuum oven at 40-60°C. Record the dry weight (Wd).
-
Immerse the dried hydrogel in a specific buffer solution (e.g., phosphate-buffered saline - PBS at pH 7.4) at 37°C.
-
At regular time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the weight remains constant, indicating that swelling equilibrium has been reached.
-
The swelling ratio (SR) or Equilibrium Water Content (EWC) can be calculated using the following formulas:
-
Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100
-
Equilibrium Water Content (%) = [(Ws - Wd) / Ws] x 100
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the hydrogel and the successful incorporation of monomers.
Protocol:
-
Dry the hydrogel sample thoroughly (e.g., by freeze-drying).
-
Grind the dried hydrogel into a fine powder.
-
Mix a small amount of the hydrogel powder with potassium bromide (KBr) and press it into a pellet.
-
Record the FTIR spectrum of the pellet.
-
Characteristic peaks for AMPS units include bands around 1647 cm⁻¹ (C=O stretching), and those associated with the sulfonic acid group.[6]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and porous structure of the hydrogel.
Protocol:
-
Sample Preparation:
-
Freeze-dry the swollen hydrogel sample to preserve its porous structure. This involves freezing the sample in liquid nitrogen and then sublimating the water under vacuum.[7]
-
-
Coating:
-
Mount the freeze-dried sample on an SEM stub.
-
Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging during imaging.[8]
-
-
Imaging:
-
Observe the sample under the scanning electron microscope at an appropriate accelerating voltage.
-
Drug Loading and In Vitro Release Studies
Drug Loading
The swelling diffusion method is a common technique for loading drugs into hydrogels.
Protocol:
-
Prepare a concentrated solution of the drug in a suitable solvent (e.g., PBS for water-soluble drugs).
-
Immerse a known weight of the dried hydrogel in the drug solution.
-
Allow the hydrogel to swell for a specified period (e.g., 72 hours) to reach equilibrium.[9]
-
After loading, remove the hydrogel, wash it with distilled water to remove any surface-adsorbed drug, and dry it in a vacuum oven at 40°C.[9]
-
The amount of drug loaded can be determined by measuring the decrease in drug concentration in the loading solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry).
Drug Loading Capacity (%) = [(Weight of drug in hydrogel) / (Weight of drug-loaded hydrogel)] x 100
Encapsulation Efficiency (%) = [(Actual drug loading) / (Theoretical drug loading)] x 100
In Vitro Drug Release
This protocol determines the rate and mechanism of drug release from the hydrogel.
Protocol:
-
Place a known weight of the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at a specific pH) in a dissolution apparatus.
-
Maintain the temperature at 37°C with gentle agitation (e.g., 100 rpm).[10]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.[10]
-
Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Quantitative Data
The properties of AMPS-based hydrogels are highly dependent on their composition. The following tables summarize some reported quantitative data.
Table 1: Effect of Co-monomer on AMPS-Based Hydrogel Properties (Synthesized by E-beam Irradiation) [4]
| Sample Code | Co-monomer | Molar Ratio (Comonomer:AMPS) | 90° Peel Strength (gf/25 mm) | Swelling Ratio (%) |
| AMPS | - | - | 171 | ~1800 |
| AA5 | Acrylic Acid | 0.80 | 254 | ~1600 |
| AA10 | Acrylic Acid | 1.59 | 352 | ~1700 |
| AA20 | Acrylic Acid | 3.18 | 428 | ~1900 |
| HEA5 | HEA | 0.54 | 145 | ~1500 |
| HEA10 | HEA | 1.08 | 120 | ~1300 |
| HEA20 | HEA | 2.16 | 98 | ~1000 |
| AAm5 | Acrylamide | 0.88 | 289 | ~1400 |
| AAm10 | Acrylamide | 1.76 | 410 | ~1200 |
| AAm20 | Acrylamide | 3.52 | 520 | ~900 |
Table 2: Swelling Behavior of AMPS-co-Acrylamide Hydrogels [11]
| AMPS Concentration (mM) | Swelling Ratio (g/g) |
| 0.24 | 32.34 |
| 1.206 | 81.81 |
Table 3: Drug Loading and Release from AMPS-Based Hydrogels
| Drug | Hydrogel Composition | Drug Loading / Encapsulation | Release Conditions (pH, Temp) | Cumulative Release (%) | Reference |
| 5-Fluorouracil | P(DEA-AMPS-EGDMA) | 326.84 mg/g, 16.72% EE | 7.4, 37°C | 26.34 | [12] |
| Ciprofloxacin | AAm with CNC | Not specified | PBS | 84 (after 24h) | [13] |
| Theophylline (B1681296) | Alginate-based | Not specified | Neutral | Varies with formulation | [14] |
Visualizations
Hydrogel Synthesis Workflow
Caption: Workflow for the synthesis of AMPS-based hydrogels.
Drug Delivery Mechanism from Hydrogels
Caption: Mechanism of drug loading into and release from hydrogels.
Signaling Pathway for pH-Responsive Swelling
Caption: pH-responsive swelling mechanism of AMPS hydrogels.
References
- 1. thaiscience.info [thaiscience.info]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Modification of theophylline release with alginate gel formed in hard capsules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing AMPS as a Functional Monomer in Emulsion Polymerization for Advanced Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) is a reactive, hydrophilic, and ionic monomer that offers unique advantages in the design of polymer-based drug delivery systems. Its incorporation into polymer latexes via emulsion polymerization imparts enhanced colloidal stability, electrolyte tolerance, and tunable hydrophilic-lipophilic balance. The sulfonic acid group in AMPS is strongly acidic, ensuring a consistent anionic charge over a wide pH range, which can be leveraged for electrostatic interactions with charged drug molecules, leading to controlled release profiles.
This document provides detailed application notes and experimental protocols for the use of AMPS as a functional monomer in emulsion polymerization to create novel vehicles for drug delivery.
Key Advantages of AMPS in Emulsion Polymerization for Drug Delivery
Incorporating AMPS into emulsion polymerization formulations for drug delivery applications offers several key benefits:
-
Enhanced Colloidal Stability: The sulfonic acid groups of AMPS, when incorporated into the polymer backbone, provide excellent electrostatic stabilization to the latex particles, often reducing or eliminating the need for conventional surfactants. This is particularly advantageous in biomedical applications where residual surfactants can be a concern.
-
pH-Independent Charge: Unlike carboxylic acid-containing monomers, the sulfonic acid moiety of AMPS remains ionized across a broad pH range, ensuring consistent stability and performance of the polymer dispersion in various physiological environments.
-
Controlled Drug Release: The ionic nature of AMPS can be exploited for the controlled release of charged drug molecules. Drug loading and release can be modulated by pH and ionic strength of the surrounding medium.
-
Improved Mechanical and Thermal Properties: The incorporation of AMPS can enhance the thermal and mechanical properties of the resulting polymer films and matrices.[1]
-
Biocompatibility: Polymers containing AMPS have been investigated for various biomedical applications, including hydrogels for drug delivery and tissue engineering, suggesting a good potential for biocompatibility.[2]
Experimental Protocols
Materials
| Material | Supplier | Grade |
| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Sigma-Aldrich | 99% |
| Methyl Methacrylate (B99206) (MMA) | Sigma-Aldrich | 99% (inhibitor removed) |
| Butyl Acrylate (B77674) (BA) | Sigma-Aldrich | 99% (inhibitor removed) |
| Potassium Persulfate (KPS) | Sigma-Aldrich | Reagent grade |
| Sodium Bicarbonate (NaHCO₃) | Fisher Scientific | ACS grade |
| Deionized (DI) Water | In-house | >18 MΩ·cm |
Protocol for Surfactant-Free Emulsion Polymerization of a P(MMA-co-BA-co-AMPS) Terpolymer
This protocol describes the synthesis of a stable polymer latex composed of methyl methacrylate (MMA), butyl acrylate (BA), and AMPS as a functional monomer.
1. Reactor Setup:
-
Assemble a 500 mL jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, nitrogen inlet, and a feeding inlet.
-
Maintain the reactor temperature at 75°C using a circulating water bath.
-
Purge the reactor with nitrogen for 30 minutes to remove oxygen.
2. Initial Charge:
-
In the reactor, add 200 mL of deionized water and 0.5 g of sodium bicarbonate (as a buffer).
-
Begin stirring at 200 rpm and continue the nitrogen purge.
3. Monomer Emulsion Preparation:
-
In a separate beaker, prepare the monomer emulsion by mixing:
-
50 g Methyl Methacrylate (MMA)
-
45 g Butyl Acrylate (BA)
-
5 g 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
50 mL Deionized Water
-
-
Stir the mixture vigorously to form a stable pre-emulsion.
4. Initiator Solution Preparation:
-
Dissolve 0.5 g of potassium persulfate (KPS) in 20 mL of deionized water.
5. Polymerization:
-
Add 10% of the monomer emulsion to the reactor.
-
Add 20% of the initiator solution to the reactor to initiate the polymerization (seed formation).
-
After 15 minutes, begin the continuous addition of the remaining monomer emulsion and initiator solution over a period of 3 hours using separate syringe pumps.
-
After the feeding is complete, continue the reaction for an additional 2 hours at 75°C to ensure high monomer conversion.
6. Cooling and Filtration:
-
Cool the reactor to room temperature.
-
Filter the resulting latex through a 100-mesh screen to remove any coagulum.
Characterization of the P(MMA-co-BA-co-AMPS) Latex
-
Particle Size and Distribution: Determined by Dynamic Light Scattering (DLS).
-
Monomer Conversion: Determined gravimetrically.
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Incorporation of AMPS: Confirmed by Fourier-Transform Infrared (FTIR) Spectroscopy.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis and characterization of AMPS-containing latexes.
Table 1: Formulation for P(MMA-co-BA-co-AMPS) Emulsion Polymerization
| Component | Mass (g) | Moles |
| Methyl Methacrylate | 50.0 | 0.499 |
| Butyl Acrylate | 45.0 | 0.351 |
| AMPS | 5.0 | 0.024 |
| Potassium Persulfate | 0.5 | 0.00185 |
| Sodium Bicarbonate | 0.5 | 0.00595 |
| Deionized Water | 270.0 | 15.0 |
Table 2: Typical Properties of P(MMA-co-BA-co-AMPS) Latex
| Property | Value |
| Solid Content (%) | ~25 |
| pH | 7.5 - 8.5 |
| Particle Size (nm) | 150 - 200 |
| Polydispersity Index (PDI) | < 0.1 |
| Monomer Conversion (%) | > 98 |
| Number Average Molecular Weight (Mn) ( g/mol ) | 150,000 - 200,000 |
Application in Drug Delivery: Controlled Release of a Cationic Drug
This section outlines a protocol for loading and releasing a model cationic drug, such as doxorubicin (B1662922), from the synthesized P(MMA-co-BA-co-AMPS) nanoparticles.
Drug Loading Protocol
-
Preparation of Nanoparticle Suspension: Dilute the P(MMA-co-BA-co-AMPS) latex to a concentration of 10 mg/mL with deionized water.
-
Drug Solution Preparation: Prepare a 1 mg/mL solution of doxorubicin in deionized water.
-
Loading: Add the doxorubicin solution to the nanoparticle suspension at a 1:10 drug-to-polymer weight ratio.
-
Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow for electrostatic binding of the drug to the AMPS moieties on the nanoparticles.
-
Purification: Remove the unloaded drug by dialysis against deionized water for 48 hours.
In Vitro Drug Release Protocol
-
Preparation: Place 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 10 kDa).
-
Release Medium: Immerse the dialysis bag in 20 mL of phosphate-buffered saline (PBS) at pH 7.4 and 37°C with gentle stirring.
-
Sampling: At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.
-
Quantification: Determine the concentration of doxorubicin in the collected samples using UV-Vis spectrophotometry or fluorescence spectroscopy.
Visualizations
The following diagrams illustrate the key processes and concepts described in these application notes.
References
Application of AMPS Copolymers in Enhanced Oil Recovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acrylamide (AM) and 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) copolymers are synthetic polymers that have garnered significant attention for their application in enhanced oil recovery (EOR). These copolymers are particularly valued for their exceptional thermal stability and salt tolerance, which are critical properties for maintaining performance in the harsh conditions of oil reservoirs. The incorporation of the AMPS monomer, with its sulfonic acid group, into the polyacrylamide backbone imparts several advantageous characteristics. The bulky sulfonic acid group provides steric hindrance, protecting the polymer's main chain from degradation at high temperatures. Furthermore, the strong anionic nature of the sulfonate group enhances the polymer's solubility and stability in high salinity brines, mitigating the viscosity loss typically observed with conventional hydrolyzed polyacrylamides (HPAM) in the presence of divalent cations.[1][2] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of AMPS copolymers for EOR applications.
Mechanism of Action in Enhanced Oil Recovery
The primary mechanism by which AMPS copolymers enhance oil recovery is through improving the mobility ratio between the injected fluid and the displaced oil.[3] By increasing the viscosity of the injection water, the polymer solution can more effectively displace the oil, leading to improved sweep efficiency and preventing the formation of viscous fingers.[3] The sulfonic acid groups in the AMPS monomer play a crucial role; they increase the hydrodynamic radius of the polymer chain through electrostatic repulsion, leading to a significant increase in solution viscosity.[4] Moreover, the presence of these groups enhances the polymer's resistance to thermal degradation and precipitation in high-salinity and high-hardness brines, ensuring the viscosity is maintained under reservoir conditions.[1]
References
Application Notes and Protocols for the Preparation of AMPS-Based Flocculants in Water Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)-based flocculants for water treatment. AMPS-based polymers are widely utilized due to their high water-solubility, ionic nature, and excellent flocculation performance.[1]
Introduction to AMPS-Based Flocculants
AMPS is a versatile sulfonic acid monomer that, when polymerized, yields flocculants with superior properties for water purification.[1] The presence of the sulfonic acid group provides strong anionic characteristics, enhancing the polymer's ability to interact with suspended particles in water through mechanisms such as charge neutralization and bridging.[2][3] These flocculants are effective in removing a variety of contaminants, including suspended solids, heavy metals, and organic dyes.[4][5] Copolymers of AMPS with other monomers like acrylamide (B121943) (AM) and acrylic acid (AA) are often synthesized to tailor the flocculant's properties, such as molecular weight and charge density, for specific water treatment applications.[6][7]
Synthesis of AMPS-Based Flocculants
The synthesis of AMPS-based flocculants can be achieved through various polymerization techniques, including free radical solution polymerization and UV-initiated polymerization. The choice of method and reaction conditions significantly influences the final properties of the flocculant.
Key Synthesis Parameters
The following table summarizes typical synthesis parameters for different AMPS-based copolymer flocculants.
| Flocculant Type | Monomers | Initiator | Polymerization Method | Key Reaction Conditions | Reference |
| P(AM-AA-AMPS) | Acrylamide (AM), Acrylic Acid (AA), AMPS | Photo-initiator (V-50) | UV-Initiated Polymerization | pH adjustment, Nitrogen protection | [6] |
| PAA-AMPS | Acrylic Acid (AA), AMPS | Ammonium persulfate, Sodium hypophosphite | Redox Polymerization | Monomer mole ratio (AA:AMPS) 8:1, Reaction Temperature 85°C | [8] |
| AM/AMPS Hydrogel | Acrylamide (AM), AMPS | N,N'-methylenebisacrylamide (crosslinker) | Free Radical Solution Polymerization | --- | [4] |
| PVA/AMPS Hydrogel | Poly(vinyl Alcohol) (PVA), AMPS | Glutaraldehyde (crosslinker) | Chemical Cross-linking | Various PVA/AMPS ratios (2:1, 1:1, 1:2) | [5] |
| DH (AM/AMPS copolymer on CaCO3) | Acrylamide (AM), AMPS, nano-CaCO3 | Potassium persulfate (K2S2O8) | Solution Polymerization | Reaction at 60°C for 2-4 hours under vacuum | [9] |
Experimental Protocols
Protocol 1: Synthesis of P(AM-AA-AMPS) via UV-Initiated Polymerization
This protocol is adapted from the synthesis of an anionic polyacrylamide terpolymer for sludge dewatering.[6]
Materials:
-
Acrylamide (AM)
-
Acrylic Acid (AA)
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Photo-initiator (e.g., V-50)
-
Deionized water
-
Nitrogen gas
Equipment:
-
UV reaction device
-
Beakers and magnetic stirrer
-
pH meter
Procedure:
-
Dissolve the desired amounts of AM, AA, and AMPS monomers in deionized water in a reaction vessel.
-
Stir the mixture with a magnetic stirrer until all monomers are completely dissolved.
-
Adjust the initial pH of the mixed solution to the desired value.
-
Bubble nitrogen gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Under the protection of nitrogen gas, add the photo-initiator to the solution.
-
Place the reaction vessel in a UV reaction device and expose it to UV light to initiate polymerization.
-
Continue the reaction for the specified time until a viscous polymer solution is formed.
-
The resulting polymer can be purified by precipitation in a suitable non-solvent (e.g., acetone (B3395972) or ethanol), followed by drying.
Protocol 2: Flocculation Performance Evaluation (Jar Test)
This protocol is a standard method for evaluating the performance of flocculants in water treatment.[6]
Materials:
-
Synthesized flocculant solution (at a known concentration)
-
Wastewater or synthetic turbid water sample
-
Coagulant (if required, e.g., Poly Aluminum Ferric Chloride - PAFC)[10]
Equipment:
-
Jar test apparatus with multiple stirrers
-
Beakers (e.g., 1 L)
-
Pipettes
-
Turbidimeter
-
COD (Chemical Oxygen Demand) analysis equipment
-
pH meter
Procedure:
-
Fill a series of beakers with a known volume of the wastewater sample.
-
Place the beakers in the jar test apparatus.
-
While stirring at a high speed (e.g., 200-250 rpm), add varying dosages of the flocculant solution to each beaker. If a coagulant is used, it is typically added and mixed before the flocculant.
-
After a short period of rapid mixing (e.g., 1-2 minutes), reduce the stirring speed to a slow mix (e.g., 40-60 rpm) for a longer duration (e.g., 10-15 minutes) to promote floc formation.
-
Stop stirring and allow the flocs to settle for a specified time (e.g., 30 minutes).
-
Carefully collect supernatant samples from each beaker.
-
Measure the residual turbidity, COD, and pH of the supernatant.
-
Calculate the removal efficiency for each parameter to determine the optimal flocculant dosage.
Performance Data
The performance of AMPS-based flocculants is evaluated based on their ability to remove turbidity and other pollutants from water.
| Flocculant | Wastewater Type | Optimal Dosage | Turbidity Removal (%) | COD Removal (%) | pH Range | Reference |
| P(DAC-MAPTAC-AM) | Coal chemical wastewater | 8-12 mg/L | 81.0 | 35.0 | 4-8 | [10] |
| PAFC/P(DAC-MAPTAC-AM) | Coal chemical wastewater | 90-150 mg/L PAFC, 8-12 mg/L P(DAC-MAPTAC-AM) | - | - | 2-6 | [10] |
| PVA/AMPS Hydrogel | Cationic dye solution | - | >90 (for Methylene Blue) | - | - | [5] |
Visualizations
Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of AMPS-based flocculants.
Caption: General workflow for the synthesis of AMPS-based flocculants.
Flocculation Mechanism
This diagram depicts the primary mechanisms by which AMPS-based flocculants function in water treatment.
Caption: Key mechanisms of flocculation using AMPS-based polymers.
References
- 1. 2-Acrylamido-2-methylpropane sulphonic acid (AMPS) [iropolymer.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cris.biu.ac.il [cris.biu.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. Fabricating an anionic polyacrylamide (APAM) with an anionic block structure for high turbidity water separation and purification - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05151D [pubs.rsc.org]
- 8. Preparation and Characterization of AA-AMPS Copolymer Dispersant for Ceramic Powder [finechemicals.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of cationic flocculant P(DAC-PAPTAC-AM) for flocculation of coal chemical wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMPS-Based Superabsorbent Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) as a critical component in the synthesis of high-performance superabsorbent polymers (SAPs). The inclusion of AMPS in SAP formulations significantly enhances their swelling capacity, salt tolerance, and mechanical properties, making them suitable for a wide range of applications, including agriculture, hygiene products, and controlled drug delivery.
Introduction to AMPS in Superabsorbent Polymers
Superabsorbent polymers are crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions.[1] While traditional SAPs, often based on polyacrylic acid, exhibit high water absorbency, their performance is significantly diminished in saline environments. The incorporation of AMPS, a strong anionic monomer, addresses this limitation. The sulfonic acid group in AMPS is highly hydrophilic and remains ionized even in the presence of salts, contributing to a sustained osmotic pressure that drives water absorption.[2][3]
The presence of AMPS in the polymer network leads to:
-
Enhanced Swelling Capacity: AMPS-containing SAPs exhibit superior swelling ratios in both deionized water and brine solutions.[2]
-
Improved Salt Tolerance: The sulfonic acid groups are less susceptible to the charge screening effect caused by cations in saline solutions, resulting in better performance in physiological fluids or high-salt environments.[4][5]
-
Increased Mechanical Strength: The introduction of AMPS can improve the crosslinking density and storage modulus of the resulting SAP, leading to a more robust gel structure.[2][6]
-
Enhanced Water Retention: The strong hydrogen bonding between the sulfonic acid groups and water molecules leads to improved water retention capabilities, which is particularly beneficial for agricultural applications.[2]
Quantitative Data on AMPS-Based SAPs
The following tables summarize the performance of various AMPS-containing superabsorbent polymers as reported in the literature.
Table 1: Swelling Capacity of AMPS-Based Superabsorbent Polymers
| Polymer Composition | Swelling in Distilled Water (g/g) | Swelling in 0.9% NaCl (g/g) | Reference |
| Starch-g-AA-AMPS | 1200 | 90 | [2] |
| AA/AM/AMPS Terpolymer | 1720 | 165 | [7] |
| AM/AMPS Copolymer (PAMA) | 2451 | 119 | [8] |
| AMPS/MAAc/DMAA Terpolymer | 2035 ± 255 | Not Reported | [6] |
| Sawdust-g-AA-AM | 738.12 | 90.18 | [9] |
| Sulfamic Acid-Modified Starch-g-AA | 1026 | 145 | [5] |
Table 2: Influence of AMPS on Mechanical Properties
| Polymer System | Property | Value with AMPS | Value without AMPS (or lower AMPS) | Reference |
| AMPS/MAAc/DMAA Terpolymer | Young's Modulus | 26 ± 2 MPa | 0.41 MPa (AMPS/DMAA) | [6] |
| AMPS/MAAc/DMAA Terpolymer | Toughness | 31 ± 5 MJ·m⁻³ | Not Reported | [6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of AMPS-based superabsorbent polymers.
Synthesis of Starch-g-AA-AMPS Superabsorbent Polymer
This protocol is adapted from the synthesis of a starch-grafted SAP containing acrylic acid (AA) and AMPS.[2]
Materials:
-
Cassava Starch
-
Acrylic Acid (AA)
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Potassium Persulfate (KPS) (Initiator)
-
N,N'-methylenebisacrylamide (MBA) (Crosslinker)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Starch Gelatinization: Disperse a specific amount of cassava starch in deionized water in a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet. Heat the mixture to 90°C under a nitrogen atmosphere with continuous stirring to achieve gelatinization.
-
Initiator Addition: Cool the gelatinized starch solution to 70°C and add a solution of KPS initiator.
-
Monomer Addition: After 15 minutes, add a pre-mixed and partially neutralized (with NaOH) aqueous solution of AA and AMPS to the reaction flask.
-
Crosslinker Addition: Simultaneously, add the MBA crosslinker to the monomer solution.
-
Polymerization: Maintain the reaction at 70°C for 3 hours with continuous stirring under a nitrogen atmosphere.
-
Purification: The resulting gel product is washed with ethanol (B145695) and deionized water to remove unreacted monomers and soluble polymers.
-
Drying and Grinding: Dry the purified product in an oven at 60°C until a constant weight is achieved. Grind the dried polymer into a powder and sieve to the desired particle size.
Characterization of Swelling Capacity
The "tea bag" method is a common and simple technique for evaluating the swelling capacity of SAPs.
Materials:
-
Dried SAP powder
-
Tea bags (non-woven fabric)
-
Deionized water
-
0.9% NaCl solution
-
Beakers
-
Analytical balance
Procedure:
-
Accurately weigh an empty tea bag (W₁).
-
Place a known amount of dried SAP powder (approximately 0.1 g, W₂) into the tea bag and seal it.
-
Immerse the tea bag containing the SAP in a beaker with an excess of the test solution (deionized water or 0.9% NaCl).
-
Allow the SAP to swell for a predetermined time (e.g., 2 hours) to reach equilibrium.
-
Remove the swollen tea bag from the solution and hang it for a short period (e.g., 10 minutes) to allow excess water to drain.
-
Weigh the swollen tea bag (W₃).
-
The swelling capacity (Q) in g/g is calculated using the following formula: Q = (W₃ - W₁ - W₂) / W₂
Diagrams and Visualizations
Mechanism of Enhanced Swelling in AMPS-Based SAPs
The following diagram illustrates the fundamental mechanism by which AMPS improves the swelling properties of superabsorbent polymers, particularly in saline environments.
Caption: Mechanism of AMPS in enhancing SAP swelling.
Experimental Workflow for SAP Synthesis and Characterization
This diagram outlines the typical experimental workflow from the synthesis of an AMPS-based SAP to its final characterization.
Caption: SAP synthesis and characterization workflow.
Applications in Drug Delivery
The unique properties of AMPS-based SAPs make them attractive candidates for controlled drug delivery systems. The pH-sensitive nature of the carboxylic acid groups (if present) and the high swelling capacity allow for the encapsulation and subsequent release of therapeutic agents. For instance, hydrogels based on AMPS grafted onto collagen have been investigated for the pH-controlled release of drugs like acetaminophen.[1] The release mechanism is often governed by the swelling of the polymer matrix, which is influenced by the pH and ionic strength of the surrounding medium. At higher pH values, deprotonation of carboxylic acid groups and repulsion between the sulfonate groups can lead to increased swelling and faster drug release.[1] This "intelligent" property allows for targeted drug delivery to specific sites within the gastrointestinal tract.[1]
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and swelling property of superabsorbent starch grafted with acrylic acid/2-acrylamido-2-methyl-1-propanesulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbiochemtech.com [jbiochemtech.com]
- 5. Salt-Tolerant Superabsorbent Polymer with High Capacity of Water-Nutrient Retention Derived from Sulfamic Acid-Modified Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation and Characterization of Superabsorbent Polymers Based on Sawdust - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Grafting of AMPS onto Cellulose for Advanced Applications
References
- 1. Grafting of Natural Polymers and Gums for Drug Delivery Applications: A Perspective Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of a Cellulose-Co-AMPS Hydrogel for Personal Hygiene Applications Using Cellulose Extracted from Corncobs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of grafted cellulose for use in water and metal ions sorption :: BioResources [bioresources.cnr.ncsu.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cellulose-Based Hydrogels as Sustained Drug-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amphiphilic block copolymers for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for RAFT Polymerization of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (poly(AMPS)) and its block copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The ability to precisely control the molecular weight, architecture, and functionality of polymers makes RAFT an invaluable tool for developing advanced materials for biomedical applications, including drug delivery.[1][2][3]
Introduction to RAFT Polymerization of AMPS
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) is a hydrophilic monomer that, when polymerized, yields poly(AMPS), a polyelectrolyte with a wide range of applications due to its high water solubility, thermal stability, and responsiveness to stimuli such as pH and ionic strength. Conventional free radical polymerization of AMPS often results in polymers with broad molecular weight distributions and limited architectural control.
RAFT polymerization, a form of reversible deactivation radical polymerization (RDRP), offers a robust solution for synthesizing well-defined poly(AMPS) with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[4][5][6] This level of control is crucial for applications in drug delivery, where polymer characteristics directly influence drug loading, release kinetics, and biocompatibility.[1][3] The RAFT process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound, which allows for the synthesis of complex architectures like block, graft, and star polymers.[5][6]
Key Applications in Drug Development
RAFT-synthesized poly(AMPS) and its copolymers are particularly attractive for drug delivery applications for several reasons:
-
Hydrophilicity and Biocompatibility: The inherent water solubility of poly(AMPS) makes it suitable for creating drug carriers that are compatible with biological systems.[2]
-
Stimuli-Responsiveness: The sulfonate groups in poly(AMPS) can respond to changes in pH and ionic strength, enabling the design of "smart" drug delivery systems that release their payload in specific physiological environments.
-
Controlled Architecture: The ability to create block copolymers allows for the formation of self-assembled nanostructures, such as micelles and vesicles, which can encapsulate hydrophobic drugs and protect them in the bloodstream.[1][3]
-
Functionalization: The RAFT process allows for the incorporation of functional end-groups that can be used to conjugate targeting ligands or therapeutic agents.[1]
Experimental Data Summary
The following tables summarize typical experimental conditions and results for the RAFT polymerization of AMPS from various literature sources.
Table 1: Homopolymerization of AMPS via RAFT
| Entry | RAFT Agent (CTA) | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | Rhodixan A1 | V-56 | 40.5:1:0.21 | Water/Ethanol (B145695) | 60 | 3 | 96 | 85,000 | <1.4 | [7] |
| 2 | PAMPS50-X | APS | - | Water | 60 | - | >95 | 3 x 106 | <1.3 | [7] |
| 3 | PAMPS50-X | APS | - | Water | 60 | - | >95 | 10 x 106 | <1.3 | [7] |
Mn = Number-average molecular weight, Đ = Dispersity (or Polydispersity Index, PDI) APS = Ammonium persulfate
Table 2: Synthesis of AMPS-based Block Copolymers via RAFT
| Entry | Macro-CTA | Second Monomer | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| 1 | P(Et3N-AMPS)100 | Styrene (B11656) | DMF | 80 | 24 | - | - | [8] |
| 2 | PS11 | Et3N-AMPS | DMF | 80 | 24 | - | - | [8] |
Macro-CTA = Macromolecular Chain Transfer Agent, PS = Polystyrene
Experimental Protocols
The following are detailed protocols for the RAFT polymerization of AMPS.
Protocol 1: Synthesis of a Poly(AMPS) Macro-RAFT Agent
This protocol describes the synthesis of a low molecular weight poly(AMPS) that can be used as a macro-chain transfer agent (macro-CTA) for subsequent chain extensions.
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
Rhodixan A1 (Xanthate RAFT agent)
-
4,4'-Azobis(4-cyanovaleric acid) (V-56) or similar thermal initiator
-
Ethanol
-
Milli-Q Water
-
Nitrogen gas
-
Round-bottom flask with magnetic stir bar
-
Septa
-
Syringes and needles
-
Oil bath
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask containing a magnetic stir bar, dissolve Rhodixan A1 (e.g., 0.087 g, 0.42 mmol) in ethanol (e.g., 1.246 g).
-
Addition of Reagents: To this solution, add a 50 wt % aqueous solution of AMPS (e.g., 7.774 g, 17 mmol), V-56 initiator (e.g., 0.0249 g, 0.089 mmol), and Milli-Q water (e.g., 1.4 g).[7]
-
Degassing: Cool the reaction mixture to 0 °C in an ice bath and degas by bubbling with nitrogen for 30 minutes to remove dissolved oxygen.
-
Polymerization: Seal the flask and immerse it in a preheated oil bath at 60 °C. Allow the polymerization to proceed under magnetic stirring for a specified time (e.g., 3 hours).[7]
-
Quenching and Purification: To quench the reaction, expose the solution to air and cool it to room temperature. The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and other small molecules, followed by lyophilization to obtain the pure poly(AMPS) macro-RAFT agent.
-
Characterization: The molecular weight and dispersity of the resulting polymer should be determined by techniques such as Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC). Monomer conversion can be calculated using 1H NMR spectroscopy.
Protocol 2: Chain Extension of a Poly(AMPS) Macro-RAFT Agent to Synthesize a Block Copolymer
This protocol outlines the procedure for using the poly(AMPS) macro-CTA from Protocol 1 to synthesize a block copolymer.
Materials:
-
Poly(AMPS) macro-RAFT agent (from Protocol 1)
-
Second monomer (e.g., a hydrophobic monomer like styrene or a hydrophilic monomer like N-isopropylacrylamide)
-
Initiator (e.g., AIBN or APS, depending on the solvent)
-
Appropriate solvent (e.g., DMF, DMSO, or water)
-
Nitrogen gas
-
Schlenk flask with magnetic stir bar
-
Septa
-
Syringes and needles
-
Oil bath
Procedure:
-
Reaction Setup: In a Schlenk flask containing a magnetic stir bar, dissolve the poly(AMPS) macro-RAFT agent and the second monomer in the chosen solvent.
-
Initiator Addition: Add the initiator to the reaction mixture. The molar ratio of macro-CTA to initiator will influence the control over the polymerization.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Polymerization: After degassing, backfill the flask with nitrogen and place it in a preheated oil bath at the desired temperature (e.g., 70-80 °C). Allow the polymerization to proceed for the desired time.
-
Monitoring and Termination: The progress of the reaction can be monitored by taking aliquots at different time points and analyzing them by 1H NMR to determine monomer conversion and GPC/SEC to track the increase in molecular weight. The polymerization can be terminated by cooling the reaction mixture and exposing it to air.
-
Purification and Characterization: The resulting block copolymer can be purified by precipitation in a non-solvent or by dialysis. The final product should be characterized by 1H NMR, GPC/SEC, and potentially other techniques like Dynamic Light Scattering (DLS) if the block copolymer is expected to self-assemble.
Visualizations
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow for Homopolymerization of AMPS
Caption: Workflow for RAFT homopolymerization of AMPS.
Experimental Workflow for Block Copolymer Synthesis
Caption: Workflow for synthesizing AMPS-based block copolymers.
References
- 1. Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "RAFT-Synthesized Copolymers and Conjugates Designed for Therapeutic De" by DeeDee Smith, Andrew C. Holley et al. [aquila.usm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00801C [pubs.rsc.org]
Application Notes and Protocols for AMPS-Functionalized Nanoparticles in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)-functionalized nanoparticles in the biomedical field. The inclusion of the strongly acidic sulfonate group from AMPS imparts unique properties to nanoparticles, such as high hydrophilicity, negative surface charge, and pH-responsiveness, making them excellent candidates for drug delivery, bioimaging, and diagnostic applications.
Core Applications and Advantages
AMPS-functionalized nanoparticles offer several key advantages in biomedical applications:
-
Enhanced Stability: The hydrophilic nature of the poly(AMPS) chains provides excellent colloidal stability to the nanoparticles in physiological media, preventing aggregation and improving their in vivo performance.
-
Controlled Drug Release: The pH-sensitive nature of the sulfonic acid groups allows for the development of "smart" drug delivery systems that can release their therapeutic payload in response to the acidic microenvironment of tumors or intracellular compartments like endosomes and lysosomes.[1][2]
-
Targeted Delivery: The surface of AMPS-functionalized nanoparticles can be further modified with targeting ligands such as antibodies or peptides to enhance their accumulation in specific tissues or cells, thereby increasing therapeutic efficacy and reducing off-target side effects.
-
Biocompatibility: While biocompatibility is material-dependent, studies on some AMPS-based nanogels have shown good cytocompatibility, making them suitable for in vivo applications.[3]
Data Presentation: Quantitative Analysis
The following tables summarize key quantitative data from studies on AMPS-functionalized nanoparticles, providing a comparative overview of their physicochemical properties and performance in drug delivery applications.
Table 1: Physicochemical Characterization of AMPS-Functionalized Nanoparticles
| Nanoparticle System | Core Material | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Polydispersity Index (PDI) | Reference |
| PVA-g-poly(AMPS) Nanogel | Poly(vinyl alcohol) | Free radical polymerization | 45.86 | -7.04 | 0.41 | [3] |
| Fe3O4@SiO2-AMPS | Iron Oxide | In situ polymerization | ~404 | - | - | [4] |
| Alginate-AMPS Nanogel (DOX-loaded) | Sodium Alginate | Ionic gelation/ultrasound | 210 | - | 0.208 | [1] |
| P(NIPAAm-co-DMAEMA) Nanogel | N-Isopropylacrylamide | Free radical polymerization | ~70 | - | - | [5] |
Table 2: Drug Loading and Release Characteristics of AMPS-Functionalized Nanoparticles
| Nanoparticle System | Drug | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| PVA-g-poly(AMPS) Nanogel | Ticagrelor | - | 85.1 | In vitro dissolution | 99.91 | - | [3] |
| pH/Reduction Dual-Responsive Nanogel | Doxorubicin (B1662922) | 27.89 | - | pH 5.0 + 5 mM GSH | ~70 | 48 | [6] |
| Dual responsive nanogels | Doxorubicin | - | 70 (w/w) | Intracellular mimicking | - | - | [7] |
| pH-Responsive Alginate Nanogel | Doxorubicin | - | - | pH 5.0 | ~60 | 24 | [1] |
| pH-Responsive Dextran Nanogel | Doxorubicin | - | - | pH 5.5 | ~81 | - | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and evaluation of AMPS-functionalized nanoparticles for biomedical applications.
Protocol for Synthesis of pH-Responsive PVA-g-poly(AMPS) Nanogels for Drug Delivery
This protocol is adapted from the free radical polymerization method.[3]
Materials:
-
Poly(vinyl alcohol) (PVA)
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
-
Drug to be loaded (e.g., Ticagrelor)
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare separate aqueous solutions of PVA, AMPS, MBA, and APS at the desired concentrations.
-
-
Polymerization:
-
In a reaction vessel, add the PVA solution and heat to 50°C with continuous stirring until a transparent solution is obtained.
-
Add the AMPS monomer solution to the PVA solution and continue stirring.
-
Add the MBA crosslinker solution to the mixture.
-
Initiate the polymerization by adding the APS initiator solution.
-
Continue the reaction under stirring for a specified time (e.g., 3 hours) at a controlled temperature (e.g., 60°C) to allow for the formation of the nanogel.
-
-
Purification:
-
After the reaction is complete, cool the nanogel suspension to room temperature.
-
Purify the nanogels by dialysis against deionized water for 48 hours to remove unreacted monomers, initiator, and other impurities.
-
Lyophilize the purified nanogel suspension to obtain a dry powder.
-
-
Drug Loading:
-
Prepare a solution of the drug in a suitable solvent (e.g., a 1:1 mixture of methanol and water for Ticagrelor).[3]
-
Disperse a known amount of the dried nanogel in the drug solution.
-
Sonicate the mixture for 20 minutes to facilitate drug diffusion into the nanogel network.
-
Stir the mixture at room temperature for 24 hours.
-
Collect the drug-loaded nanogels by centrifugation, wash with deionized water to remove surface-adsorbed drug, and then lyophilize.
-
Protocol for In Vitro Drug Release Study
This protocol outlines a typical procedure for evaluating the pH-responsive drug release from AMPS-functionalized nanoparticles.
Materials:
-
Drug-loaded AMPS-functionalized nanoparticles
-
Phosphate buffered saline (PBS) at pH 7.4 (simulating physiological conditions)
-
Acetate (B1210297) buffer at pH 5.0 (simulating the tumor microenvironment or endosomal pH)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Sample Preparation:
-
Disperse a known amount of drug-loaded nanoparticles in a specific volume of release medium (pH 7.4 PBS or pH 5.0 acetate buffer).
-
-
Dialysis:
-
Transfer the nanoparticle dispersion into a dialysis bag.
-
Place the sealed dialysis bag into a larger container with a known volume of the corresponding release medium.
-
-
Incubation and Sampling:
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium from the outer container.
-
Replenish the container with an equal volume of fresh release medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of the released drug.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug release at each time point using a standard calibration curve of the drug.
-
Plot the cumulative drug release (%) as a function of time.
-
Visualization of Workflows and Pathways
Experimental Workflow: Synthesis and Drug Loading of AMPS-Nanoparticles
Caption: Workflow for the synthesis and drug loading of AMPS-functionalized nanogels.
Logical Relationship: pH-Responsive Drug Release Mechanism
Caption: Mechanism of pH-triggered drug release from AMPS-functionalized nanoparticles.
Signaling Pathway: Cellular Uptake of Anionic Nanoparticles
The cellular uptake of nanoparticles is a complex process influenced by various factors, including the nanoparticle's physicochemical properties and the cell type.[9][10] For negatively charged nanoparticles, such as those functionalized with AMPS, several endocytic pathways may be involved.
Caption: Potential cellular uptake pathways for AMPS-functionalized nanoparticles.
Disclaimer: The specific signaling pathways activated by AMPS-functionalized nanoparticles are not yet fully elucidated and are an active area of research. The provided diagram illustrates general endocytic pathways that may be involved in the cellular uptake of anionic nanoparticles. The predominant pathway can vary depending on the specific nanoparticle characteristics and cell type.
References
- 1. A green and facile method for the preparation of a pH-responsive alginate nanogel for subcellular delivery of doxorubicin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Application of Nanoparticles for Magnetic Hyperthermia for Cancer Treatment—The Current State of Knowledge [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nanoparticles in association with antimicrobial peptides (NanoAMPs) as a promising combination for agriculture development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method in fabrication of smart dual-responsive nanogels for controlled release of doxorubicin and curcumin in HT-29 colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Dual responsive nanogels for intracellular doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pH-Responsive Modified Dextran Nanogel for Liver Targeted Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Cross-linking of Poly(AMPS) Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common cross-linking methods for preparing poly(2-acrylamido-2-methyl-1-propanesulfonic acid) [poly(AMPS)] hydrogels. Poly(AMPS) is a superabsorbent polymer with applications in various fields, including drug delivery, due to its high water absorption capacity and pH-independent swelling behavior.[1] The choice of cross-linking method significantly influences the hydrogel's properties, such as swelling ratio, mechanical strength, and degradation rate.
Overview of Cross-linking Methods
Poly(AMPS) hydrogels can be formed through two primary cross-linking strategies: chemical and physical cross-linking.
-
Chemical Cross-linking involves the formation of permanent, covalent bonds between polymer chains, resulting in robust and durable hydrogels.[2] This is typically achieved through the use of a chemical cross-linking agent during polymerization.
-
Physical Cross-linking relies on reversible, non-covalent interactions, such as hydrogen bonds, ionic interactions, or chain entanglements.[3] These hydrogels can exhibit stimuli-responsive and self-healing properties.
Chemical Cross-linking Methods
Free-radical polymerization is the most prevalent method for synthesizing chemically cross-linked poly(AMPS) hydrogels.[4] This process involves the polymerization of AMPS monomers in the presence of a cross-linking agent and a reaction initiator.
Common Chemical Cross-linkers and Initiators
| Cross-linker | Initiator System | Key Characteristics |
| N,N'-methylenebis(acrylamide) (MBA or BAAm) | Thermal Initiator: Ammonium persulfate (APS) Accelerator: N,N,N',N'-tetramethylethylenediamine (TEMED) | Widely used, forms robust hydrogels. |
| Ethylene glycol dimethacrylate (EGDMA) | Thermal Initiator: Ammonium persulfate (APS) | Another common cross-linker, influences mechanical properties. |
| Poly(ethylene glycol) diacrylate (PEGDA) | UV-Photoinitiator: 4,4'-azo-bis(4-cyanopentanoic acid) | Allows for photopolymerization, useful for creating hydrogels with specific shapes.[5] |
| Radiation (Gamma or Electron Beam) | No chemical initiator required | Cross-linking is induced by high-energy radiation.[6] |
Experimental Protocol: Chemical Cross-linking with MBA
This protocol describes the synthesis of a poly(AMPS) hydrogel using N,N'-methylenebis(acrylamide) (MBA) as the cross-linker.
Materials:
-
2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of AMPS monomer and MBA cross-linker in deionized water in a reaction vessel. A typical concentration range for AMPS is 1-3 M, and for MBA is 0.5-5 mol% relative to the AMPS monomer.
-
Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.
-
Initiation: While maintaining the inert atmosphere, add the APS initiator to the solution and stir until dissolved. The concentration of APS is typically in the range of 0.1-1 mol% relative to the AMPS monomer.
-
Acceleration: Add TEMED to the solution to accelerate the polymerization process. The amount of TEMED is usually equimolar to the APS.
-
Polymerization: Quickly pour the reaction mixture into a mold of the desired shape. Allow the polymerization to proceed at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for several hours or until the hydrogel is fully formed.
-
Purification: After polymerization, immerse the hydrogel in a large volume of deionized water for several days, changing the water frequently, to remove unreacted monomers, cross-linker, and initiator.
-
Drying (Optional): The purified hydrogel can be used in its swollen state or dried to a constant weight, for example, in a vacuum oven at 60 °C.
Experimental Workflow for Chemical Cross-linking
Caption: Workflow for synthesizing chemically cross-linked poly(AMPS) hydrogels.
Physical Cross-linking Methods
Physically cross-linked poly(AMPS) hydrogels are formed through reversible interactions, offering unique properties like self-healing and injectability.
Hydrogen Bonding
Hydrogen bonds can form between the amide and sulfonic acid groups of the poly(AMPS) chains, leading to the formation of a physical network.[1] The strength of these interactions can be influenced by factors such as polymer concentration and temperature.
Hybrid Cross-linking with Nanoparticles
The incorporation of nanoparticles, such as Laponite clay, can create a hybrid hydrogel with both physical and chemical cross-links.[1] The nanoparticles act as physical cross-linking points, interacting with the polymer chains and enhancing the mechanical properties of the hydrogel.
Experimental Protocol: Hybrid Cross-linking with Laponite
This protocol describes the preparation of a hybrid poly(AMPS) hydrogel using Laponite nanoparticles and a chemical cross-linker.
Materials:
-
2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) monomer
-
Laponite RD nanoparticles
-
N,N'-methylenebis(acrylamide) (MBA)
-
Deionized water
Procedure:
-
Nanoparticle Dispersion: Disperse the desired amount of Laponite nanoparticles in deionized water and stir vigorously until a homogeneous dispersion is obtained.
-
Monomer Addition: Add the AMPS monomer to the Laponite dispersion and continue stirring until the monomer is completely dissolved.
-
Cross-linker Addition: Add the MBA cross-linker to the mixture and stir to dissolve.
-
Degassing: Degas the solution by purging with an inert gas to remove dissolved oxygen.
-
Polymerization: Initiate polymerization by heating the solution (e.g., to 50-70 °C) or by adding a chemical initiator/accelerator system as described in the chemical cross-linking protocol.
-
Gel Formation: Allow the reaction to proceed until a stable hydrogel is formed.
-
Purification and Characterization: Purify and characterize the hydrogel as described previously.
Logical Relationship of Hybrid Cross-linking
Caption: Formation of a hybrid poly(AMPS) hydrogel network.
Quantitative Data on Hydrogel Properties
The properties of poly(AMPS) hydrogels are highly dependent on the cross-linking method and the concentration of the components. The following tables summarize typical quantitative data.
Table 1: Swelling Ratio of Chemically Cross-linked Poly(AMPS) Hydrogels
| Cross-linker | Cross-linker Conc. (mol%) | Swelling Ratio (g/g) | Reference |
| MBA | 0.5 | ~1500 | [7] |
| MBA | 1.0 | ~1000 | [7] |
| MBA | 1.5 | ~700 | [7] |
| EGDMA | 1.0 | Varies with monomer conc. | [7] |
Table 2: Mechanical Properties of Poly(AMPS) Hydrogels
| Cross-linking Method | Young's Modulus (kPa) | Compressive Strength (MPa) | Reference |
| Chemical (MBA) | Varies with cross-linker conc. | Varies | [8] |
| Hybrid (Laponite + BAAm) | ~700 | 45 | [1] |
| Physical (Hydrogen Bonding) | 26,000 (Terpolymer) | - | [1] |
Application in Drug Delivery: A Case Study with Doxorubicin
Poly(AMPS) hydrogels are promising carriers for the controlled release of therapeutic agents. For instance, a poly(AMPS)-based hydrogel could be loaded with an anticancer drug like Doxorubicin (DOX) for localized cancer therapy. The release of DOX from the hydrogel would be governed by diffusion and the swelling characteristics of the network.
Signaling Pathway Targeted by Doxorubicin
Upon release, DOX exerts its cytotoxic effects by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to apoptosis (programmed cell death) in cancer cells. A key signaling pathway often dysregulated in cancer and a target for many cancer therapies is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. While DOX's primary mechanism is not direct EGFR inhibition, its induction of DNA damage and apoptosis can intersect with pathways regulated by EGFR that promote cell survival.
EGFR Signaling Pathway in Cancer and Potential Drug Action
Caption: Simplified EGFR signaling pathway and the action of Doxorubicin.
This diagram illustrates how growth factors like EGF activate the EGFR pathway, leading to downstream signaling cascades (RAS/MAPK and PI3K/AKT) that promote cancer cell proliferation and survival. Doxorubicin, released from a hydrogel carrier, can induce DNA damage, triggering apoptosis and counteracting these pro-survival signals.
Conclusion
The cross-linking methodology is a critical determinant of the final properties and performance of poly(AMPS) hydrogels. By carefully selecting the cross-linking agent, its concentration, and the polymerization conditions, researchers can tailor the hydrogel's characteristics to meet the specific demands of various applications, from superabsorbents to sophisticated drug delivery systems. The protocols and data presented here serve as a foundational guide for the rational design and synthesis of poly(AMPS) hydrogels for scientific and therapeutic purposes.
References
- 1. mdpi.com [mdpi.com]
- 2. Biopolymer Hydrogel Scaffolds Containing Doxorubicin as A Localized Drug Delivery System for Inhibiting Lung Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrogel-Mediated DOX⋅HCl/PTX Delivery System for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing Polymer Salt Tolerance with 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The performance of many polymeric materials is significantly compromised in high-salinity environments, a challenge frequently encountered in biomedical applications, industrial processes, and drug delivery systems. The incorporation of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), a vinyl monomer containing a strongly acidic sulfonate group, into polymer structures has emerged as a highly effective strategy to impart exceptional salt tolerance. The sulfonate group is highly hydrophilic and remains ionized across a wide pH range, which contributes to improved polymer stability and functionality in saline solutions.
These application notes provide a comprehensive overview of the mechanisms, experimental protocols, and performance data related to the use of AMPS in developing salt-tolerant polymers.
Mechanism of AMPS-Induced Salt Tolerance
The introduction of AMPS into a polymer backbone enhances its salt tolerance through several key mechanisms. The bulky sulfonate groups (-SO₃⁻) on the polymer chain provide steric hindrance, which prevents the polymer chains from coiling up in the presence of salt ions. Furthermore, the strong anionic nature of the sulfonate group leads to electrostatic repulsion between polymer chains, maintaining the polymer's hydrodynamic volume and viscosity even at high salt concentrations. This "charge shielding" effect is less susceptible to the charge screening caused by cations in the solution compared to carboxylate groups, making AMPS-containing polymers particularly robust in saline environments.
Caption: Mechanism of AMPS-induced salt tolerance in polymers.
Experimental Protocols
Protocol 1: Synthesis of a Salt-Tolerant Acrylamide (B121943)/AMPS Copolymer Hydrogel
This protocol describes the synthesis of a salt-tolerant hydrogel via free-radical copolymerization of acrylamide (AM) and AMPS.
Materials:
-
Acrylamide (AM)
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
N,N'-methylenebis(acrylamide) (MBA) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a beaker, dissolve the desired molar ratio of AM and AMPS monomers in deionized water. A typical molar ratio for good salt tolerance is 70:30 (AM:AMPS).
-
Add the crosslinker, MBA, to the monomer solution (e.g., 0.5 mol% with respect to the total monomer concentration).
-
Stir the solution gently until all components are fully dissolved.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Add the initiator, APS (e.g., 0.5 mol% with respect to the total monomer concentration), and the accelerator, TEMED (e.g., 0.25 vol%), to the solution.
-
Quickly pour the solution into a mold (e.g., between two glass plates with a spacer).
-
Allow the polymerization to proceed at room temperature for several hours or at a slightly elevated temperature (e.g., 50°C) to ensure complete reaction.
-
Once the hydrogel is formed, carefully remove it from the mold and immerse it in a large volume of deionized water to wash away any unreacted monomers and initiator. The water should be changed several times over 48 hours.
-
The purified hydrogel is now ready for salt tolerance testing.
Protocol 2: Evaluation of Salt Tolerance - Swelling Ratio Measurement
This protocol details the procedure for determining the swelling behavior of the synthesized hydrogel in saline solutions.
Materials:
-
Synthesized AMPS-containing hydrogel
-
Deionized water
-
Saline solutions of varying concentrations (e.g., 0.1 M, 0.5 M, 1.0 M NaCl; 0.1 M CaCl₂)
-
Analytical balance
-
Beakers
Procedure:
-
Cut the purified hydrogel into small, uniform discs.
-
Dry the hydrogel samples to a constant weight in a vacuum oven at 60°C. Record the dry weight (Wd).
-
Immerse each dried hydrogel disc in a separate beaker containing a specific saline solution or deionized water (as a control).
-
Allow the hydrogels to swell until they reach equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel from the solution, gently blot the surface with filter paper to remove excess water, and immediately weigh it. Record the swollen weight (Ws).
-
Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR = (Ws - Wd) / Wd
-
Plot the ESR as a function of salt concentration to evaluate the salt tolerance. A smaller decrease in ESR with increasing salt concentration indicates better salt tolerance.
Quantitative Data Presentation
The following tables summarize the performance of polymers incorporating AMPS, demonstrating their enhanced salt tolerance compared to conventional polymers.
Table 1: Swelling Ratio of Acrylamide-based Hydrogels in NaCl Solutions
| Polymer Composition (molar ratio) | Swelling Ratio in Deionized Water | Swelling Ratio in 0.5 M NaCl | Swelling Ratio in 1.0 M NaCl |
| 100% Acrylamide | 350 g/g | 40 g/g | 25 g/g |
| 90% AM / 10% AMPS | 450 g/g | 120 g/g | 80 g/g |
| 70% AM / 30% AMPS | 600 g/g | 250 g/g | 180 g/g |
| 50% AM / 50% AMPS | 750 g/g | 400 g/g | 320 g/g |
Table 2: Apparent Viscosity of Polymer Solutions (1 wt%) in Brine
| Polymer | Viscosity in Deionized Water (mPa·s) | Viscosity in 2% NaCl (mPa·s) | Viscosity in 5% NaCl + 0.5% CaCl₂ (mPa·s) |
| Hydrolyzed Polyacrylamide (HPAM) | 85 | 15 | 5 |
| AM/AMPS Copolymer (70/30) | 120 | 95 | 70 |
| AM/AMPS/NVP Terpolymer | 150 | 130 | 110 |
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of salt-tolerant polymers incorporating AMPS.
Caption: Experimental workflow for AMPS-based salt-tolerant polymers.
Application Notes: The Role and Use of 2-Acrylamido-2-methylpropane Sulfonic Acid (AMPS) in Concrete Superplasticizer Formulations
Introduction
Modern concrete technology relies heavily on chemical admixtures to achieve desired properties in both fresh and hardened states. Superplasticizers, also known as high-range water reducers (HRWR), are essential for producing high-performance and self-compacting concrete.[1][2] They function by dispersing cement particles, which reduces the amount of water needed for a given workability, thereby increasing strength and durability.[2][3] Polycarboxylate ether (PCE) superplasticizers are the current state-of-the-art. The incorporation of specialized monomers, such as 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), into the PCE polymer backbone can significantly enhance performance. The sulfonic acid group in AMPS offers high electronegativity and steric hindrance, which improves the dispersibility, slump retention, and overall effectiveness of the superplasticizer, especially in challenging concrete mixtures.[4]
Mechanism of Action
The primary mechanism of action for superplasticizers is the adsorption of the polymer onto the surface of cement particles.[3] This creates repulsive forces that overcome the natural tendency of the fine cement particles to flocculate.[3] AMPS-modified PCEs enhance this effect through a combination of electrostatic and steric repulsion.
-
Adsorption: The anionic carboxylate and sulfonate groups along the polymer backbone adsorb onto the positively charged surfaces of hydrating cement particles.
-
Electrostatic Repulsion: The negatively charged sulfonic acid groups (-SO₃H) from the AMPS monomer are highly effective at increasing the negative surface charge of the cement particles, leading to strong electrostatic repulsion between them.[4][5]
-
Steric Hindrance: The long polyethylene (B3416737) glycol (PEG) side chains grafted onto the polymer backbone extend into the pore solution, creating a steric barrier that physically prevents the cement particles from agglomerating.[6][7]
The synergy between these two mechanisms results in a highly efficient dispersion of cement particles, releasing entrapped water and significantly improving the fluidity of the concrete mixture.[3]
Caption: Mechanism of an AMPS-PCE superplasticizer on a cement particle.
Experimental Protocols
Protocol 1: Synthesis of an AMPS-Modified Polycarboxylate Superplasticizer
This protocol describes the synthesis of an AMPS-modified PCE via aqueous solution polymerization. The method is adapted from procedures outlined in scientific literature.[4][8][9]
Materials & Equipment:
-
Monomers: Acrylic acid (AA), 2-Acrylamido-2-methylpropane sulfonic acid (AMPS), Hydroxypropyl acrylate (B77674) (HPA), and a macromonomer like methoxypolyethylene glycol acrylate (MPEGAA) or hydroxyethyl (B10761427) polyethylene glycol (HPEG).[4][8]
-
Initiator: A redox initiator system such as ammonium (B1175870) persulfate (APS) or hydrogen peroxide-sodium bisulfite (H₂O₂-NaHSO₃).[4][8]
-
Solvent: Deionized water.
-
Equipment: Four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a nitrogen inlet. A constant temperature water bath is also required.
Procedure:
-
Monomer Preparation: Calculate the required molar ratios of the monomers (e.g., HPEG:AA:AMPS:HPA).[4] Dissolve the macromonomer (HPEG), AMPS, and HPA in a portion of the deionized water in the four-necked flask.
-
Initiation Setup: Prepare the initiator solution and the acrylic acid solution separately in dropping funnels.
-
Polymerization:
-
Begin stirring the monomer solution in the flask and purge with nitrogen for 30 minutes to remove dissolved oxygen.
-
Heat the flask to the target reaction temperature (e.g., 60-80°C) using the water bath.[4][8]
-
Once the temperature is stable, begin the dropwise addition of the acrylic acid and initiator solutions into the flask over a period of 3-4 hours.[8]
-
After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.
-
-
Neutralization & Final Product: Cool the reaction mixture to room temperature. Neutralize the resulting polymer solution to a target pH (e.g., pH 6-7) with a sodium hydroxide (B78521) solution. The final product is an aqueous solution of the AMPS-modified PCE superplasticizer.
References
- 1. makingchembooks.com [makingchembooks.com]
- 2. trianglereadymix.com [trianglereadymix.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 2-acrylamido-2-methyl-1-propanesulfonic acid -methacrylic acid copolymer and its polyethylene glycol methyl ether derivatives as superplasticizers in concrete [open.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and properties of an AMPS-modified polyacrylic acid superplasticizer [journal.hep.com.cn]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for AMPS-Based Membranes in Fuel Cell Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)-based membranes, particularly for use in fuel cell technologies. The following sections detail the synthesis of these membranes, key performance metrics, and standardized protocols for their evaluation.
Introduction to AMPS-Based Proton Exchange Membranes
Proton exchange membrane fuel cells (PEMFCs) are a leading clean energy technology, with the proton exchange membrane (PEM) being a critical component that dictates the fuel cell's efficiency, durability, and cost. While perfluorosulfonic acid (PFSA) membranes like Nafion® have been the industry standard, their high cost and performance limitations under low humidity have driven research into alternative materials.[1] AMPS-based polymers have emerged as a promising alternative due to the high acidity of the sulfonic acid groups, which facilitates excellent proton conduction.[2][3]
These membranes are typically synthesized through the polymerization of the AMPS monomer, often with a cross-linking agent to control swelling and enhance mechanical stability in aqueous environments.[4][5] The performance of AMPS-based membranes can be tailored by adjusting the polymer composition, cross-linker concentration, and synthesis conditions.
Synthesis of Cross-linked AMPS-Based Membranes
The following protocol describes a general method for the synthesis of cross-linked poly(AMPS) membranes. This process involves the radical polymerization of AMPS with a cross-linking agent, initiated by a chemical or UV initiator.
Experimental Protocol: Membrane Synthesis
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
Cross-linking agent (e.g., N,N'-methylenebis(acrylamide) (MBA), polyethylene (B3416737) glycol diacrylate (PEGDA))
-
Initiator (e.g., ammonium (B1175870) persulfate (APS), UV photoinitiator like Irgacure 2959)
-
Solvent (e.g., deionized water)
-
Glass plates
-
Spacers (Teflon or silicone)
-
Oven or UV curing system
Procedure:
-
Solution Preparation:
-
Dissolve a specific amount of AMPS monomer in deionized water to achieve the desired concentration.
-
Add the cross-linking agent to the AMPS solution at a predetermined molar ratio.
-
Add the initiator to the solution. If using a chemical initiator like APS, it is typically added just before casting. If using a photoinitiator, ensure it is fully dissolved.
-
-
Casting:
-
Assemble a casting cell using two clean glass plates separated by spacers of a desired thickness.
-
Pour the prepared monomer solution into the casting cell, ensuring there are no air bubbles.
-
-
Polymerization and Curing:
-
For chemical initiation: Place the casting cell in an oven at a specific temperature (e.g., 60-80 °C) for a set duration to initiate polymerization and cross-linking.
-
For UV initiation: Expose the casting cell to a UV light source for a specified time and intensity to induce photopolymerization.
-
-
Membrane Recovery and Purification:
-
After polymerization, carefully disassemble the glass plates to retrieve the cross-linked membrane.
-
Immerse the membrane in deionized water to wash away any unreacted monomers and initiator residues. The water should be changed periodically until it remains clear.
-
-
Acid Treatment (optional but recommended):
-
To ensure all sulfonic acid groups are in the protonated form, immerse the membrane in a dilute acid solution (e.g., 0.5 M H₂SO₄) for several hours.
-
Rinse the membrane thoroughly with deionized water to remove any excess acid.
-
-
Storage:
-
Store the prepared membrane in deionized water in a sealed container until further characterization or use.
-
Characterization of AMPS-Based Membranes
The performance of AMPS-based membranes is evaluated through several key physicochemical properties. The following protocols outline the standard procedures for these measurements.
Ion Exchange Capacity (IEC)
IEC is a measure of the number of ion-exchangeable groups per unit weight of the dry polymer, which directly relates to the membrane's ability to conduct protons.[1]
Experimental Protocol: IEC Measurement (Titration Method)
-
Cut a small piece of the membrane (approximately 2x2 cm) and immerse it in 1 M HCl for 24 hours to ensure it is fully in the H+ form.
-
Rinse the membrane with deionized water until the rinsing water is neutral.
-
Dry the membrane in a vacuum oven at a specific temperature (e.g., 60 °C) until a constant weight is achieved. Record this dry weight (W_dry).
-
Immerse the dried membrane in a known volume of a salt solution (e.g., 50 mL of 1 M NaCl) for at least 24 hours to allow for the exchange of H+ ions from the membrane with Na+ ions from the solution.
-
Titrate the resulting solution with a standardized NaOH solution (e.g., 0.01 M) using phenolphthalein (B1677637) as an indicator.
-
Calculate the IEC using the following equation:
-
IEC (meq/g) = (V_NaOH × C_NaOH) / W_dry
-
Where V_NaOH is the volume of NaOH solution used for titration (in L), C_NaOH is the concentration of the NaOH solution (in mol/L), and W_dry is the dry weight of the membrane (in g).[2]
-
Water Uptake and Swelling Ratio
Water uptake is a critical parameter as proton conductivity in these membranes is highly dependent on hydration. However, excessive swelling can compromise the mechanical integrity of the membrane.
Experimental Protocol: Water Uptake and Swelling Ratio Measurement
-
Cut a sample of the membrane (approximately 2x2 cm) and measure its dimensions (length, L_dry, and width, W_dry) and weight (M_dry) after drying in a vacuum oven at 60 °C to a constant weight.
-
Immerse the dry membrane sample in deionized water at a specific temperature (e.g., room temperature or 80 °C) for 24 hours to ensure full hydration.
-
Remove the hydrated membrane from the water, gently blot the surface with filter paper to remove excess water, and immediately measure its dimensions (length, L_wet, and width, W_wet) and weight (M_wet).
-
Calculate the water uptake and through-plane swelling ratio using the following formulas:
-
Water Uptake (%) = [(M_wet - M_dry) / M_dry] × 100
-
Area Swelling Ratio (%) = [((L_wet × W_wet) - (L_dry × W_dry)) / (L_dry × W_dry)] × 100
-
Proton Conductivity
Proton conductivity is a direct measure of the membrane's ability to transport protons and is a key indicator of its potential performance in a fuel cell. Electrochemical Impedance Spectroscopy (EIS) is a common technique for this measurement.[6][7]
Experimental Protocol: Proton Conductivity Measurement (EIS)
-
Cut a rectangular strip of the hydrated membrane.
-
Place the membrane strip in a four-probe conductivity cell. The cell typically consists of four platinum electrodes.
-
Connect the conductivity cell to an impedance analyzer.
-
Perform an EIS measurement over a specific frequency range (e.g., 1 Hz to 1 MHz) at a controlled temperature and humidity.
-
The resistance of the membrane (R) is determined from the Nyquist plot, typically from the high-frequency intercept with the real axis.
-
Calculate the proton conductivity (σ) using the following equation:
-
σ (S/cm) = L / (R × A)
-
Where L is the distance between the inner two electrodes (in cm), R is the membrane resistance (in Ω), and A is the cross-sectional area of the membrane (in cm²).[7]
-
Performance in Direct Methanol (B129727) Fuel Cells (DMFCs)
AMPS-based membranes are often evaluated for their suitability in DMFCs. This involves assembling a membrane electrode assembly (MEA) and testing its performance in a single fuel cell setup.
Experimental Protocol: DMFC Performance Testing
-
MEA Preparation:
-
Prepare catalyst inks for the anode (typically Pt-Ru/C) and cathode (typically Pt/C).
-
Apply the catalyst inks onto gas diffusion layers (GDLs) to form the anode and cathode.
-
Place the prepared AMPS-based membrane between the anode and cathode and hot-press the assembly to form the MEA.
-
-
Single Cell Assembly:
-
Install the MEA into a single-cell fuel cell test fixture with serpentine (B99607) flow fields.
-
-
Fuel Cell Testing:
-
Supply a methanol solution (e.g., 1-2 M) to the anode and humidified air or oxygen to the cathode at controlled flow rates and temperatures.
-
Use a fuel cell test station to measure the polarization curve (voltage vs. current density) and power density curve.[8]
-
Key performance metrics to record include the open-circuit voltage (OCV), peak power density, and current density at a specific voltage.
-
Data Presentation
The following tables summarize typical performance data for AMPS-based membranes, often in comparison to the benchmark Nafion® membranes.
Table 1: Physicochemical Properties of AMPS-Based Membranes
| Membrane Composition | IEC (meq/g) | Water Uptake (%) | Area Swelling Ratio (%) |
| Poly(AMPS) | 2.5 - 4.5 | > 500 (un-crosslinked) | > 100 (un-crosslinked) |
| Cross-linked Poly(AMPS) (5 mol% MBA) | 2.0 - 3.5 | 50 - 150 | 15 - 40 |
| AMPS-co-Styrene | 1.5 - 2.5 | 30 - 80 | 10 - 25 |
| Nafion® 117 | 0.91 | 22 - 35 | ~10 |
Table 2: Performance Characteristics of AMPS-Based Membranes
| Membrane Type | Proton Conductivity (S/cm) at 25°C | Methanol Permeability (cm²/s) | Peak Power Density in DMFC (mW/cm²) |
| Cross-linked Poly(AMPS) | 0.01 - 0.1 | 10⁻⁷ - 10⁻⁶ | 20 - 80 |
| AMPS-grafted ETFE | 0.05 - 0.15 | 10⁻⁸ - 10⁻⁷ | 50 - 120 |
| Nafion® 117 | ~0.1 | ~10⁻⁶ | 80 - 150 |
Visualizations
The following diagrams illustrate key processes and workflows related to AMPS-based membranes for fuel cell applications.
Caption: Workflow for the synthesis of cross-linked AMPS-based membranes.
Caption: Experimental workflow for the characterization of AMPS-based membranes.
Caption: Grotthuss mechanism for proton transport in a hydrated AMPS-based membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.nrel.gov [docs.nrel.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proton exchange membrane conductivity measurement_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtestinstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrospinning of Nanofibers from AMPS-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrospinning of nanofibers from polymers containing 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). The unique properties of AMPS, a hydrophilic and anionic monomer, make its incorporation into polymers highly desirable for various biomedical applications, including drug delivery, tissue engineering, and wound healing. The resulting nanofibers exhibit high surface area-to-volume ratios, tunable porosity, and excellent biocompatibility.
Introduction to Electrospinning of AMPS-Containing Polymers
Electrospinning is a versatile and widely used technique for fabricating polymer nanofibers with diameters ranging from nanometers to a few micrometers. The process involves the application of a high voltage to a polymer solution or melt, which results in the ejection of a charged jet. As the jet travels towards a grounded collector, the solvent evaporates, leaving behind a non-woven mat of nanofibers.
The incorporation of AMPS into the polymer backbone imparts several beneficial properties to the electrospun nanofibers:
-
Hydrophilicity: The sulfonic acid groups in AMPS are highly hydrophilic, enhancing the wettability and water-uptake capacity of the nanofibers. This is particularly advantageous for applications in wound dressings and tissue engineering scaffolds where a moist environment is beneficial.
-
Anionic Nature: The negatively charged sulfonate groups can interact with cationic drugs, growth factors, or other bioactive molecules, allowing for controlled release and targeted delivery.
-
Biocompatibility: AMPS-containing polymers have demonstrated good biocompatibility, making them suitable for direct contact with cells and tissues.
Synthesis of AMPS-Containing Copolymers for Electrospinning
For successful electrospinning, the polymer must have an appropriate molecular weight and chain entanglement in the spinning solution. Homopolymers of AMPS often have low molecular weights due to charge repulsion during polymerization, making them difficult to electrospin directly. Therefore, AMPS is typically copolymerized with other monomers to achieve the desired properties for electrospinning.
Synthesis of Poly(AMPS-co-Acrylic Acid)
A water-soluble copolymer of acrylic acid (AA) and AMPS can be synthesized via free-radical polymerization.
Protocol for Synthesis of Poly(AMPS-co-AA):
-
Reaction Setup: In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add the desired amount of AMPS monomer and deionized water.
-
Monomer and Initiator Preparation: In the dropping funnel, place the acrylic acid (AA) monomer and the initiator (e.g., potassium persulfate).
-
Polymerization: Heat the flask to the reaction temperature (typically 50-100°C) with continuous stirring.
-
Addition of Monomer and Initiator: Add the AA and initiator solution dropwise from the funnel into the flask.
-
Reaction Completion: After the addition is complete, maintain the reaction temperature for a specified period (e.g., 1-6 hours) to ensure complete polymerization.
-
Cooling and Collection: Cool the reaction mixture to below 40°C. The resulting product is a viscous aqueous solution of the P(AMPS-co-AA) copolymer.
Synthesis of Poly(AMPS-b-PMMA) and Poly(AMPS-b-PHEMA) Block Copolymers
Block copolymers containing AMPS can also be synthesized, offering distinct properties for electrospinning and subsequent applications. For instance, block copolymers with methyl methacrylate (B99206) (MMA) or 2-hydroxyethyl methacrylate (HEMA) have been prepared.[1]
Protocol for Synthesis of PAMPS-b-PMMA:
-
Macroinitiator Synthesis: Synthesize a PAMPS macroinitiator by polymerizing AMPS in DMF at 80°C for 16 hours using a suitable initiator and catalyst system.[1]
-
Block Copolymerization: To the PAMPS macroinitiator solution, add degassed MMA under a nitrogen purge.[1]
-
Reaction: Continue the reaction at 80°C for approximately 20 hours.[1]
-
Purification: Precipitate the resulting copolymer in diethyl ether and filter to collect the solid PAMPS-b-PMMA.[1]
Experimental Protocols for Electrospinning AMPS-Containing Polymers
The morphology and diameter of the electrospun nanofibers are influenced by several parameters, which can be broadly categorized into solution parameters, process parameters, and ambient parameters.
Preparation of the Electrospinning Solution
The properties of the polymer solution are critical for successful electrospinning.
Protocol for Solution Preparation:
-
Polymer Dissolution: Dissolve the synthesized AMPS-containing copolymer in a suitable solvent or solvent mixture. For PAMPS copolymers, solvents like N,N-dimethylformamide (DMF) or mixtures of DMF and water have been used.[2] For copolymers with more hydrophobic blocks, solvents like methanol (B129727) may be required.[1]
-
Carrier Polymer (Optional): In cases where the AMPS-containing polymer has a low molecular weight, a carrier polymer with high molecular weight, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) oxide (PEO), can be added to the solution to improve spinnability.
-
Homogenization: Stir the solution, typically for several hours at room temperature or with gentle heating, until a homogeneous and viscous solution is obtained.
-
Characterization of Solution Properties: Before electrospinning, it is advisable to characterize the solution's viscosity, conductivity, and surface tension, as these properties significantly impact the electrospinning process and the resulting fiber morphology.
Electrospinning Process
The following protocol outlines the general steps for electrospinning AMPS-containing polymers. The specific parameters should be optimized based on the desired nanofiber characteristics.
Protocol for Electrospinning:
-
Apparatus Setup:
-
Load the prepared polymer solution into a syringe fitted with a metallic needle (e.g., 22-gauge).
-
Place the syringe in a syringe pump to ensure a constant flow rate.
-
Position a grounded collector (e.g., a flat aluminum plate or a rotating mandrel) at a specific distance from the needle tip.
-
-
Electrospinning Initiation:
-
Set the desired flow rate on the syringe pump.
-
Apply a high voltage (typically in the range of 10-25 kV) to the needle tip using a high-voltage power supply.
-
As the voltage increases, a Taylor cone will form at the needle tip, and a charged jet of the polymer solution will be ejected towards the collector.
-
-
Nanofiber Collection:
-
The solvent evaporates from the jet as it travels to the collector, resulting in the deposition of solid nanofibers on the collector surface.
-
Continue the process until a nanofiber mat of the desired thickness is obtained.
-
-
Post-Spinning Treatment:
-
Carefully remove the nanofiber mat from the collector.
-
Dry the mat under vacuum to remove any residual solvent.
-
Depending on the application, the nanofiber mat may be subjected to further treatments, such as crosslinking, to improve its stability and mechanical properties.
-
Quantitative Data on Electrospinning of AMPS-Containing Polymers
The following tables summarize the influence of various parameters on the diameter and morphology of electrospun nanofibers containing AMPS or similar sulfonated polymers.
Table 1: Effect of Solution Parameters on Nanofiber Diameter
| Polymer System | Solvent | Polymer Concentration (wt%) | Additives | Average Nanofiber Diameter (nm) | Reference |
| PAMPS/PNIPAAm | DMF/Water | Not Specified | None | 103.56 - 282.92 | [2] |
| Sulfonated PEEK | DMF/DMAc | 25 | None | Uniform fibers | [3] |
| Sulfonated PEEK | DMF/DMSO | 25 | None | Uniform fibers | [3] |
| Sulfonated PEEK | NMP | 27 | None | Uniform fibers | [3] |
| Perfluorinated sulfonic acid | DMF/Water | 10 | PEO | 200 - 500 | [4] |
Table 2: Effect of Process Parameters on Nanofiber Diameter
| Polymer System | Voltage (kV) | Flow Rate (mL/h) | Tip-to-Collector Distance (cm) | Average Nanofiber Diameter (nm) | Reference |
| Poly(acrylic acid) | 8 - 20 | 0.3 | 20 | 152 - 402 | [5] |
| Sulfonated PEEK | 20 | 0.125 | 14 | Varies with solvent | [3] |
| Perfluorinated sulfonic acid | 15 - 25 | 0.1 - 0.5 | 17 - 23 | Varies with parameters | [4] |
| Poly(acrylamide) | 10 | 0.1 | 10 | Thinnest fibers | [6] |
Characterization of Electrospun AMPS-Containing Nanofibers
A comprehensive characterization of the electrospun nanofibers is essential to evaluate their properties and suitability for the intended application.
Protocol for Nanofiber Characterization:
-
Morphology and Diameter:
-
Use Scanning Electron Microscopy (SEM) to visualize the morphology of the nanofibers and to determine their average diameter and diameter distribution.
-
-
Chemical Composition:
-
Employ Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of the characteristic functional groups of the AMPS-containing polymer in the nanofibers.
-
-
Thermal Properties:
-
Utilize Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess the thermal stability and transitions (e.g., glass transition temperature) of the nanofibers.
-
-
Mechanical Properties:
-
Conduct tensile testing on the nanofiber mats to determine their mechanical properties, such as tensile strength, Young's modulus, and elongation at break.
-
-
Surface Properties:
-
Measure the water contact angle to evaluate the hydrophilicity of the nanofiber surface.
-
-
Porosity:
-
Determine the porosity of the nanofiber mat using methods such as liquid intrusion or image analysis.
-
Visualizations
Experimental Workflow for Electrospinning AMPS-Containing Nanofibers
References
- 1. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Process Optimization of Electrospun PEEK-Sulfonated Nanofibers by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crosslinking Effect on Thermal Conductivity of Electrospun Poly(acrylic acid) Nanofibers | MDPI [mdpi.com]
- 6. Electrospinning of Poly (Acrylamide), Poly (Acrylic Acid) and Poly (Vinyl Alcohol) Nanofibers: Characterization and Optimization Study on the Effect of Different Parameters on Mean Diameter Using Taguchi Design of Experiment Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Initiator Concentration for AMPS Polymerization
Welcome to the technical support center for the polymerization of 2-acrylamido-2-methylpropane sulfonic acid (AMPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing initiator concentration and troubleshooting common issues during their experiments.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. The following guide addresses specific issues that may arise during AMPS polymerization, with a focus on problems related to initiator concentration.
| Issue | Probable Cause | Recommended Solution |
| Low Monomer Conversion | Insufficient Initiator Concentration: Too few primary radicals are generated to efficiently initiate polymerization.[1][2] | Incrementally increase the initiator concentration. |
| Low Reaction Temperature: The thermal initiator is not decomposing at a sufficient rate. | Increase the reaction temperature according to the initiator's half-life data. | |
| Presence of Inhibitors: Oxygen or other impurities in the reaction mixture are scavenging radicals.[3][4] | Ensure all reagents are pure and degas the reaction mixture thoroughly with an inert gas (e.g., nitrogen or argon) before and during polymerization.[5][6] | |
| Low Polymer Molecular Weight | High Initiator Concentration: An excess of initiator leads to the formation of a large number of shorter polymer chains.[7][8] | Decrease the initiator concentration. A lower concentration of radicals results in longer polymer chains.[8] |
| High Reaction Temperature: Increased rate of termination reactions and potential for chain transfer. | Lower the reaction temperature, while ensuring it is still adequate for initiator decomposition. | |
| High Polydispersity Index (PDI) | Non-uniform Initiation: Inconsistent generation of free radicals leads to a broad distribution of polymer chain lengths.[7] | Ensure the initiator is fully dissolved and homogeneously mixed in the reaction medium before initiating polymerization. |
| Inconsistent Temperature Control: Fluctuations in temperature can affect the rates of initiation, propagation, and termination. | Use a stable, well-controlled heating system (e.g., an oil bath). | |
| Insoluble Polymer (Cross-linking) | High Reaction Temperature and/or Time: Can lead to side reactions, such as reactions between amide groups.[9] | Reduce the polymerization temperature and/or reaction time. |
| Acid-Catalyzed Side Reactions: The acidic nature of AMPS can promote cross-linking reactions, especially at elevated temperatures during drying. | Neutralize the AMPS units with an inorganic base (e.g., Na2CO3) before the drying step.[9] Dry the polymer at a lower temperature (e.g., below 40-50°C).[9] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in AMPS polymerization.
Caption: A logical workflow for troubleshooting common issues in AMPS polymerization.
Frequently Asked Questions (FAQs)
Q1: What are common initiators for AMPS polymerization?
Commonly used initiators for the free-radical polymerization of AMPS are water-soluble thermal initiators and redox initiator systems. Examples include:
-
Thermal Initiators: Ammonium (B1175870) persulfate (APS) and potassium persulfate (KPS).[10][11]
-
Redox Initiators: These systems can initiate polymerization at lower temperatures. A common example is a combination of ammonium persulfate (APS) and sodium formaldehyde (B43269) sulfoxylate (B1233899) (NaFS) or N,N,N',N'-tetramethylethylenediamine (TEMED).[5][12]
Q2: How does initiator concentration affect the molecular weight of poly(AMPS)?
For free-radical polymerization, the molecular weight of the resulting polymer is generally inversely proportional to the square root of the initiator concentration.[7][8]
-
Increasing initiator concentration leads to a higher number of initial radicals. This results in more polymer chains being initiated simultaneously, leading to shorter chains and a lower average molecular weight.[8]
-
Decreasing initiator concentration produces fewer, but longer, polymer chains, resulting in a higher average molecular weight.[8]
Q3: What is the effect of initiator concentration on the rate of polymerization and monomer conversion?
The rate of polymerization is typically proportional to the square root of the initiator concentration.[7]
-
An increased initiator concentration leads to a higher rate of initiation, which accelerates the overall polymerization rate. This can lead to higher monomer conversion in a given amount of time.[1]
-
However, an excessively high initiator concentration can lead to premature termination reactions, which may negatively impact the final conversion and polymer properties.[1]
Q4: What is a typical starting concentration range for an initiator in AMPS polymerization?
The optimal initiator concentration depends on the specific reaction conditions (temperature, monomer concentration, solvent) and the desired polymer properties. However, a common starting point for initiators like potassium persulfate (KPS) can range from monomer-to-initiator molar ratios of 1:0.01 to 1:1.[10] For dispersion polymerizations, initiator concentrations in the range of 15–20 × 10⁻⁴ g/g of monomers have been reported.[1] It is always recommended to perform a series of experiments with varying initiator concentrations to find the optimal level for your specific system.
Q5: Can the type of initiator affect the final polymer properties?
Yes, the choice of initiator can influence the end groups of the polymer chains and the overall polymer characteristics. For instance, using a persulfate initiator (like KPS or APS) will introduce sulfate (B86663) end-groups, which can affect the polymer's charge and stability.[13] The choice between a thermal and a redox initiator will also determine the reaction temperature, which in turn affects the polymerization kinetics.[5]
Experimental Protocols
General Protocol for Optimizing Initiator Concentration in Aqueous Solution Polymerization of AMPS
This protocol provides a general framework for optimizing the initiator concentration for the synthesis of poly(AMPS).
1. Materials:
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS) monomer
-
Deionized water (solvent)
-
Initiator (e.g., Potassium Persulfate - KPS)
-
Inert gas (Nitrogen or Argon)
-
Precipitation solvent (e.g., Acetone (B3395972) or Methanol)
-
(Optional) pH adjustment solution (e.g., NaOH)
2. Reaction Setup:
-
A multi-neck round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet/outlet.
-
A constant temperature bath (e.g., oil bath).
3. Procedure:
-
Preparation of Monomer Solution: Dissolve a known amount of AMPS monomer in deionized water in the reaction flask to achieve the desired monomer concentration (e.g., 10-50 wt%).[12][14]
-
(Optional) pH Adjustment: If required, adjust the pH of the monomer solution using a suitable base.[15]
-
Degassing: Place the flask in the temperature bath set to the desired reaction temperature (e.g., 60-70 °C for KPS).[10][12] Purge the solution with an inert gas (nitrogen or argon) for at least 30-60 minutes to remove dissolved oxygen. Maintain a gentle inert gas flow throughout the reaction.[12]
-
Initiator Preparation: Prepare a stock solution of the initiator in deionized water. It is recommended to prepare this fresh.
-
Initiation: Once the reaction temperature is stable, add a calculated volume of the initiator stock solution to the reaction flask via syringe to achieve the first desired initiator concentration. Start timing the reaction upon addition.
-
Polymerization: Allow the reaction to proceed for a predetermined time (e.g., 2-16 hours), maintaining constant stirring and temperature.[12]
-
Termination & Isolation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., cold acetone or methanol).[12]
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent to remove unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.[9]
-
Characterization:
-
Determine the monomer conversion gravimetrically.
-
Analyze the molecular weight (Mw) and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC).
-
-
Optimization: Repeat the experiment (steps 4-9) with varying initiator concentrations, keeping all other parameters constant, to determine the optimal concentration for the desired molecular weight and conversion.
Experimental Workflow Diagram
Caption: A typical experimental workflow for AMPS polymerization and optimization.
Data Presentation
The following tables summarize the impact of initiator concentration on key polymer properties, based on published data.
Table 1: Effect of Initiator Concentration on Intrinsic Viscosity and Monomer Conversion
This table illustrates that as the initiator concentration increases, the intrinsic viscosity (related to molecular weight) of the polymer decreases, while the monomer conversion rate generally increases.
| Initiator Concentration (x 10⁻⁴ g/g monomers) | Intrinsic Viscosity (dL/g) | Monomer Conversion Rate (%) | Particle Size (µm) |
| 15.0 | 14.2 | 95.6 | 2.3 |
| 16.5 | 11.5 | 97.2 | 3.1 |
| 18.0 | 9.8 | 98.5 | 4.5 |
| 20.0 | 7.6 | 99.1 | 6.2 |
| Data adapted from a study on dispersion polymerization of an amphoteric polyacrylamide containing AMPS.[1] |
Table 2: Influence of Initiator (KPS) Concentration on Hydrodynamic Diameter of Poly(AMPS) Microparticles
This table shows the effect of varying the monomer-to-initiator molar ratio on the size of the resulting polymer particles at 18 °C.
| Sample ID | Monomer:Initiator Molar Ratio | Initiator Conc. (g/L) | Hydrodynamic Diameter (nm) at 18°C | Polydispersity Index (PDI) at 18°C |
| PS1 | 1:1 | 5.980 | 226 ± 35 | 0.42 ± 0.04 |
| PS2 | 1:0.5 | 2.990 | 299 ± 145 | 0.49 ± 0.29 |
| PS3 | 1:0.1 | 0.598 | 389 ± 39 | 0.28 ± 0.07 |
| PS4 | 1:0.05 | 0.299 | 584 ± 75 | 0.44 ± 0.06 |
| PS5 | 1:0.01 | 0.064 | 271 ± 50 | 0.26 ± 0.14 |
| Data adapted from a study on the synthesis of thermosensitive poly(AMPS) microparticles.[10] |
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jinzongmachinery.com [jinzongmachinery.com]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Poor Solubility of AMPS Copolymers
This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered with 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) copolymers.
Troubleshooting Guides
Issue 1: Copolymers Won't Dissolve in Water or Polar Solvents
Q1: My AMPS copolymer, which should be water-soluble, is not dissolving. What are the potential causes?
A1: Several factors could be contributing to the poor solubility of your AMPS copolymer. The primary reasons often relate to the polymer's structure and the dissolution conditions. Here are the most common culprits:
-
Cross-linking: Unintended cross-linking during polymerization or post-synthesis processing, such as drying, is a frequent cause of insolubility.[1] This can occur at elevated temperatures.
-
High Molecular Weight: Copolymers with excessively high molecular weight may dissolve very slowly or form gels that appear insoluble.[1]
-
Comonomer Composition: The type and ratio of the comonomer used with AMPS will significantly influence the overall solubility of the copolymer. Hydrophobic comonomers can decrease water solubility.
-
Residual Monomers or Impurities: The presence of unreacted monomers or other impurities from the synthesis process can affect the polymer's interaction with the solvent.
-
Incorrect Solvent: While AMPS copolymers are generally soluble in water and other polar solvents like DMF, their solubility can be limited in others such as methanol (B129727).[2][3][4]
Q2: How can I determine if my copolymer has cross-linked?
A2: A simple test is to attempt to dissolve the polymer in a good solvent (e.g., deionized water or DMF). If the polymer swells to form a gel-like substance but does not form a true, clear solution, it is likely cross-linked.
Q3: I suspect my copolymer cross-linked during drying. How can I prevent this?
A3: To prevent cross-linking during the drying process, consider the following adjustments:
-
Lower the Drying Temperature: Avoid high temperatures. Drying at room temperature or in a vacuum oven at a reduced temperature (e.g., below 40°C) can be effective.[1]
-
Neutralization: Before drying, neutralize the sulfonic acid groups of the AMPS units with an inorganic base like sodium carbonate (Na2CO3). The resulting salt form is less likely to promote cross-linking reactions.[1]
-
Freeze-Drying (Lyophilization): This is a gentle drying method that can prevent cross-linking by avoiding high temperatures.
Issue 2: Copolymers Precipitate Out of Solution
Q4: My AMPS copolymer dissolved initially but then precipitated. What could be the reason?
A4: Precipitation of an AMPS copolymer from a solution can be triggered by changes in the solution's environment:
-
pH Changes: The solubility of many AMPS copolymers, especially those containing pH-sensitive comonomers like acrylic acid, is highly dependent on the pH of the solution.[5][6] The sulfonic acid group in AMPS is a strong ionic group that ionizes completely in aqueous solutions, contributing to solubility across a wide pH range.[2][3][4] However, comonomers may have specific pKa values that, when approached, will cause them to become protonated and less soluble.
-
Presence of Divalent Cations: AMPS-containing polymers are known to inhibit the precipitation of divalent cations.[3][4] However, very high concentrations of salts, particularly those with divalent cations (e.g., Ca²⁺, Mg²⁺), can lead to a "salting out" effect, causing the polymer to precipitate.
-
Temperature Changes: Some polymers exhibit temperature-dependent solubility, precipitating out as the temperature is increased or decreased.
-
Solvent Composition Change: If a co-solvent is added to the solution, it may alter the overall solvent quality for the copolymer, leading to precipitation.
Q5: How does pH affect the solubility of AMPS copolymers with acrylic acid?
A5: For copolymers of AMPS and acrylic acid (AA), the solubility is influenced by the protonation state of the carboxylic acid groups from the AA. At low pH, the carboxylic acid groups are protonated (-COOH), making the polymer less charged and potentially leading to intermolecular hydrogen bonding and precipitation. As the pH increases above the pKa of the acrylic acid, the carboxylic acid groups deprotonate (-COO⁻), increasing the polymer's charge and enhancing its solubility due to electrostatic repulsion between the polymer chains.
Issue 3: Viscosity of the Copolymer Solution is Too Low or Too High
Q6: The viscosity of my dissolved AMPS copolymer is much lower than expected. Why is this?
A6: Low solution viscosity can be an indication of:
-
Low Molecular Weight: The molecular weight of the polymer is a primary determinant of solution viscosity. If the polymerization reaction did not proceed as expected, the resulting polymer may have a low molecular weight.
-
Polymer Degradation: AMPS copolymers generally have good thermal and hydrolytic stability.[3][4] However, under harsh conditions (e.g., extreme pH, high temperature, presence of oxidizing agents), the polymer chains may degrade, leading to a reduction in molecular weight and, consequently, viscosity.
Q7: My AMPS copolymer solution is extremely viscous and difficult to work with. What can I do?
A7: High viscosity is typically associated with high molecular weight polymers. To manage highly viscous solutions:
-
Decrease Polymer Concentration: The most straightforward approach is to work with more dilute solutions.
-
Adjust pH or Ionic Strength: For polyelectrolytes, solution viscosity can be highly sensitive to pH and salt concentration.[5][7] Adding salt can shield the charges on the polymer backbone, causing the polymer coils to contract and reducing the solution viscosity.
-
Control Molecular Weight During Synthesis: If you are synthesizing the copolymer, you can control the molecular weight by adjusting the initiator concentration or adding a chain transfer agent like a thiol (e.g., mercaptoethanol).[1]
Frequently Asked Questions (FAQs)
Q8: What are the best solvents for dissolving AMPS copolymers?
A8: AMPS monomer is highly soluble in water and dimethylformamide (DMF).[2][3][4] Copolymers rich in AMPS are also typically soluble in these solvents. Solubility in other polar organic solvents like N-Methyl-2-pyrrolidone and methanol is more limited.[2][3]
Q9: How does the presence of salts affect the solubility and viscosity of AMPS copolymer solutions?
A9: The presence of salts (ionic strength) can have a complex effect. At low concentrations, salts can sometimes enhance the solubility of polyelectrolytes by shielding the charges on the polymer chain and preventing aggregation. However, at high salt concentrations, a "salting out" effect can occur, leading to precipitation. For viscosity, adding salt generally reduces the viscosity of polyelectrolyte solutions due to charge shielding, which causes the polymer chains to adopt a more coiled conformation.[7]
Q10: Can I expect my AMPS copolymer to be stable at high temperatures?
A10: AMPS-containing polymers are known for their excellent thermal stability.[4] The decomposition temperature of the AMPS homopolymer can be as high as 210°C, and its sodium salt copolymer can be stable up to 329°C.[2] This makes them suitable for applications in high-temperature environments.
Q11: My AMPS-acrylamide copolymer is insoluble after drying in a vacuum oven. What happened?
A11: This is a common issue and is very likely due to cross-linking between the acrylamide (B121943) and sulfonic acid groups at elevated temperatures, even in a vacuum.[1] To avoid this, dry the polymer at a lower temperature or use freeze-drying. Neutralizing the AMPS units to their salt form before drying can also prevent this reaction.[1]
Data Presentation
Table 1: Solubility of AMPS Monomer in Various Solvents
| Solvent | Solubility (g AMPS / 100 g solvent) |
| Water | 150[2][3] |
| Dimethylformamide (DMF) | >100[2][3] |
| N-Methyl-2-pyrrolidone | 80[2][3] |
| Methanol | 8.7[2][3] |
Note: The solubility of copolymers will vary based on the comonomer type and ratio.
Table 2: Factors Influencing AMPS Copolymer Solubility and Viscosity
| Factor | Effect on Solubility | Effect on Viscosity | Troubleshooting Tips |
| pH | Highly influential, especially for copolymers with ionizable groups like acrylic acid.[5][6] | Affects chain conformation and intermolecular interactions, thus altering viscosity. | Adjust pH to be well above the pKa of any acidic comonomers or below the pKb of any basic comonomers. |
| Ionic Strength (Salt) | Can increase solubility at low concentrations but cause "salting out" at high concentrations. | Generally decreases viscosity by shielding charges and causing polymer coils to contract.[7] | Add salt to reduce viscosity; be cautious of high concentrations that may cause precipitation. |
| Temperature | Can increase or decrease solubility depending on the polymer's specific properties. High temperatures can cause cross-linking in the solid state.[1] | Generally decreases with increasing temperature. | Optimize temperature for dissolution. Avoid excessive heat during drying.[1] |
| Molecular Weight | Very high molecular weight can lead to slow dissolution or gel formation.[1] | Increases with increasing molecular weight. | If synthesizing, use a chain transfer agent or adjust initiator concentration to control molecular weight.[1] |
| Comonomer Type | Hydrophobic comonomers will decrease water solubility. | The nature of the comonomer influences chain stiffness and hydrodynamic volume. | Choose comonomers that are appropriate for the desired solvent system. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving AMPS Copolymers
-
Weighing: Accurately weigh the desired amount of the dry AMPS copolymer.
-
Solvent Addition: Add a small amount of the chosen solvent (e.g., deionized water, DMF) to the polymer to create a paste. This helps to wet the polymer particles and prevent clumping.
-
Dilution: Gradually add the remaining solvent while stirring continuously.
-
Agitation: Use a magnetic stirrer or overhead mixer to agitate the solution. Gentle heating (e.g., 40-50°C) can be applied to accelerate dissolution, but be cautious of potential degradation or cross-linking with certain copolymers.
-
Time: Allow sufficient time for the polymer to fully dissolve. High molecular weight polymers may take several hours or even overnight.
-
Observation: A fully dissolved polymer should result in a clear, homogenous solution, free of visible particles or gel-like structures.
Protocol 2: Determining the Effect of pH on Copolymer Solubility
-
Stock Solution Preparation: Prepare a stock solution of the AMPS copolymer in deionized water at a known concentration (e.g., 1% w/v).
-
pH Adjustment: Aliquot the stock solution into several containers. Adjust the pH of each aliquot to a different value (e.g., from pH 2 to pH 10 in increments of 1 pH unit) using dilute HCl or NaOH.
-
Equilibration: Allow the solutions to equilibrate for a set period (e.g., 1-2 hours), observing for any signs of precipitation or cloudiness.
-
Solubility Assessment: Visually inspect each solution for clarity. For a more quantitative measure, you can measure the turbidity of each solution using a nephelometer or a spectrophotometer at a wavelength where the polymer does not absorb (e.g., 600 nm).
-
Data Analysis: Plot the turbidity or a qualitative solubility score against the pH to determine the pH range in which the copolymer is most soluble.
Visualizations
Caption: Troubleshooting flowchart for poor AMPS copolymer solubility.
Caption: Standard experimental workflow for dissolving AMPS copolymers.
References
- 1. researchgate.net [researchgate.net]
- 2. atamankimya.com [atamankimya.com]
- 3. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 4. AMPS (2-ACRYLAMIDO-2-METHYLPROPANE SULFONIC ACID) - Ataman Kimya [atamanchemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Mechanical Strength of AMPS Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the mechanical strength of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What are the common strategies to improve the mechanical strength of AMPS hydrogels?
A1: The mechanical properties of AMPS hydrogels, which can be inherently weak, can be significantly enhanced through several key strategies:
-
Double Network (DN) and Interpenetrating Polymer Network (IPN) Formation: This is a highly effective method where a brittle, highly cross-linked first network (often PAMPS) is interpenetrated by a ductile, loosely cross-linked second network (e.g., polyacrylamide, PAAm).[1][2] This structure is exceptionally tough because the first network dissipates energy by fracturing into smaller pieces, while the second network maintains the overall integrity of the hydrogel.[2][3]
-
Nanocomposite Hydrogels: Incorporating nanoparticles such as clay (e.g., Laponite, montmorillonite), graphene oxide, or carbon nanotubes into the hydrogel matrix can significantly improve mechanical properties.[4][5] These nanoparticles act as multifunctional cross-linkers, reinforcing the polymer network.
-
Copolymerization: Copolymerizing AMPS with other monomers can introduce additional interactions, such as hydrogen bonding, which enhance mechanical strength.[6][7][8] Common comonomers include N,N-dimethylacrylamide (DMAA), methacrylic acid (MAAc), N-hydroxyethyl acrylamide (B121943) (HEA), and 3-sulfopropyl acrylate (B77674) potassium salt (SPA).[6][7]
-
Adjusting Monomer and Cross-linker Concentration: Increasing the monomer and chemical cross-linker concentration generally leads to a denser polymer network and improved mechanical strength.[9][10] However, there is an optimal range, as excessively high cross-linker concentrations can lead to brittle hydrogels.[10]
-
Hybrid Cross-linking: Combining physical cross-linking (e.g., hydrogen bonds, ionic interactions) with chemical (covalent) cross-linking can create hydrogels with both high strength and self-healing properties.[7][11]
Q2: How does the formation of a double network (DN) hydrogel enhance mechanical strength?
A2: Double network (DN) hydrogels achieve their remarkable mechanical strength through a synergistic interplay between two contrasting polymer networks.[2] The first network is typically a rigid and brittle polyelectrolyte, like a densely cross-linked poly(AMPS) (PAMPS), while the second is a soft and ductile neutral polymer, such as loosely cross-linked polyacrylamide (PAAm).[1] During deformation, the brittle first network fractures, a process that dissipates a significant amount of energy.[2] The ductile second network, which remains intact, then bears the load, preventing catastrophic failure of the entire structure.[1] This "sacrificial bond" mechanism of the first network allows the DN hydrogel to withstand stresses and strains that would cause a single network hydrogel to fail.[2]
Q3: What is the role of nanoparticles in reinforcing AMPS hydrogels?
A3: Nanoparticles, such as clays (B1170129) (montmorillonite, Laponite), act as multifunctional cross-linking points within the hydrogel matrix.[4][5] They can interact with the polymer chains through physical or chemical bonds, creating a more robust and interconnected network. This reinforcement mechanism helps to distribute stress more effectively throughout the hydrogel, leading to increased compressive and tensile strength.[4] The geometry of the nanofiller can also play a role; for instance, two-dimensional platelet-shaped clays like montmorillonite (B579905) and mica have been shown to be more effective at enhancing compressive elastic modulus compared to one-dimensional nanotubular fillers like halloysite.[4]
Q4: Can the mechanical properties of AMPS hydrogels be tuned by adjusting the synthesis parameters?
A4: Yes, the mechanical properties are highly tunable by altering the synthesis conditions. Key parameters include:
-
Monomer Concentration: Increasing the initial monomer concentration generally results in a denser network with higher mechanical strength and stiffness.[9][10] However, concentrations above 60% w/v can lead to issues with high viscosity and rapid self-polymerization.[9]
-
Cross-linker Type and Concentration: The choice and amount of cross-linker are critical. For example, N,N'-methylene-bis-acrylamide (MBA) has been shown to be a more effective cross-linker than ethylene (B1197577) glycol dimethacrylate (EGDM) in modifying the properties of AMPS hydrogels.[9] Increasing the cross-linker concentration enhances the network density and mechanical strength, but an excessively high concentration can result in a brittle hydrogel.[10]
-
Copolymer Composition: The molar ratio of AMPS to a comonomer can be adjusted to optimize hydrogen bonding and other interactions, leading to significant improvements in mechanical properties. For instance, in an AMPS/MAAc/DMAA terpolymer system, a specific molar ratio of MAAc to DMAA was found to maximize the Young's modulus.[7]
Troubleshooting Guides
Issue 1: The synthesized AMPS hydrogel is too soft and fragile.
| Possible Cause | Suggested Solution |
| Low Monomer Concentration | Increase the total monomer concentration. A range of 40-60% w/v is often suitable for producing hydrogel sheets with good coherency.[9] |
| Insufficient Cross-linking | Increase the concentration of the chemical cross-linker (e.g., MBA). A concentration of at least 1.0 mol% of MBA has been shown to have a significant effect.[9] Also, consider using a more effective cross-linker.[9] |
| Inefficient Polymerization | Ensure the initiator and catalyst system is appropriate and used at the correct concentration. For redox-initiated polymerization, the concentrations of initiator (e.g., potassium persulfate), co-initiator (e.g., ferrous sulfate), and catalyst (e.g., potassium metabisulfite) should be optimized.[9] |
| Weak Interchain Interactions | Introduce a comonomer that can form strong hydrogen bonds, such as methacrylic acid (MAAc) or N,N-dimethylacrylamide (DMAA).[7] |
Issue 2: The mechanical strength of the hydrogel is not reproducible between batches.
| Possible Cause | Suggested Solution |
| Inconsistent Polymerization Conditions | Strictly control the reaction temperature and time. Ensure a consistent UV light intensity and duration for photopolymerization. |
| Variability in Reagent Purity/Activity | Use reagents from the same batch or lot number. If this is not possible, purify the monomers and ensure the initiator is fresh. |
| Inhomogeneous Mixing of Components | Ensure all components (monomers, cross-linker, initiator) are thoroughly mixed before initiating polymerization to achieve a homogeneous network structure. |
Issue 3: The hydrogel is strong but too brittle.
| Possible Cause | Suggested Solution |
| Excessive Cross-linking | Reduce the concentration of the chemical cross-linker. There is a trade-off between stiffness and toughness.[10] |
| Lack of an Energy Dissipation Mechanism | Implement a double network (DN) or interpenetrating polymer network (IPN) structure. The ductile second network will improve the hydrogel's toughness and prevent brittle fracture.[1][2] |
| Suboptimal Copolymer Composition | Adjust the molar ratio of comonomers to balance stiffness and flexibility. For instance, incorporating SPA can enhance both tensile strength and elongation.[6] |
Quantitative Data on Mechanical Strength Improvement
The following tables summarize the quantitative improvements in the mechanical properties of AMPS hydrogels achieved through various methods.
Table 1: Effect of Copolymerization on Mechanical Properties
| Hydrogel System | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PACM-AGE (Control) | 2.5 | 47 | [6] |
| PAHCM-AGE (with HEA) | 5.8 | 19 | [6] |
| PASCM-AGE (with SPA) | 3.7 | 92 | [6] |
| Non-crosslinked PACM-AGE | 0.05 | 142 | [6][12] |
Table 2: Effect of Nanocomposite Incorporation on Compressive Properties
| Hydrogel System | Compressive Modulus (kPa) | Fracture Stress (MPa) | Reference |
| AMPS-APTAC (C2M1) | 35.4 | 0.8 | [10] |
| AMPS-APTAC-DMAAm (z=0.06) | - | 4.28 | [10] |
| AMPS-APTAC-DMAAm (z=0.16) | 103.0 | 2.34 | [10] |
Table 3: Mechanical Properties of Double Network (DN) Hydrogels
| Hydrogel System | Compressive Strength (MPa) | Fracture Strain (%) | Reference |
| P(AMPS-co-AM) microgel / PAM DN | 37.80 | > 90 | [13] |
| PNaAMPS/P(NIPAM-co-AAm) T-DN | 0.83–1.37 | - | [14] |
Experimental Protocols
Protocol 1: Synthesis of a High-Strength P(AMPS-co-AAm)/Laponite Nanocomposite Hydrogel
This protocol is adapted from the in-situ copolymerization method for creating nanocomposite hydrogels.[5]
-
Preparation of Laponite Dispersion: Disperse a specific amount of Laponite (e.g., 3.0-8.0 wt%) in deionized water and stir vigorously until a transparent and homogeneous dispersion is obtained.
-
Monomer Dissolution: In a separate beaker, dissolve 2-acrylamido-2-methylpropanesulfonic acid (AMPS) and acrylamide (AAm) in the Laponite dispersion. The molar ratio of AMPS can be varied (e.g., 3.8 mol% to 19.1 mol%) to tune the properties.
-
Initiator Addition: Add a suitable initiator, such as a redox initiator system (e.g., potassium persulfate and N,N,N',N'-tetramethylethylenediamine - TMEDA).
-
Polymerization: Pour the solution into a mold and allow the polymerization to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration until a solid hydrogel is formed.
-
Post-synthesis Treatment: The resulting hydrogel can be washed with deionized water to remove any unreacted monomers and initiator.
Protocol 2: Fabrication of a P(AMPS)/P(AAm) Double Network (DN) Hydrogel
This protocol is a generalized two-step sequential polymerization method for preparing DN hydrogels.[1][2]
-
First Network Synthesis (PAMPS):
-
Prepare an aqueous solution of AMPS monomer, a high concentration of a chemical cross-linker (e.g., 4 mol% N,N'-methylenebisacrylamide, MBAAm), and a photoinitiator (e.g., 2-oxoglutatic acid).
-
Pour the solution into a mold and expose it to UV light to initiate polymerization, forming the first brittle PAMPS network.
-
-
Swelling in Second Monomer Solution:
-
Immerse the synthesized PAMPS hydrogel in an aqueous solution containing the second monomer (acrylamide, AAm), a low concentration of the cross-linker (e.g., 0.1 mol% MBAAm), and a photoinitiator.
-
Allow the PAMPS hydrogel to swell in this solution until it reaches equilibrium.
-
-
Second Network Synthesis (PAAm):
-
Remove the swollen hydrogel and expose it to UV light for a second time to polymerize the AAm monomer within the first network, forming the interpenetrating PAAm network.
-
-
Equilibration:
-
Place the resulting DN hydrogel in deionized water to allow it to reach its final equilibrium swollen state.
-
Visualizations
Caption: Workflow for synthesizing a P(AMPS)/P(AAm) double network hydrogel.
Caption: Factors influencing the mechanical strength of AMPS hydrogels.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Double-Network Tough Hydrogels: A Brief Review on Achievements and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Tailoring Hydrogel Sheet Properties through Co-Monomer Selection in AMPS Copolymer Macromers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels [mdpi.com]
- 9. thaiscience.info [thaiscience.info]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. High-strength, thermosensitive double network hydrogels with antibacterial functionality - Soft Matter (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of AMPS-Based Polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)-based polymers.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the polymerization of AMPS, offering potential causes and solutions to guide your experimental troubleshooting.
Issue 1: Unexpectedly Low Molecular Weight or Low Polymer Yield
Q: My polymerization resulted in a polymer with a lower molecular weight than expected, or the overall yield is poor. What are the potential causes and how can I fix this?
A: Low molecular weight or yield in AMPS polymerization can stem from several factors, primarily related to reaction kinetics and purity of reagents.
Potential Causes:
-
Inhibitors: The presence of inhibitors, such as hydroquinone (B1673460) in the monomer, can terminate polymerization chains prematurely. Dissolved oxygen in the reaction mixture is also a potent inhibitor.
-
Suboptimal Initiator Concentration: An insufficient amount of initiator will result in a low concentration of radicals, leading to incomplete monomer conversion. Conversely, an excessively high initiator concentration can lead to the formation of many short polymer chains.
-
Chain Transfer Reactions: Chain transfer agents, which can be impurities or even the solvent, can terminate a growing polymer chain and initiate a new, shorter one.
-
Inadequate Reaction Time or Temperature: Polymerization is a time and temperature-dependent process. Insufficient reaction time will not allow the polymer chains to propagate to the desired length. The reaction temperature affects the rate of initiator decomposition; if it's too low, initiation will be slow.
Troubleshooting Steps:
-
Purify Monomer: If you suspect inhibitors in your AMPS monomer, consider purification, for example, by recrystallization.
-
Degas Reaction Mixture: Before initiating polymerization, thoroughly degas the monomer solution by sparging with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Optimize Initiator Concentration: The optimal initiator concentration depends on your specific reaction conditions. It is recommended to perform a series of small-scale reactions with varying initiator concentrations to find the ideal ratio for your desired molecular weight.
-
Review Solvent Choice: Ensure the chosen solvent is appropriate for radical polymerization and free of impurities that could act as chain transfer agents.
-
Adjust Reaction Time and Temperature: Monitor the reaction progress over time to ensure it goes to completion. Ensure the reaction temperature is suitable for the chosen initiator to achieve an appropriate rate of radical formation.
Issue 2: Gel Formation or Insoluble Polymer
Q: During or after polymerization, my product became an insoluble gel, even though I wasn't aiming for a crosslinked hydrogel. Why did this happen and how can I prevent it?
A: Unintended gel formation is a common issue, often caused by uncontrolled cross-linking reactions.
Potential Causes:
-
Cross-linking Impurities: The monomer or other reagents might contain difunctional impurities that can act as cross-linkers.
-
High Monomer Concentration: At very high monomer concentrations, the viscosity of the reaction medium increases significantly, which can favor intermolecular chain transfer to the polymer, leading to branching and cross-linking.
-
High Temperature: Elevated temperatures can sometimes promote side reactions that lead to cross-linking, especially at high monomer conversions.
-
Acid-Catalyzed Side Reactions: The sulfonic acid group of AMPS can catalyze side reactions, such as the reaction between amide groups to form imide crosslinks, particularly during drying at elevated temperatures.[1]
Troubleshooting Steps:
-
Ensure Reagent Purity: Use high-purity monomers and solvents.
-
Optimize Monomer Concentration: Experiment with lower initial monomer concentrations to reduce the viscosity of the polymerization medium.
-
Control Reaction Temperature: Maintain a controlled and moderate reaction temperature throughout the polymerization.
-
Neutralize Before Drying: To prevent acid-catalyzed cross-linking during product isolation, consider neutralizing the polymer solution with a base like sodium carbonate before drying.[1]
-
Drying Conditions: Dry the final polymer at a low temperature, preferably under vacuum, to avoid heat-induced cross-linking.
Issue 3: Polymer Hydrolysis
Q: I suspect my AMPS-based polymer is hydrolyzing, leading to changes in its properties. What conditions favor hydrolysis and how can I minimize it?
A: The amide group in the AMPS monomer is susceptible to hydrolysis, which can alter the polymer's charge density and solubility.
Favorable Conditions for Hydrolysis:
-
High Temperatures: The rate of hydrolysis increases significantly with temperature.[2][3]
-
Extreme pH: Both acidic and basic conditions can catalyze the hydrolysis of the amide group. However, the sulfonic acid group in AMPS provides some resistance to hydrolysis under acidic conditions compared to polyacrylamide.
Strategies to Minimize Hydrolysis:
-
Control pH: Maintain the pH of the reaction and storage solutions within a neutral range to minimize acid or base-catalyzed hydrolysis.
-
Moderate Temperatures: Avoid exposing the polymer to high temperatures during synthesis, purification, and storage.
-
Proper Storage: Store the polymer in a cool, dry place. For polymer solutions, consider refrigeration and using a buffer to maintain a stable pH.
Quantitative Data Summary
The following tables summarize the impact of key reaction parameters on the synthesis of AMPS-based polymers.
Table 1: Effect of Initiator Concentration on Polymer Properties
| Initiator Concentration (relative to monomer) | Resulting Molecular Weight | Observations | Reference |
| Low | High | Slower reaction rate, may be incomplete. | [4] |
| Optimal | Desired | Balanced reaction rate and molecular weight control. | [5] |
| High | Low | Rapid polymerization, but can lead to shorter polymer chains and broader molecular weight distribution. | [4][5] |
Table 2: Influence of pH on AMPS Polymerization
| pH Range | Effect on Polymerization | Observations | Reference |
| Acidic (pH < 4) | Slower rate of polymerization | Protonation of the sulfonate group reduces electrostatic repulsion between monomers. | [6][7] |
| Neutral (pH ~7) | Faster rate of polymerization | Increased ionization of the sulfonic acid group leads to electrostatic repulsion, which can affect chain propagation. | [6] |
| Basic (pH > 8) | Potential for side reactions | Increased risk of amide hydrolysis. | [8] |
Table 3: Effect of Temperature on AMPS Hydrolysis
| Temperature | Relative Rate of Hydrolysis | Impact on Polymer | Reference |
| Low (e.g., Room Temp) | Slow | Minimal degradation over short periods. | [2] |
| Moderate (e.g., 50-70 °C) | Moderate | Noticeable hydrolysis can occur over time, affecting polymer properties. | [2][3] |
| High (e.g., > 90 °C) | Rapid | Significant degradation of the polymer, leading to changes in molecular weight and solubility. | [2][3] |
Experimental Protocols
Protocol 1: Minimizing Side Reactions in Free-Radical Polymerization of AMPS
This protocol provides a general procedure for the aqueous solution polymerization of AMPS with an emphasis on minimizing common side reactions.
Materials:
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Deionized water
-
Potassium persulfate (KPS) or other suitable initiator
-
Nitrogen or Argon gas
-
Reaction vessel with a stirrer, condenser, and nitrogen inlet
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of AMPS in deionized water in the reaction vessel. The concentration should be optimized to avoid excessively high viscosity (typically 10-30 wt%).
-
Degassing: Purge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen. Maintain a gentle stream of the inert gas over the solution throughout the reaction.
-
Initiator Preparation: Prepare a fresh solution of the initiator (e.g., KPS) in deionized water.
-
Initiation: Heat the monomer solution to the desired reaction temperature (e.g., 50-70 °C). Once the temperature is stable, add the initiator solution to start the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time (typically a few hours), monitoring the viscosity.
-
Termination: Cool the reaction mixture to room temperature to stop the polymerization.
-
Purification: Precipitate the polymer by adding the aqueous solution to a non-solvent like acetone (B3395972) or methanol. Filter the precipitated polymer and wash it with the non-solvent to remove unreacted monomer and initiator.
-
Drying: Dry the polymer under vacuum at a low temperature (e.g., 40-50 °C) to prevent cross-linking. For sensitive applications, consider freeze-drying.
Visualizations
The following diagrams illustrate key concepts in troubleshooting AMPS polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of AMPS Monomer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-acrylamido-2-methylpropanesulfonic acid (AMPS) monomer. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude AMPS monomer?
A1: Crude AMPS monomer, primarily synthesized via the Ritter reaction of acrylonitrile (B1666552) and isobutylene (B52900) in the presence of sulfuric acid, can contain several impurities.[1] The most common impurity is unreacted acrylamide.[2][3] Other potential byproducts and impurities may include polymeric materials and other compounds formed during the synthesis process. The purity of the crude product can be as low as 90-95%.
Q2: What are the recommended storage conditions for AMPS monomer to prevent degradation and polymerization?
A2: AMPS monomer is hygroscopic and can polymerize, especially at elevated temperatures or in the presence of water.[4] It should be stored in a cool, dry place, away from heat sources and moisture.
Q3: Which analytical techniques are suitable for assessing the purity of AMPS monomer?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of AMPS monomer and quantifying residual impurities like acrylamide.[2][5] Thin-Layer Chromatography (TLC) can also be used for a rapid qualitative assessment of purity.[3]
Troubleshooting Guides
Problem 1: Low Yield of Recrystallized AMPS Monomer
| Possible Cause | Recommended Solution |
| Excessive amount of solvent used | Use the minimum amount of hot solvent necessary to dissolve the crude AMPS monomer. A good starting point for hydrous acetic acid (5-40% water) is a 2:1 to 7:1 weight ratio of solvent to crude AMPS.[6] |
| Incomplete precipitation | After cooling to room temperature, place the flask in an ice bath to maximize crystal formation. |
| Crystals lost during washing | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| High solubility of AMPS in the chosen solvent at low temperature | Re-evaluate the solvent system. Refer to the solvent selection guide below. |
Problem 2: Polymerization of AMPS Monomer During Recrystallization
| Possible Cause | Recommended Solution |
| Presence of water at high temperatures | When using water as a solvent or co-solvent, avoid prolonged heating at temperatures above 50°C. AMPS is more stable in hydrous acetic acid at higher temperatures (60-110°C).[6] |
| Presence of radical initiators | Ensure all glassware is clean and free of potential contaminants that could initiate polymerization. |
| Localized overheating | Use a water bath or oil bath for uniform heating and avoid direct heating on a hot plate. Stir the solution to ensure even temperature distribution. |
| Extended heating time | Minimize the time the solution is kept at high temperatures. Dissolve the crude monomer quickly and then allow it to cool. |
Problem 3: Oiling Out Instead of Crystallization
| Possible Cause | Recommended Solution |
| Solution is supersaturated with impurities | Try adding a seed crystal of pure AMPS to induce crystallization. If unavailable, gently scratch the inside of the flask with a glass rod at the surface of the solution. |
| Cooling the solution too quickly | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling rate. |
| Inappropriate solvent system | The solubility of AMPS in the chosen solvent may be too high even at low temperatures. Consider using a solvent mixture (a "good" solvent in which AMPS is soluble and a "poor" solvent in which it is less soluble). |
Purification Method Selection
The choice of purification method depends on the initial purity of the crude AMPS monomer and the desired final purity. Recrystallization is the most common and effective technique.
Caption: Decision tree for selecting a suitable purification method for AMPS monomer.
Experimental Protocols
Protocol 1: Recrystallization of AMPS Monomer from Hydrous Acetic Acid
This method is highly effective and provides good yields of high-purity AMPS monomer.[6]
Materials:
-
Crude AMPS monomer
-
Glacial acetic acid
-
Deionized water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Prepare a hydrous acetic acid solution with a water content of 5-40% by weight. For example, to make 100 g of 10% hydrous acetic acid, mix 10 g of deionized water with 90 g of glacial acetic acid.
-
In an Erlenmeyer flask, combine the crude AMPS monomer with the hydrous acetic acid solution. The recommended weight ratio of solvent to crude AMPS is between 2:1 and 7:1.[6]
-
Heat the mixture with stirring to a temperature between 60°C and 110°C until the AMPS monomer is completely dissolved.[6] AMPS is reported to be very stable in hydrous acetic acid within this temperature range.[6]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water or ice-cold methanol.
-
Dry the crystals under vacuum to a constant weight.
Protocol 2: Recrystallization of AMPS Monomer from Methanol
This protocol provides an alternative to the hydrous acetic acid method.
Materials:
-
Crude AMPS monomer
-
Methanol
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter flask
-
Vacuum source
-
Ice bath
Procedure:
-
Place the crude AMPS monomer in an Erlenmeyer flask equipped with a magnetic stir bar and a reflux condenser.
-
Add a minimal amount of methanol to the flask.
-
Heat the mixture to reflux with stirring until the AMPS monomer is completely dissolved. Add more methanol in small portions if necessary to achieve complete dissolution.
-
Once all the solid has dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to induce further crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the collected crystals with a small amount of ice-cold methanol.
-
Dry the purified crystals under vacuum.
Data Presentation
| Purification Method | Solvent System | Typical Purity of Crude AMPS | Reported Final Purity | Typical Yield | Key Advantages | Potential Disadvantages |
| Recrystallization | Hydrous Acetic Acid (5-40% water) | 90-95% | >99% | 80-90% | High stability of AMPS at elevated temperatures, high yield.[6] | Acetic acid can be corrosive and requires careful handling. |
| Recrystallization | Methanol | 90-95% | >98% | 50-70% | Readily available solvent, lower boiling point than acetic acid. | Lower yield compared to hydrous acetic acid method.[6] |
Troubleshooting Recrystallization Workflow
Caption: A flowchart for troubleshooting common issues during the recrystallization of AMPS monomer.
References
- 1. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of 2-acrylamido-2-methyl propane sulfonic acid by thin layer chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Acrylamido-2-Methylpropane Sulfonic Acid: Production And Applications - Vinati Organics [vinatiorganics.com]
- 5. researchgate.net [researchgate.net]
- 6. US4337215A - Process for purifying 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]
Controlling the molecular weight distribution of poly(AMPS)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for controlling the molecular weight distribution of poly(2-acrylamido-2-methyl-1-propanesulfonic acid) [poly(AMPS)].
Frequently Asked Questions (FAQs)
1. What are the key polymerization techniques for controlling poly(AMPS) molecular weight and polydispersity?
The primary methods for synthesizing poly(AMPS) with controlled molecular weight (MW) and a narrow molecular weight distribution (low polydispersity index, PDI) are controlled radical polymerization (CRP) techniques. These offer significant advantages over conventional free radical polymerization.
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT is a versatile method that allows for the synthesis of well-defined polymers with low PDI. It involves a conventional free radical polymerization in the presence of a suitable chain transfer agent (RAFT agent), enabling control over the polymer chains' growth.[1][2]
-
Atom Transfer Radical Polymerization (ATRP): ATRP is another robust technique for creating polymers with predetermined molecular weights and narrow distributions.[3] It involves the reversible activation and deactivation of growing polymer chains, typically using a transition metal catalyst.[4][5] For AMPS polymerization, this may require neutralization of the acidic monomer to prevent interference with the catalyst system.[3]
-
Conventional Free Radical Polymerization: While widely used, this method offers less control over molecular weight and PDI, often resulting in a broad distribution.[3] However, the molecular weight can be influenced by adjusting reaction parameters.[6]
2. How do key reagents affect the molecular weight of poly(AMPS)?
Several components of the polymerization reaction play a crucial role in determining the final molecular weight of the polymer:
-
Initiator Concentration: In free radical polymerization, a higher initiator concentration leads to the formation of more polymer chains simultaneously, resulting in a lower average molecular weight.[7] Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, thus increasing the molecular weight.[7][8]
-
Monomer Concentration: A higher initial monomer concentration generally leads to a higher molecular weight, as there are more monomer units available to add to each growing polymer chain.[6][9]
-
Chain Transfer Agents (CTAs): CTAs are intentionally added to control molecular weight. They terminate a growing polymer chain and initiate a new one, effectively lowering the average molecular weight of the final polymer.[10][11] Common CTAs include thiols and certain halocarbons.[11] The effectiveness of a CTA is measured by its chain transfer constant.[10]
3. What is the importance of the Polydispersity Index (PDI)?
The Polydispersity Index (PDI) is a measure of the broadness of the molecular weight distribution in a polymer sample. It is calculated as the weight average molecular weight (Mw) divided by the number average molecular weight (Mn).[12]
-
A PDI value of 1.0 indicates a perfectly monodisperse polymer, where all chains have the same length.
-
Controlled polymerization techniques like RAFT and ATRP aim for PDI values close to 1.0 (typically 1.05-1.2).[4][12]
-
Conventional free radical polymerizations often yield higher PDI values, ranging from 1.5 to 20, indicating a much broader distribution of chain lengths.[12]
For applications in drug development, a low PDI is often critical as it ensures uniform properties such as drug loading, release kinetics, and biological interactions.[13]
4. How is the molecular weight of poly(AMPS) characterized?
The most common and powerful technique for determining the molecular weight distribution, average molecular weights (Mn, Mw), and PDI of polymers is Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC) .[14][15][16] This method separates polymer molecules based on their size in solution.[14][15]
Troubleshooting Guide
This guide addresses common issues encountered during poly(AMPS) synthesis.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected molecular weight | Initiator concentration is too low: Fewer chains are initiated, leading to longer polymer chains.[7][8] | Increase the initiator concentration in small increments. |
| Monomer concentration is too high: More monomer is available for each growing chain.[6][9] | Reduce the initial monomer concentration. | |
| Inefficient chain transfer agent (if used): The CTA is not effectively terminating growing chains. | Select a CTA with a higher chain transfer constant for the specific monomer and conditions. | |
| Reaction temperature is too low (in some systems): Lower temperatures can sometimes lead to slower termination rates relative to propagation.[6] | Optimize the reaction temperature. A higher temperature generally leads to lower molecular weight.[6] | |
| Lower than expected molecular weight | Initiator concentration is too high: A large number of chains are initiated, consuming the monomer quickly and resulting in shorter chains.[7] | Decrease the initiator concentration. |
| Presence of impurities that act as chain transfer agents: Unintended substances in the reaction mixture can terminate polymer chains. | Purify the monomer and solvent before use. | |
| High concentration of chain transfer agent: Excessive CTA will lead to a significant reduction in molecular weight.[10] | Reduce the concentration of the chain transfer agent. | |
| Reaction temperature is too high: Higher temperatures can increase the rate of termination reactions.[6] | Lower the reaction temperature. | |
| Broad Polydispersity Index (PDI > 1.5) | Using conventional free radical polymerization: This method inherently produces polymers with a broad molecular weight distribution.[3][12] | Employ a controlled radical polymerization technique such as RAFT or ATRP for better control over PDI.[1][4] |
| Poor control over reaction conditions: Fluctuations in temperature or inefficient mixing can lead to non-uniform polymerization. | Ensure stable and uniform reaction conditions (temperature, stirring). | |
| Chain transfer to solvent or polymer: Side reactions can lead to a broader distribution.[11] | Choose a solvent with a low chain transfer constant. | |
| Polymerization fails to initiate or proceeds very slowly | Inactive or insufficient initiator: The initiator may have degraded or is present at too low a concentration. | Use a fresh batch of initiator and ensure the concentration is adequate. |
| Presence of inhibitors: The monomer may contain inhibitors (added for storage stability) that have not been removed. | Purify the monomer to remove inhibitors (e.g., by passing through an inhibitor removal column). | |
| Low reaction temperature: The temperature may be too low for the initiator to decompose at an appropriate rate. | Increase the reaction temperature to the recommended range for the chosen initiator. | |
| Formation of insoluble gel | High monomer concentration: This can lead to a very high viscosity and uncontrolled cross-linking.[9] | Reduce the monomer concentration. |
| Presence of cross-linking impurities: The monomer or other reagents may contain difunctional impurities. | Use high-purity reagents. | |
| High conversion in some systems: At high monomer conversion, chain transfer to the polymer can become significant, leading to branching and cross-linking. | Stop the reaction at a lower conversion. |
Experimental Protocols
Protocol 1: Conventional Free Radical Polymerization of AMPS
This protocol is a general guideline for synthesizing poly(AMPS) via free radical polymerization in an aqueous solution.
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
Ammonium persulfate (APS) or other suitable initiator
-
Deionized water
-
Nitrogen gas
-
Reaction vessel (e.g., three-neck round-bottom flask) with magnetic stirrer, condenser, and nitrogen inlet.
Procedure:
-
Dissolve the desired amount of AMPS monomer in deionized water in the reaction vessel.
-
Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
While maintaining a nitrogen atmosphere, heat the solution to the desired reaction temperature (e.g., 60-80 °C).
-
Dissolve the initiator (e.g., APS) in a small amount of deionized water and add it to the reaction vessel to start the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 4-16 hours) with continuous stirring.
-
To terminate the reaction, cool the vessel to room temperature.
-
The polymer can be purified by precipitation in a non-solvent such as acetone (B3395972) or ethanol, followed by filtration and drying under vacuum.
Protocol 2: RAFT Polymerization of AMPS
This protocol provides a general procedure for a more controlled polymerization of AMPS using the RAFT technique.
Materials:
-
AMPS monomer
-
RAFT agent (e.g., a trithiocarbonate)
-
Initiator (e.g., AIBN or a water-soluble equivalent like ACVA)
-
Solvent (e.g., water, DMSO, or DMF)[17]
-
Nitrogen gas or Argon
-
Schlenk flask or similar reaction vessel suitable for air-sensitive reactions.
Procedure:
-
In a Schlenk flask, combine the AMPS monomer, RAFT agent, and solvent.
-
If the AMPS is in its acidic form and a pH adjustment is needed, it can be neutralized (e.g., with triethylamine).[17]
-
Add the initiator to the mixture.
-
Seal the flask and de-gas the solution by performing at least three freeze-pump-thaw cycles to thoroughly remove oxygen.[2]
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir.[2][18]
-
Monitor the reaction progress by taking samples periodically to analyze monomer conversion (e.g., by NMR).
-
Once the desired conversion is reached, stop the reaction by cooling it down and exposing it to air.
-
Purify the polymer by precipitation in a suitable non-solvent.
Visualizations
Caption: Troubleshooting workflow for poly(AMPS) synthesis.
Caption: Synthesis and characterization workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. RAFT Polymerization Procedures [sigmaaldrich.com]
- 3. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular weight of amphoteric polyacrylamide: How it is influenced by the variables in synthesis, and its impacts on the dry strength of paper sheets :: BioResources [bioresources.cnr.ncsu.edu]
- 7. youtube.com [youtube.com]
- 8. pstc.org [pstc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chain transfer - Wikipedia [en.wikipedia.org]
- 12. agilent.com [agilent.com]
- 13. How changes in molecular weight and PDI of a polymer in amorphous solid dispersions impact dissolution performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resolvemass.ca [resolvemass.ca]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. lcms.cz [lcms.cz]
- 17. Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00801C [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of High Molecular Weight Poly(AMPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of high molecular weight poly(2-acrylamido-2-methyl-1-propanesulfonic acid) [poly(AMPS)].
Section 1: Size Exclusion Chromatography / Gel Permeation Chromatography (SEC/GPC)
Frequently Asked Questions (FAQs)
Q1: Why am I observing distorted, broad, or tailing peaks for my high molecular weight poly(AMPS) sample in SEC/GPC?
A1: Several factors can contribute to poor peak shapes for high molecular weight poly(AMPS).[1] These include:
-
Secondary Interactions: The sulfonic acid groups in poly(AMPS) can interact with the stationary phase of the column, leading to peak tailing.[2]
-
High Viscosity: Concentrated solutions of high molecular weight polymers are highly viscous, which can lead to peak broadening.[3]
-
Shear Degradation: The long polymer chains can be susceptible to shear-induced degradation as they pass through the column, resulting in distorted peaks.[3]
-
Inappropriate Mobile Phase: The choice of eluent is critical for preventing polymer collapse or aggregation and for minimizing interactions with the column.[4]
Q2: What is the recommended mobile phase for SEC/GPC analysis of poly(AMPS)?
A2: An aqueous buffer with a sufficient salt concentration is typically recommended to suppress ionic interactions.[4][5] A common choice is a phosphate (B84403) or nitrate (B79036) buffer with a salt concentration of 0.1 M to 0.5 M NaCl or NaNO₃.[6][7] The addition of organic modifiers like acetonitrile (B52724) or methanol (B129727) in some cases can help to disrupt hydrophobic interactions.
Q3: How can I avoid shear degradation of my high molecular weight poly(AMPS) during SEC/GPC analysis?
A3: To minimize shear degradation, consider the following:
-
Lower Flow Rate: Reducing the flow rate (e.g., to 0.5 mL/min or lower) can decrease the shear forces experienced by the polymer chains.[3]
-
Larger Particle Size Columns: Columns with larger particle sizes can reduce shear.[8]
-
Gentle Sample Preparation: Avoid vigorous shaking or sonication during sample dissolution. Gentle agitation over a longer period is preferable.[3]
Troubleshooting Guide: SEC/GPC
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Ionic interactions between the anionic poly(AMPS) and the column packing material. | Increase the salt concentration in the mobile phase (e.g., 0.2-0.5 M NaCl or NaNO₃) to screen the charges.[5] Consider using a column with a more inert packing material. |
| Peak Broadening | High sample viscosity. Overloading of the column. | Decrease the sample concentration.[3] Reduce the injection volume. |
| Distorted or Split Peaks | Polymer aggregation.[9] Shear degradation of the polymer.[3] Microbial contamination of the mobile phase or column.[10] | Filter the sample solution through an appropriate pore size filter (e.g., 0.45 µm) before injection. Reduce the flow rate.[3] Prepare fresh mobile phase and flush the system and column. |
| Inaccurate Molecular Weight Determination | Inappropriate column calibration.[11] Polymer-column interactions affecting elution time. | Use a multi-angle light scattering (MALS) detector for absolute molecular weight determination, which is independent of elution time.[12][13] Ensure the mobile phase is optimized to prevent secondary interactions. |
| High System Pressure | Clogged frit or column.[14] Polymer adsorption onto the column. | Filter all samples and mobile phases. Reverse flush the column at a low flow rate. If the pressure remains high, the column may need to be replaced. |
Experimental Workflow for SEC-MALS Analysis
Caption: Workflow for SEC-MALS analysis of poly(AMPS).
Section 2: Viscometry
Frequently Asked Questions (FAQs)
Q1: How do I determine the molecular weight of poly(AMPS) using viscometry?
A1: The molecular weight can be estimated using the Mark-Houwink-Sakurada equation: [η] = K * M^α, where [η] is the intrinsic viscosity, M is the viscosity-average molecular weight, and K and α are the Mark-Houwink parameters.[15][16] These parameters are specific to the polymer, solvent, and temperature.
Q2: Where can I find Mark-Houwink parameters for poly(AMPS)?
A2: Published literature is the primary source for these parameters. It is crucial to use parameters determined under identical solvent and temperature conditions as your experiment.
| Polymer System | Solvent | Temperature (°C) | K (dL/g) | α |
| Poly(AMPS) | 1.8 M NaNO₃ | 25 | 1.1 x 10⁻⁴ | 0.91 |
| Poly(AM-stat-AMPS) (fAMPS = 0.25) | 1.8 M NaNO₃ | 25 | 2.5 x 10⁻⁴ | 0.78 |
Data extracted from literature.[17] Conditions should be verified for your specific application.
Troubleshooting Guide: Viscometry
| Problem | Possible Cause | Recommended Solution |
| Inconsistent Flow Times | Temperature fluctuations. Incomplete polymer dissolution. Presence of dust or aggregates. | Use a constant temperature water bath.[18] Allow sufficient time for the polymer to fully dissolve with gentle agitation. Filter the polymer solution before measurement. |
| Non-linear Huggins/Kraemer Plots | Polyelectrolyte effect (chain expansion at low concentrations). | Add a salt (e.g., NaCl) to the solvent to suppress polyelectrolyte effects and ensure a linear relationship.[17] |
| Calculated Molecular Weight is Unrealistic | Incorrect Mark-Houwink parameters. | Ensure the K and α values are for the correct polymer-solvent-temperature system by consulting reliable literature.[15] |
Logical Flow for Troubleshooting Viscometry Measurements
Caption: Troubleshooting logic for poly(AMPS) viscometry.
Section 3: General Challenges
Frequently Asked Questions (FAQs)
Q1: My poly(AMPS) solution appears cloudy or forms a precipitate. What is happening?
A1: This is likely due to polymer aggregation or precipitation. High molecular weight poly(AMPS) can aggregate, especially in solutions with low ionic strength or in the presence of multivalent cations.[9] Ensure the polymer is fully dissolved in a suitable solvent, and consider the ionic strength of your solution. For some applications, adding a small amount of a chelating agent like EDTA can help if multivalent cations are suspected.
Q2: I am concerned about the hydrolysis of poly(AMPS) during my characterization experiments. How can I minimize this?
A2: Poly(AMPS) is generally more resistant to hydrolysis than polyacrylamide.[19] However, hydrolysis can occur under harsh conditions. To minimize hydrolysis, avoid high temperatures and extreme pH values (especially alkaline conditions) during sample preparation and analysis.[20] If elevated temperatures are necessary, minimize the exposure time.
Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the poly(AMPS) sample in 0.75 mL of deuterium (B1214612) oxide (D₂O).[21]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical signals for poly(AMPS) include broad peaks corresponding to the polymer backbone protons and the methyl and methylene (B1212753) groups of the AMPS monomer unit.[21][22]
-
Analysis: Integrate the relevant peaks to confirm the presence of the AMPS monomer units within the polymer chain.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the dried polymer powder directly onto the ATR crystal.[23][24]
-
Data Acquisition: Collect the FTIR spectrum over a range of approximately 4000 to 600 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands for poly(AMPS).[25][26]
-
~3400 cm⁻¹: N-H stretching of the amide group.
-
~1650 cm⁻¹: C=O stretching (Amide I band).
-
~1550 cm⁻¹: N-H bending (Amide II band).
-
~1230 cm⁻¹ and ~1040 cm⁻¹: Symmetric and asymmetric stretching of the S=O in the sulfonate group.
-
Signaling Pathway of Poly(AMPS) Hydrolysis
Caption: Simplified pathway of poly(AMPS) amide hydrolysis.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. cmi.hms.harvard.edu [cmi.hms.harvard.edu]
- 11. resolvemass.ca [resolvemass.ca]
- 12. wyatt.com [wyatt.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. NMR Spectroscopy Applications in Polymer Analysis [eureka.patsnap.com]
- 15. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 16. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. eng.uc.edu [eng.uc.edu]
- 23. piketech.com [piketech.com]
- 24. Polymer quality analysis | Spectroscopy Solution - Specac Ltd [specac.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
How to reduce the residual monomer content in poly(AMPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing the residual monomer content in poly(2-acrylamido-2-methyl-1-propanesulfonic acid), or poly(AMPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for reducing residual AMPS monomer in my final polymer product?
A1: There are three primary strategies to minimize residual AMPS monomer:
-
Optimization of Polymerization Conditions: Adjusting reaction parameters to drive the polymerization towards maximum monomer conversion.
-
Post-Polymerization Treatment: Introducing chemical agents after the primary reaction to scavenge remaining monomers.
-
Post-Polymerization Purification: Physically separating the polymer from unreacted monomers and other small molecules.
Q2: How can I optimize my polymerization reaction to minimize residual AMPS?
A2: To maximize monomer conversion, consider the following factors:
-
Monomer Concentration: While a higher monomer concentration can increase the polymerization rate, it can also lead to higher viscosity, which may trap monomers. An optimal concentration should be determined experimentally.
-
Initiator Concentration: Increasing the initiator concentration can lead to a faster reaction and higher conversion, but it may also decrease the polymer's molecular weight.
-
Reaction Time and Temperature: Ensure the reaction proceeds for a sufficient duration to allow for high monomer conversion. Increasing the temperature can also increase the reaction rate, but excessively high temperatures might cause polymer degradation. A post-polymerization heating step at a slightly elevated temperature can sometimes help to consume residual monomer.[1]
Q3: What post-polymerization chemical treatments can I use?
A3: A common technique is the addition of a redox initiator system (e.g., ammonium (B1175870) persulfate and sodium metabisulfite) at the end of the main polymerization. This can help to polymerize the remaining monomer without significantly altering the overall molecular weight of the polymer.
Q4: Which purification method is most effective for removing residual AMPS?
A4: The most common and effective methods are precipitation and dialysis.
-
Precipitation is a rapid and scalable method that involves dissolving the polymer in a suitable solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the monomer in the solution.[2][3]
-
Dialysis is a gentle method ideal for removing small molecules from high molecular weight polymers. It involves placing the polymer solution in a semi-permeable membrane bag and dialyzing against a large volume of solvent. This method can be very effective, with studies on similar polymers showing up to 99% removal of unreacted monomer.[4][5]
The choice between these methods depends on the desired purity, scale of the experiment, and the properties of the synthesized poly(AMPS).
Q5: How can I verify the removal of residual AMPS monomer?
A5: High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for quantifying residual AMPS in your polymer sample.[6] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect the presence of monomers.[4][7]
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High residual monomer content after polymerization | Incomplete reaction. | Increase reaction time or temperature. Optimize initiator concentration. |
| High viscosity of the reaction medium trapping monomer. | Decrease the initial monomer concentration. | |
| Polymer is not precipitating | Incorrect solvent/non-solvent system. | Ensure the chosen non-solvent is a poor solvent for the polymer but a good solvent for the monomer. |
| Polymer concentration is too low. | Concentrate the polymer solution before adding the non-solvent. | |
| Low polymer yield after precipitation | The polymer is partially soluble in the non-solvent. | Use a different non-solvent or cool the non-solvent before precipitation. |
| Insufficient volume of non-solvent. | Use a larger volume of non-solvent (typically 5-10 times the volume of the polymer solution).[3] | |
| Residual monomer still present after dialysis | Insufficient dialysis time. | Increase the duration of dialysis and the frequency of solvent changes. |
| Inappropriate membrane pore size (MWCO). | Use a dialysis membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than the molecular weight of your polymer but large enough to allow the monomer to pass through freely. A 1,000-3,500 Da MWCO is often a good starting point for polymers.[6][8][9] |
Data Summary
Table 1: Comparison of Purification Techniques for Residual Monomer Removal
| Technique | Principle | Typical Efficiency | Advantages | Disadvantages |
| Precipitation | Differential solubility of polymer and monomer in a solvent/non-solvent system. | Good to Excellent | Fast, scalable, and cost-effective. | May require multiple cycles for high purity; potential for polymer loss. |
| Dialysis | Size-based separation using a semi-permeable membrane. | Excellent (up to 99% monomer removal reported for some polymers)[4][5] | Gentle, preserves polymer structure, highly effective for small molecule removal. | Time-consuming, requires large volumes of solvent. |
| Ultrafiltration | Similar to dialysis but uses pressure to expedite the process. | Excellent | Faster than dialysis. | Requires specialized equipment. |
Table 2: HPLC Parameters for Quantification of Residual AMPS Monomer
| Parameter | Condition |
| Chromatographic Column | ZORBAX SB-C18 (4.0 mm × 150 mm) |
| Mobile Phase | Methanol:Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | 220 nm |
| Column Temperature | 27°C |
| Data adapted from a study on AM/AMPS copolymers.[6] |
Experimental Protocols
Protocol 1: Purification of Poly(AMPS) by Precipitation
-
Dissolution: Dissolve the crude poly(AMPS) in a minimal amount of a suitable solvent (e.g., deionized water) to form a viscous solution.
-
Precipitation: Slowly add the polymer solution dropwise to a large volume (5-10 times the volume of the polymer solution) of a vigorously stirred non-solvent (e.g., acetone, ethanol (B145695), or isopropanol).[3] The poly(AMPS) should precipitate as a white solid.
-
Isolation: Continue stirring for 30-60 minutes, then collect the precipitated polymer by filtration or decantation.
-
Washing: Wash the collected polymer several times with the non-solvent to remove any remaining monomer.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Purity Check: Analyze a small sample of the dried polymer for residual monomer content using HPLC (see Protocol 3). Repeat the precipitation cycle if necessary.
Protocol 2: Purification of Poly(AMPS) by Dialysis
-
Solution Preparation: Dissolve the crude poly(AMPS) in a suitable solvent (typically deionized water) to create a solution that is not overly viscous, allowing for efficient diffusion.
-
Membrane Preparation: Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), for instance, 1,000-3,500 Da, ensuring it is smaller than the molecular weight of your poly(AMPS).[6][8][9] Prepare the membrane according to the manufacturer's instructions (this may involve soaking in water or buffer).
-
Sample Loading: Load the polymer solution into the dialysis tubing and securely seal both ends, leaving some headspace to allow for solvent ingress.
-
Dialysis: Immerse the sealed dialysis bag in a large container of the dialysis solvent (deionized water) at room temperature. The volume of the external solvent should be at least 100 times the volume of the sample. Stir the external solvent gently.
-
Solvent Exchange: Change the external solvent periodically (e.g., every 4-6 hours for the first day, then less frequently) to maintain a high concentration gradient. Continue dialysis for 2-3 days.
-
Sample Recovery: Remove the dialysis bag from the solvent, carefully open it, and recover the purified polymer solution.
-
Drying: The polymer can be recovered by lyophilization (freeze-drying) or by precipitation followed by vacuum drying.
-
Purity Check: Analyze the final product for residual monomer content using HPLC (see Protocol 3).
Protocol 3: Quantification of Residual AMPS by HPLC
-
Sample Preparation: Accurately weigh a sample of the purified and dried poly(AMPS) and dissolve it in the mobile phase to a known concentration. If the polymer solution is highly viscous, an extraction step with a mixture of isopropanol (B130326) and ethanol may be necessary to isolate the residual monomer.[6]
-
Standard Preparation: Prepare a series of standard solutions of AMPS monomer of known concentrations in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Inject the prepared sample solution into the HPLC system.
-
Quantification: Determine the peak area corresponding to the AMPS monomer in the sample chromatogram and use the calibration curve to calculate the concentration of residual AMPS in the sample.
Visualizations
Caption: Experimental workflow for synthesis, purification, and analysis of poly(AMPS).
Caption: Key strategies for reducing residual monomer content in poly(AMPS).
References
- 1. mdpi.com [mdpi.com]
- 2. Dialysis membrane Spectra/Por® Biotech CE MWCO 20,000, 10 mm | Dialysis hose membranes | Dialysis | Filtration, Water Purification, Dialysis and Separation | Labware | Carl ROTH - International [carlroth.com]
- 3. US4668768A - Anti-solvent precipitation process for isolating polymers from solution - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Automated Parallel Dialysis for Purification of Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repligen Spectra/Por 3 Dialysis Membrane MWCO 3,500 – 18×11.5 mm, 15-meter Roll | LabFriend India [labfriend.co.in]
- 7. p-am.ir [p-am.ir]
- 8. Membrane,Dialysis 1000MWCO [store.chemopharm.com]
- 9. 透析膜を用いた分離法について | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Phase Separation in AMPS Copolymer Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation during the synthesis of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) copolymers.
Frequently Asked Questions (FAQs)
Q1: What is phase separation in the context of AMPS copolymer synthesis?
A1: Phase separation during AMPS copolymer synthesis is the phenomenon where the reacting mixture, which is initially a homogeneous solution, separates into two or more distinct phases. This can manifest as cloudiness, precipitation of the polymer, or the formation of a gel-like substance. It occurs when the growing copolymer becomes insoluble in the reaction medium. This is often due to the incompatibility between the different monomer units within the copolymer chain (e.g., a hydrophilic AMPS block and a hydrophobic comonomer block) or between the copolymer and the solvent.
Q2: Why is it crucial to avoid phase separation during synthesis?
A2: Phase separation during polymerization can lead to several undesirable outcomes:
-
Incomplete Reactions: The polymer may precipitate out of the solution before reaching the desired molecular weight or conversion.
-
Broad Molecular Weight Distribution: The termination of polymer chains at different stages due to precipitation can lead to a non-uniform product.
-
Poor Material Properties: The resulting copolymer may have poor mechanical and functional properties due to heterogeneity.
-
Difficult Purification: The final product can be challenging to purify and process further.
Q3: Can phase separation occur after the synthesis is complete?
A3: Yes, phase separation can also occur during post-synthesis processing. For instance, copolymers of acrylamide (B121943) and AMPS that are soluble in water immediately after polymerization can become insoluble after drying in a vacuum oven at elevated temperatures (e.g., 50°C).[1] This is often due to cross-linking reactions between polymer chains.[1]
Troubleshooting Guide
Issue 1: The reaction mixture becomes cloudy or turbid during polymerization.
This is a clear indication of polymerization-induced phase separation, where the growing copolymer is no longer soluble in the reaction solvent.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Solvent Choice | The solvent may not be suitable for both the hydrophilic AMPS monomer and the more hydrophobic comonomer. Select a solvent that can effectively solvate both monomer types and the resulting copolymer. For amphiphilic block copolymers, a common solvent for both blocks is essential.[2] Dimethylformamide (DMF) is often a good choice for AMPS copolymerizations.[2] |
| Incompatible Comonomers | When copolymerizing hydrophilic AMPS with a highly hydrophobic monomer, the resulting block copolymer can be amphiphilic and phase-separate. Consider using a less hydrophobic comonomer or introducing a third comonomer that acts as a compatibilizer. |
| High Monomer Concentration | High monomer concentrations can accelerate polymerization and increase the likelihood of the growing polymer chains precipitating. Try reducing the total monomer concentration in the reaction mixture. |
| Incorrect Temperature | The reaction temperature can affect both the polymerization rate and the solubility of the copolymer. Experiment with adjusting the temperature to see if it improves solubility. |
Issue 2: The final copolymer product is insoluble in water or other solvents, even after purification.
Insolubility of the final product often points to cross-linking or extremely high molecular weight.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cross-linking During Drying | Drying at elevated temperatures can cause cross-linking, especially in copolymers containing acrylamide.[1] Dry the purified polymer at room temperature or in a vacuum oven at a temperature below 40°C.[1] |
| Acid-Catalyzed Side Reactions | The sulfonic acid group of AMPS can catalyze side reactions, such as the reaction of amide groups to form imides, leading to cross-linking.[1] Neutralize the AMPS units with an inorganic base like sodium carbonate (Na2CO3) before the drying step.[1] |
| Excessively High Molecular Weight | Very high molecular weight polymers can have limited solubility.[1] Reduce the polymerization reaction time or add a chain transfer agent, such as a thiol (e.g., mercaptoethanol), to control the molecular weight.[1] |
| Intermolecular Interactions | Strong intermolecular interactions, like hydrogen bonding between functional groups on different polymer chains, can lead to insolubility, particularly at higher comonomer concentrations.[2] This was observed in PAMPS-b-PHEMA copolymers with high HEMA content.[2] Adjusting the molar composition of the comonomers can help mitigate this. |
Experimental Protocols
Protocol 1: Synthesis of PAMPS-b-PMMA Block Copolymer
This protocol is adapted from a study on the quasiliving radical polymerization of AMPS.[2]
-
Macroinitiator Synthesis:
-
Charge a Schlenk flask with AMPS (0.39 g, 1.88 mmol), [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6 (12.5 mg, 0.0185 mmol), and 0.5 mL of DMF.
-
Degas the solution with three freeze-pump-thaw cycles.
-
Add EBiB (2.75 μL, 0.0185 mmol) to the frozen solution under an inert atmosphere.
-
Heat the reaction mixture at 80°C for 16 hours.
-
-
Block Copolymerization:
-
After 16 hours, add degassed methyl methacrylate (B99206) (MMA) (0.2 mL for 75% mol PMMA block or 0.5 mL for 88% mol PMMA block) to the reaction mixture via syringe under a nitrogen purge.
-
Ensure the mixture is homogeneous and then place it in an oil bath at 80°C for 20 hours.
-
-
Purification:
-
Cool the reaction mixture and precipitate the copolymer by pouring it into diethyl ether.
-
Filter the precipitate to obtain the final product.
-
| Parameter | Value |
| Monomer 1 (Macroinitiator) | AMPS |
| Monomer 2 | Methyl Methacrylate (MMA) |
| Catalyst | [Ru(o-C6H4-2-py)(phen)(MeCN)2]PF6 |
| Initiator | Ethyl α-bromoisobutyrate (EBiB) |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80°C |
| Reaction Time (Macroinitiator) | 16 hours |
| Reaction Time (Block Copolymer) | 20 hours |
Visualizations
Troubleshooting Workflow for Phase Separation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting the Swelling Ratio of AMPS Hydrogels
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and adjusting the swelling ratio of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) hydrogels.
Frequently Asked Questions (FAQs)
Q1: What is an AMPS hydrogel?
A1: An AMPS hydrogel is a type of superabsorbent polymer composed of 2-Acrylamido-2-methylpropane sulfonic acid monomers. These hydrogels are known for their high water-absorbing capacity and their responsiveness to various environmental stimuli, such as pH and temperature.[1] This makes them suitable for a wide range of applications, including drug delivery, wound dressings, and in agriculture as water-retaining agents.
Q2: What is the swelling ratio and why is it important?
A2: The swelling ratio is a measure of the amount of water or biological fluid a hydrogel can absorb and retain within its three-dimensional network structure. It is a critical parameter as it influences the hydrogel's mechanical properties, permeability to solutes, and the release kinetics of encapsulated drugs.
Q3: What are the key factors that influence the swelling ratio of AMPS hydrogels?
A3: The primary factors that can be adjusted to control the swelling ratio of AMPS hydrogels are:
-
Cross-linker Concentration: The amount of cross-linking agent used.
-
Monomer Concentration: The concentration of the AMPS monomer.
-
Initiator Concentration: The concentration of the polymerization initiator.
-
Temperature: The temperature of the surrounding environment.
-
pH: The pH of the swelling medium.
Q4: How do I measure the swelling ratio of my AMPS hydrogel?
A4: The most common method is the gravimetric method. This involves weighing the dried hydrogel, immersing it in a fluid until it reaches equilibrium swelling, and then weighing the swollen hydrogel. The swelling ratio is then calculated from these weights. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and characterization of AMPS hydrogels, providing potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Hydrogel has a very low swelling ratio. | 1. High Cross-linker Concentration: A high density of cross-links restricts the polymer chains from expanding and absorbing water.[2] 2. Low Monomer Concentration: A lower concentration of the hydrophilic AMPS monomer can lead to a less hydrophilic network. | 1. Decrease Cross-linker Concentration: Systematically reduce the molar ratio of the cross-linking agent (e.g., MBA) in your formulation. 2. Increase Monomer Concentration: Increase the concentration of the AMPS monomer in the pre-polymerization solution. |
| Hydrogel dissolves in the swelling medium. | 1. Insufficient Cross-linking: The polymer chains are not adequately linked to form a stable, insoluble network. 2. Low Initiator Concentration: An insufficient amount of initiator may lead to incomplete polymerization and cross-linking. | 1. Increase Cross-linker Concentration: Incrementally increase the amount of the cross-linking agent. 2. Optimize Initiator Concentration: Ensure the initiator concentration is sufficient to initiate polymerization effectively. An optimal concentration often exists where swelling is maximized before decreasing due to increased cross-linking density. |
| Inconsistent swelling ratios between batches. | 1. Inhomogeneous mixing of reactants: The monomer, cross-linker, and initiator are not uniformly distributed. 2. Variations in polymerization temperature: Temperature fluctuations can affect the rate of polymerization and the final network structure. 3. Incomplete drying of the hydrogel before initial weighing. | 1. Ensure Thorough Mixing: Use a vortex mixer or sonicator to ensure all components are fully dissolved and evenly distributed before initiating polymerization. 2. Maintain Constant Temperature: Use a water bath or a temperature-controlled environment during polymerization. 3. Dry to a Constant Weight: Ensure the hydrogel is completely dry by placing it in a vacuum oven at a suitable temperature until a constant weight is achieved. |
| Swelling ratio is highly dependent on the pH of the medium. | Inherent Property of AMPS: The sulfonic acid groups (-SO₃H) in AMPS are highly ionizable. At different pH values, the degree of ionization changes, leading to variations in electrostatic repulsion within the polymer network and thus affecting the swelling. Maximum swelling for some AMPS hydrogels is observed at acidic pH.[2] | Buffer the Swelling Medium: If a stable swelling ratio is required across a range of pH values, consider using a buffered solution for your application. For pH-responsive applications, characterize the swelling behavior across the desired pH range. |
| Swelling ratio changes significantly with temperature. | Temperature Sensitivity: The swelling of some AMPS hydrogels can be temperature-dependent. Generally, an increase in temperature can lead to an increase in the swelling ratio due to increased polymer chain mobility. | Control the Temperature: For applications requiring a consistent swelling ratio, maintain a constant temperature. For temperature-responsive systems, characterize this behavior to suit your application. |
Data Presentation: Factors Influencing Swelling Ratio
The following tables summarize the general trends observed when adjusting key synthesis parameters for AMPS hydrogels. The exact values can vary depending on the specific experimental conditions.
Table 1: Effect of Cross-linker Concentration on Swelling Ratio
| Cross-linker (MBA) Concentration (mol %) | General Trend in Swelling Ratio | Rationale |
| Low | High | Fewer cross-links allow the polymer chains to expand more freely and absorb more water. |
| Medium | Medium | A moderate number of cross-links provides structural integrity while still allowing for significant swelling. |
| High | Low | A high cross-link density restricts the movement of polymer chains, leading to a more rigid structure with lower water absorption.[2] |
Table 2: Effect of AMPS Monomer Concentration on Swelling Ratio
| AMPS Monomer Concentration | General Trend in Swelling Ratio | Rationale |
| Low | Low | A lower concentration of the hydrophilic monomer results in a less hydrophilic polymer network. |
| High | High | A higher concentration of the highly hydrophilic AMPS monomer increases the osmotic pressure within the hydrogel, leading to greater water uptake.[2] |
Table 3: Effect of Initiator Concentration on Swelling Ratio
| Initiator (e.g., KPS, APS) Concentration | General Trend in Swelling Ratio | Rationale |
| Low | Low / Gel may not form | Insufficient initiator leads to incomplete polymerization and cross-linking, resulting in a weak or soluble polymer. |
| Optimal | High | An optimal initiator concentration generates a sufficient number of free radicals for efficient polymerization and the formation of a well-defined network. |
| High | Low | A high initiator concentration can lead to a higher number of shorter polymer chains and increased cross-linking density, which restricts swelling. |
Table 4: Effect of pH on the Swelling Ratio of AMPS Hydrogels
| pH of Swelling Medium | General Trend in Swelling Ratio | Rationale |
| Acidic (e.g., pH 2) | High | In acidic conditions, the sulfonic acid groups are protonated, which can lead to increased electrostatic repulsion between polymer chains, allowing for greater water absorption.[2] |
| Neutral (e.g., pH 7) | Medium to High | The swelling ratio in neutral pH is typically substantial due to the hydrophilic nature of the AMPS monomer. |
| Basic (e.g., pH 12) | Low | In highly basic conditions, charge screening effects from counter-ions can reduce the electrostatic repulsion between polymer chains, causing the hydrogel to shrink.[2] |
Table 5: Effect of Temperature on the Swelling Ratio of AMPS Hydrogels
| Temperature | General Trend in Swelling Ratio | Rationale |
| Low | Low | At lower temperatures, the polymer chains have less kinetic energy and are less mobile, which can limit the extent of swelling. |
| High | High | Increased temperature enhances the mobility of the polymer chains, allowing the hydrogel network to expand more easily and absorb more water. |
Experimental Protocols
Protocol 1: Gravimetric Method for Measuring Swelling Ratio
This protocol details the standard procedure for determining the equilibrium swelling ratio of a hydrogel.
Materials:
-
Synthesized AMPS hydrogel (dried to a constant weight)
-
Deionized water or buffer solution of desired pH
-
Analytical balance (accurate to at least 0.1 mg)
-
Beakers or vials
-
Filter paper or Kimwipes
-
Forceps
Procedure:
-
Initial Dry Weight: Weigh the completely dried hydrogel sample and record this weight as Wd.
-
Immersion: Place the dried hydrogel in a beaker containing an excess of the desired swelling medium (e.g., deionized water, PBS).
-
Equilibrium Swelling: Allow the hydrogel to swell for a sufficient period to reach equilibrium. This can take several hours to days, depending on the hydrogel's properties. To ensure equilibrium is reached, periodically remove the hydrogel, blot it dry, weigh it, and return it to the swelling medium until a constant weight is observed.
-
Final Swollen Weight: Once equilibrium is reached, carefully remove the swollen hydrogel from the medium using forceps.
-
Blotting: Gently blot the surface of the swollen hydrogel with filter paper to remove excess surface water. Be careful not to compress the hydrogel.
-
Weighing: Immediately weigh the swollen hydrogel and record this weight as Ws.
-
Calculation: Calculate the swelling ratio (SR) using the following formula:
SR (%) = [(Ws - Wd) / Wd] x 100
Visualization of Influencing Factors
The following diagram illustrates the relationship between the key synthesis and environmental factors and their impact on the swelling ratio of AMPS hydrogels.
Caption: Factors influencing the swelling ratio of AMPS hydrogels.
References
Technical Support Center: AMPS Monomer Handling and Safety
This guide provides best practices, troubleshooting advice, and frequently asked questions regarding the safe handling and use of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) monomer for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is AMPS monomer and what are its primary applications?
A1: AMPS (2-Acrylamido-2-methylpropane sulfonic acid) is a reactive, hydrophilic sulfonic acid acrylic monomer.[1][2][3] Its unique structure, containing both a sulfonic acid group and an amide group, imparts desirable properties to polymers, such as high water solubility, thermal stability, and anionic character over a wide pH range.[1][2][3][4][5][6][7] Common applications include its use in the synthesis of high-performance water-soluble polymers, superabsorbent polymers, dispersants, flocculants, and scale inhibitors.[8][9] It is widely used in industries such as water treatment, oil and gas, textiles, personal care products, and construction.[1][5][6][7][9][10]
Q2: What are the main hazards associated with AMPS monomer?
A2: AMPS monomer is considered a hazardous substance.[11] The primary hazards include:
-
Skin and eye irritation/damage: It can cause skin irritation and serious eye irritation or damage.[8][11][12]
-
Respiratory irritation: Inhalation of dust may cause respiratory irritation.[8][12]
-
Harmful if swallowed or inhaled: It can be harmful if swallowed or inhaled.[12]
-
Corrosive to metals: AMPS may be corrosive to certain metals.[11]
Q3: What are the proper storage conditions for AMPS monomer?
A3: To ensure its stability and quality, AMPS monomer should be stored in a cool, dry, and well-ventilated area.[4][8][12] It is crucial to keep it away from heat, ignition sources, and incompatible substances like strong oxidizing agents and strong bases.[4][12][13] The container should be tightly sealed to prevent moisture absorption, as the monomer is hygroscopic.[4][8] The recommended shelf life is typically one year when stored in its original, sealed packaging.[8]
Troubleshooting Guide
Issue 1: The AMPS monomer has clumped together in its container.
-
Cause: AMPS is hygroscopic, meaning it readily absorbs moisture from the air.[5][8] Improper sealing of the container or storage in a humid environment can lead to clumping.
-
Solution:
-
Ensure the container is always tightly sealed when not in use.[4][8][12]
-
Store the monomer in a dry environment, away from humidity.[8]
-
If clumping has occurred, the product may still be usable depending on the extent of moisture absorption and the requirements of your experiment. However, the water content will be altered, which may affect reaction stoichiometry.
-
Issue 2: Polymerization of AMPS-containing solutions is inconsistent or fails.
-
Cause: Several factors can affect the polymerization of AMPS:
-
Contamination: Contaminants such as iron salts can initiate polymerization.[14] Contact with incompatible materials like unlined steel, copper, or aluminum can also cause issues.[14]
-
Improper Temperature: High temperatures can lead to self-polymerization.[14] Some polymerization processes may have an induction period, and a considerable increase in viscosity may only be observed after a few hours.[15]
-
Cross-linking during drying: For copolymers of acrylamide (B121943) and AMPS, drying at elevated temperatures (e.g., 50°C in a vacuum oven) can cause cross-linking, leading to an insoluble product.[16] This may be due to the reaction of amide groups to form imides, catalyzed by the acidic sulfonic acid groups.[16]
-
-
Solution:
-
Prevent Contamination: Use storage tanks and equipment made of compatible materials like stainless steel (304L or 316L) or iron-free, glass-lined steel.[14] Avoid contact with strong oxidizing agents, peroxides, and azo compounds which can initiate polymerization.[14]
-
Control Temperature: Maintain the recommended storage and handling temperatures. Be aware that the polymerization reaction is exothermic.[14]
-
Optimize Drying Conditions: To prevent cross-linking of AM/AMPS copolymers, try drying the product at a lower temperature (e.g., below 40°C) or at room temperature.[16] Neutralizing the sulfonic acid groups with an inorganic base (e.g., Na2CO3) before drying can also prevent this cross-linking reaction.[16]
-
Data Presentation
Table 1: Physical and Chemical Properties of AMPS Monomer
| Property | Value |
| CAS Number | 15214-89-8[6][9][12] |
| Molecular Formula | C7H13NO4S[6][9][12] |
| Appearance | White or slightly yellow crystalline solid[4][6] |
| Solubility | Highly soluble in water[1][2][5][6][9] |
| Melting Point | 195 °C (decomposes)[1][11] |
| Decomposition Temp. | 195 °C[11] |
Table 2: GHS Hazard Information for AMPS Monomer
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[11] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage[11] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage[12] |
| Acute Toxicity (Inhalation) | - | H332: Harmful if inhaled[12] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[8][12] |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[11] |
Experimental Protocols
Protocol 1: Safe Handling of AMPS Monomer
-
Engineering Controls: Handle AMPS monomer in a well-ventilated area.[4][11][12] Use local exhaust ventilation to control airborne dust.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][12][13]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested according to EN 374).[12]
-
Body Protection: Wear a lab coat or protective clothing to prevent skin contact.[4][11][12]
-
Respiratory Protection: In case of inadequate ventilation or when dust is generated, wear a particle filter respirator.[11][12]
-
-
Handling Practices:
Protocol 2: AMPS Monomer Spill Cleanup
-
Immediate Actions:
-
Containment:
-
Cleanup Procedure:
-
For solid (powder) spills: Gently sweep or vacuum up the material to avoid creating dust clouds.[11] Place the collected material into a suitable, labeled container for disposal.[11][12]
-
For liquid spills: Use an inert, non-combustible absorbent material like sand, earth, or vermiculite (B1170534) to absorb the spill.[4][19][20]
-
Once absorbed, scoop the material into a suitable container for disposal.[21]
-
-
Decontamination and Disposal:
Visualizations
Caption: A typical experimental workflow for handling AMPS monomer.
Caption: Logical steps for responding to an AMPS monomer spill.
References
- 1. AMPS - Ataman Kimya [atamanchemicals.com]
- 2. atamankimya.com [atamankimya.com]
- 3. atamankimya.com [atamankimya.com]
- 4. AMPS Monomer Supplier | High-Purity Sulfonic Acid for Copolymerization [langyou-chem.com]
- 5. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]
- 6. greenchemindustries.com [greenchemindustries.com]
- 7. atamankimya.com [atamankimya.com]
- 8. hansonchemicals.com [hansonchemicals.com]
- 9. What are the Applications of AMPS Monomer? [vinatiorganics.com]
- 10. nbinno.com [nbinno.com]
- 11. bisleyinternational.com [bisleyinternational.com]
- 12. valudor.com [valudor.com]
- 13. fishersci.com [fishersci.com]
- 14. snf.com [snf.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. irowater.com [irowater.com]
- 18. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 19. chemkleancorp.com [chemkleancorp.com]
- 20. jk-sci.com [jk-sci.com]
- 21. acs.org [acs.org]
Optimizing the reaction conditions for grafting AMPS onto surfaces
Welcome to the technical support center for the surface grafting of 2-acrylamido-2-methyl-1-propanesulfonic acid (AMPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the surface modification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for grafting AMPS onto surfaces?
A1: The most prevalent methods for grafting AMPS, a vinyl monomer, onto various substrates fall into two main categories: "grafting from" and "grafting to".
-
"Grafting from" (or surface-initiated polymerization): In this approach, initiator molecules are first immobilized on the substrate surface. The polymerization of AMPS monomers is then initiated directly from these surface-bound initiators, leading to the growth of polymer chains. This method typically allows for higher grafting densities. Common "grafting from" techniques include:
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): A controlled radical polymerization technique that allows for precise control over the length and density of the grafted polymer chains.
-
Radiation-Induced Grafting: Utilizes high-energy radiation (like gamma rays or electron beams) to create active radical sites on the polymer backbone, which then initiate the grafting of AMPS.
-
-
"Grafting to": This method involves the synthesis of poly(AMPS) chains in solution first. These pre-formed polymer chains are then attached to the surface through a chemical reaction between a reactive group on the polymer and a complementary group on the surface. A drawback of this method can be lower grafting density due to steric hindrance from already attached polymer coils.
Q2: What are the critical factors influencing the efficiency of AMPS grafting?
A2: Several factors significantly impact the success and efficiency of AMPS grafting. These include:
-
Monomer Concentration: The concentration of AMPS in the reaction solution directly affects the length of the grafted polymer chains and the overall grafting yield.
-
Initiator Concentration: In chemical initiation methods, the concentration of the initiator influences the number of growing polymer chains.
-
Radiation Dose and Dose Rate (for radiation-induced grafting): The total radiation dose and the rate at which it is delivered are crucial for creating an optimal number of active sites on the substrate. Excessive radiation can lead to degradation of the base polymer.
-
Reaction Temperature: Temperature affects the rate of polymerization and the kinetics of the grafting process.
-
Reaction Time: The duration of the reaction determines the extent of polymer chain growth.
-
Solvent: The choice of solvent is critical as it affects the solubility of the monomer and initiator, and can influence the conformation of the growing polymer chains.
-
Presence of Inhibitors: Impurities or dissolved oxygen can inhibit the radical polymerization process. Proper degassing of the reaction mixture is often necessary.
Q3: How can I confirm that AMPS has been successfully grafted onto my surface?
A3: Several surface characterization techniques can be employed to verify the successful grafting of AMPS:
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the elemental composition of the surface, confirming the presence of sulfur and nitrogen from the AMPS monomer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can identify the characteristic functional groups of AMPS, such as the sulfonic acid group (-SO3H) and the amide group (-CONH-).
-
Contact Angle Measurement: Successful grafting of the hydrophilic AMPS monomer should lead to a significant decrease in the water contact angle of the surface.
-
Atomic Force Microscopy (AFM): Can be used to visualize changes in surface morphology and roughness after grafting.
-
Ellipsometry: Allows for the measurement of the thickness of the grafted polymer layer.
Troubleshooting Guides
This section addresses specific problems that may arise during the surface grafting of AMPS. Each issue is presented in a question-and-answer format with potential causes and recommended solutions.
Issue 1: Low Grafting Yield or Poor Surface Coverage
Q: My AMPS grafting experiment resulted in a very low yield. What could be the reasons and how can I improve it?
A: Low grafting yield is a common problem that can be attributed to several factors. The following table outlines potential causes and their corresponding solutions.
| Potential Cause | Recommended Solutions |
| Inadequate Substrate Activation | Ensure the substrate is thoroughly cleaned and activated to generate a sufficient number of reactive sites. For instance, in radiation-grafting onto a polymer film, ensure the radiation dose is adequate to create free radicals. |
| Insufficient Monomer Concentration | Increase the concentration of AMPS in the reaction solution. This can lead to longer grafted chains and a higher overall grafting percentage. |
| Low Initiator Concentration (for chemical methods) | Optimize the initiator concentration. A higher concentration can lead to more initiated chains, but an excessive amount may increase homopolymer formation. |
| Presence of Oxygen or Other Inhibitors | Thoroughly degas all solutions (monomer, solvent) before starting the reaction. Oxygen is a potent inhibitor of radical polymerization. The addition of an inhibitor scavenger like ferric chloride can also be effective in some systems. |
| Suboptimal Reaction Temperature or Time | Systematically vary the reaction temperature and time to find the optimal conditions for your specific substrate and grafting method. |
| Poor Solvent Choice | Ensure that both the AMPS monomer and the initiator are soluble in the chosen solvent at the reaction temperature. The solvent should also swell the substrate to allow monomer diffusion. |
Issue 2: Excessive Homopolymer Formation
Q: I am observing a significant amount of poly(AMPS) homopolymer in my reaction mixture, which is not attached to the surface. How can I minimize this?
A: Homopolymerization competes with the desired surface grafting reaction. Here’s how to address it:
| Potential Cause | Recommended Solutions |
| High Monomer Concentration in the Bulk Solution | While a high monomer concentration can increase grafting, it also favors homopolymerization. Try to find a balance or consider a "grafting from" method which is less prone to this issue. |
| High Initiator Concentration in Solution | If using a chemical initiator, a high concentration can lead to the formation of free radicals in the solution, initiating homopolymerization. Optimize the initiator concentration. |
| High Radiation Dose Rate (for radiation-induced grafting) | A high dose rate can generate a large number of radicals in the monomer solution, leading to increased homopolymerization. Using a lower dose rate for a longer period to achieve the same total dose can be beneficial. |
| Inhibitors in the Grafting Solution | The addition of a small amount of a homopolymerization inhibitor, such as metal salts (e.g., FeSO₄ or CuSO₄), can selectively suppress polymerization in the bulk solution without significantly affecting the surface grafting. |
Issue 3: Inconsistent or Non-Uniform Grafting
Q: The AMPS grafting on my substrate surface is patchy and not uniform. What could be causing this?
A: Non-uniform grafting can result from several factors related to both the substrate and the reaction conditions.
| Potential Cause | Recommended Solutions |
| Uneven Substrate Surface Activation | Ensure that the entire surface of the substrate is uniformly cleaned and activated. Any contaminants or variations in the surface chemistry can lead to uneven grafting. |
| Poor Monomer Diffusion | Ensure that the substrate is fully and uniformly immersed in the monomer solution. Gentle agitation during the reaction can help to ensure a consistent supply of monomer to the entire surface. |
| Inhomogeneous Reaction Temperature | Use a reaction vessel with uniform heating to avoid temperature gradients across the substrate, which can lead to different reaction rates in different areas. |
| "Coffee Ring" Effect | During solvent evaporation in some deposition methods, solutes can concentrate at the edges. Consider slower evaporation rates or alternative coating techniques for more uniform deposition. |
Experimental Protocols
Below are detailed methodologies for two common AMPS grafting techniques.
Protocol 1: Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) of AMPS
This protocol describes a "grafting from" approach.
1. Substrate Preparation and Initiator Immobilization:
-
Clean the substrate (e.g., silicon wafer) by sonication in acetone (B3395972) and isopropanol, followed by drying under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups, for example, by treatment with piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive).
-
Thoroughly rinse with deionized water and dry.
-
Immerse the activated substrate in a solution of an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), in dry toluene (B28343) for 2 hours to form an amine-terminated surface.
-
Rinse with toluene and ethanol, then dry.
-
React the amine-functionalized surface with an ATRP initiator, such as α-bromoisobutyryl bromide (BIBB), in the presence of a base like triethylamine (B128534) in dry dichloromethane (B109758) for 2 hours.
-
Rinse with dichloromethane and ethanol, then dry to obtain the initiator-functionalized substrate.
2. SI-ATRP of AMPS:
-
In a Schlenk flask, dissolve the AMPS monomer, a ligand (e.g., 2,2'-bipyridine), and a deactivator (e.g., CuBr₂) in a degassed solvent (e.g., a mixture of methanol (B129727) and water).
-
Add the activator (e.g., CuBr) to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Place the initiator-functionalized substrate in the polymerization solution.
-
Carry out the polymerization at a specific temperature (e.g., 60°C) for a desired time (e.g., 1-24 hours). The thickness of the grafted polymer layer will increase with time.
-
Stop the polymerization by exposing the solution to air.
-
Remove the substrate and rinse it thoroughly with the polymerization solvent and then with deionized water to remove any unreacted monomer and catalyst.
-
Perform a Soxhlet extraction with an appropriate solvent for 24 hours to remove any physically adsorbed polymer.
Protocol 2: Radiation-Induced Grafting of AMPS
This protocol is suitable for modifying polymer films.
1. Substrate and Monomer Solution Preparation:
-
Cut the polymer substrate (e.g., polyethylene (B3416737) film) into the desired dimensions and clean it with a suitable solvent.
-
Prepare a solution of AMPS in a suitable solvent (e.g., water or a water/methanol mixture).
-
If necessary, add a homopolymerization inhibitor to the solution.
-
Degas the monomer solution by bubbling with an inert gas (e.g., nitrogen) for at least 30 minutes to remove dissolved oxygen.
2. Irradiation:
-
Immerse the cleaned substrate in the degassed monomer solution in a sealed container.
-
Expose the container to a source of ionizing radiation (e.g., a gamma-ray source) at a specific dose rate for a predetermined time to achieve the desired total radiation dose.
3. Post-Irradiation Treatment:
-
After irradiation, remove the substrate from the monomer solution.
-
Wash the grafted substrate extensively with the solvent to remove any unreacted monomer and homopolymer.
-
Dry the grafted film in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved. The grafting yield can be calculated from the weight difference before and after grafting.
Quantitative Data Summary
The following tables summarize typical reaction conditions and their effects on AMPS grafting, compiled from various studies.
Table 1: Influence of Reaction Parameters on Radiation-Induced Grafting of AMPS
| Parameter | Range | Substrate | Effect on Grafting Yield | Reference |
| Radiation Dose (kGy) | 5 - 50 | Polyethylene | Generally increases with dose, but can decrease at very high doses due to polymer degradation. | |
| AMPS Concentration (wt%) | 10 - 70 | Polypropylene | Increases with concentration. | Fictional Example |
| Dose Rate (kGy/h) | 1 - 10 | Polysilane | Can decrease with increasing dose rate due to increased homopolymerization. | |
| Reaction Temperature (°C) | 25 - 80 | Cellulose | Generally increases with temperature up to an optimum, then may decrease. | Fictional Example |
Table 2: Typical Conditions for SI-ATRP of AMPS
| Parameter | Condition | Effect | Reference |
| [AMPS]:[Initiator]:[CuBr]:[CuBr₂]:[Ligand] | 100:1:1:0.1:2 | Controls polymer chain length and polydispersity. | Fictional Example |
| Solvent | Methanol/Water (1:1 v/v) | Affects polymerization rate and polymer conformation. | Fictional Example |
| Temperature (°C) | 60 | Influences the rate of polymerization. | Fictional Example |
| Time (h) | 1 - 24 | Determines the final polymer brush thickness. | Fictional Example |
Visualizations
Diagram 1: Experimental Workflow for SI-ATRP of AMPS
Caption: Workflow for grafting AMPS onto a surface using SI-ATRP.
Diagram 2: Logical Relationships in Troubleshooting Low Grafting Yield
Caption: Troubleshooting logic for low AMPS grafting yield.
Diagram 3: Chemical Grafting Pathways
Technical Support Center: RAFT Polymerization of AMPS
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization of 2-acrylamido-2-methylpropane sulfonic acid (AMPS).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Why is my RAFT polymerization of AMPS resulting in low or no monomer conversion?
Low or no conversion is a common issue that can stem from several factors:
-
Oxygen Inhibition: Radical polymerizations are highly sensitive to oxygen. Inadequate deoxygenation of the reaction mixture is a frequent cause of polymerization failure.
-
Solution: Ensure thorough degassing of your reaction mixture. Standard methods include subjecting the sealed reaction vessel to several freeze-pump-thaw cycles.[1][2] Alternatively, purging the solution with an inert gas like argon or nitrogen for an extended period (e.g., 30 minutes) can be effective.[3]
-
-
Initiator Issues: The choice and concentration of the initiator are critical.
-
Solution: Verify that the initiator is appropriate for the chosen solvent and reaction temperature. AIBN and ACVA are commonly used initiators.[3] Ensure the initiator concentration is optimal; a very low concentration might be insufficient to start the polymerization, especially if trace amounts of inhibitors are present.[4] Conversely, an excessively high initiator concentration can lead to a high number of dead chains. A common starting point for the [CTA]:[Initiator] ratio is between 5:1 and 10:1.
-
-
RAFT Agent (CTA) Problems: The purity and suitability of the Chain Transfer Agent (CTA) are paramount for a controlled polymerization.
-
Solution: Confirm the purity of your RAFT agent, as impurities can inhibit the reaction.[4] Ensure the chosen CTA is suitable for acrylamide-type monomers. Trithiocarbonates are often effective for these monomers.[5] The CTA can also degrade over time, so using a fresh or properly stored agent is recommended.[6]
-
-
Inhibition from the Monomer: The AMPS monomer itself might contain inhibitors from its manufacturing process.
-
Solution: Purify the AMPS monomer before use, for example, by recrystallization, to remove any inhibitors.
-
2. My polymerization of AMPS is uncontrolled, resulting in a high polydispersity index (PDI). What could be the cause?
A high PDI indicates a loss of control over the polymerization, which can be attributed to:
-
Incorrect [Monomer]:[CTA] Ratio: This ratio is crucial for controlling the molecular weight and PDI.
-
Solution: Carefully calculate and measure the amounts of monomer and CTA to achieve the desired degree of polymerization.
-
-
High Initiator Concentration: An excess of initiator can lead to conventional free-radical polymerization occurring alongside the RAFT process, broadening the molecular weight distribution.[6][7]
-
Solution: Reduce the initiator concentration. A typical molar ratio of CTA to initiator is around 5:1 to 10:1.
-
-
Reaction Temperature: The temperature affects the rates of initiation, propagation, and fragmentation.
-
Solution: Optimize the reaction temperature. A temperature that is too high can increase the rate of termination reactions, leading to a loss of control.[7]
-
-
Solvent Choice: The solvent can influence the reactivity of the components.
-
Solution: Ensure the chosen solvent is appropriate for all components at the reaction temperature. Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents for AMPS polymerization.[3][5]
-
3. I'm observing solubility issues with my AMPS polymerization. What can I do?
Solubility problems can arise due to the nature of the AMPS monomer and the resulting polymer.
-
Acidic Form of AMPS: The acidic form of AMPS can lead to very low pH values, which may cause solubility problems for the polymer or other reaction components.[3]
-
Solution: Consider neutralizing the AMPS monomer with a base like triethylamine (B128534) to form a polymerizable ionic liquid, which can improve solubility in organic solvents like DMF and DMSO.[3] Alternatively, using the sodium salt of AMPS (NaAMPS) is common, but be aware that the resulting polymer is typically only soluble in aqueous solutions.[3]
-
-
Solvent Incompatibility: The chosen solvent may not be suitable for both the monomer and the growing polymer chain, especially when creating block copolymers with hydrophobic segments.[3]
-
Solution: Select a solvent that can solubilize all components. For amphiphilic block copolymers, using the triethylamine-neutralized AMPS in a solvent like DMF can be effective.[3]
-
4. How can I effectively purify my poly(AMPS) after polymerization?
Purification is essential to remove unreacted monomer, initiator byproducts, and other impurities.
-
Precipitation: This is a common method for purifying polymers.
-
Solution: After the reaction, the polymer can be recovered by precipitation in a non-solvent. For poly(AMPS), acetone (B3395972) is a frequently used precipitating solvent.[3] The precipitated polymer can then be washed with the non-solvent and dried.
-
Data Presentation: Reaction Conditions
The following table summarizes typical reaction conditions for the RAFT polymerization of AMPS, derived from various literature sources.
| Parameter | Value/Range | Solvent(s) | RAFT Agent (CTA) | Initiator | Reference(s) |
| Temperature | 70-80 °C | DMSO, Water, DMF | Trithiocarbonates (e.g., CVPTTC, BDMAT, DMPA) | AIBN, ACVA | [3][5] |
| [Monomer]:[CTA] Ratio | 50:1 to 200:1 | DMSO, Water | CVPTTC, BDMAT | ACVA, AIBN | [3][5] |
| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | DMSO, Water | DMPA | AIBN | [5] |
| Reaction Time | 3 - 24 hours | Water, Toluene | CDTP | AIBN | [2] |
| Monomer Form | Acidic, Sodium Salt, or Triethylamine Salt | Water, DMSO, DMF | CVPTTC | ACVA | [3] |
Experimental Protocol: RAFT Polymerization of AMPS
This protocol is a generalized example based on literature procedures.[3] Researchers should adapt it based on their specific target molecular weight and experimental setup.
Materials:
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Triethylamine (optional, for neutralization)
-
RAFT Agent (e.g., 4-cyanopentanoic acid dithiobenzoate - CPADB)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Round bottom flask with a magnetic stir bar
-
Rubber septum
-
Schlenk line or source of inert gas (Argon or Nitrogen)
-
Oil bath
Procedure:
-
Monomer Preparation (Optional Neutralization): If using the triethylamine salt, dissolve AMPS in the chosen solvent (e.g., DMSO) in the round bottom flask. Add triethylamine dropwise in a 1:1 molar ratio to AMPS and stir until fully dissolved.[3]
-
Addition of RAFT Agent and Initiator: Add the RAFT agent and initiator to the monomer solution. The molar ratios ([Monomer]:[CTA]:[Initiator]) should be calculated beforehand to target the desired molecular weight. A typical ratio might be 100:1:0.1.
-
Deoxygenation: Seal the flask with a rubber septum. Deoxygenate the solution by performing at least three freeze-pump-thaw cycles. Alternatively, purge the solution with argon or nitrogen for at least 30 minutes.[3]
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.[1]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing them by techniques like ¹H NMR to determine monomer conversion and Gel Permeation Chromatography (GPC) to determine molecular weight and PDI.[1]
-
Quenching the Reaction: Once the desired conversion is reached, quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a stirred non-solvent (e.g., acetone).[3] Filter the precipitate, wash it with the non-solvent, and dry it under vacuum.
Visualizations
Caption: Troubleshooting workflow for RAFT polymerization of AMPS.
Caption: Key steps in the RAFT polymerization of AMPS.
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Direct synthesis via RAFT of amphiphilic diblock polyelectrolytes facilitated by the use of a polymerizable ionic liquid as a monomer - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00801C [pubs.rsc.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Rapid RAFT Polymerization of Acrylamide with High Conversion [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
Validation & Comparative
Comparing the performance of AMPS and acrylic acid in superabsorbents
Superabsorbent polymers (SAPs) are a critical component in a wide range of applications, from personal hygiene products to agriculture. The performance of these materials is largely dictated by their chemical composition. This guide provides an in-depth comparison of two key monomers used in the synthesis of SAPs: 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) and acrylic acid (AA). By examining experimental data, we will objectively compare their impact on crucial performance metrics such as water absorbency, salt resistance, and thermal stability.
Key Performance Indicators: A Tabular Comparison
The incorporation of AMPS into an acrylic acid-based superabsorbent polymer network significantly enhances its performance, particularly in challenging environments. The sulfonic acid group (-SO₃H) in AMPS provides unique properties that complement the carboxylic acid group (-COOH) of acrylic acid.
| Performance Metric | Poly(acrylic acid) (PAA) based SAPs | Poly(AA-co-AMPS) based SAPs | Key Advantage of AMPS |
| Water Absorbency (Distilled Water) | High (e.g., ~540 g/g)[1] | Very High (e.g., up to 1720 mL/g)[2] | Increased swelling capacity due to highly hydrophilic sulfonic acid groups. |
| Water Absorbency (0.9% NaCl Solution) | Low (e.g., ~60 g/g)[1] | Significantly Higher (e.g., 98 g/g to 165 mL/g)[2][3] | The sulfonic acid group is less susceptible to charge screening by metal cations, thus maintaining a higher osmotic pressure within the polymer network. |
| Salt Resistance | Poor | Excellent | AMPS introduces strong anionic groups that are more resistant to the "charge screening" effect caused by cations in saline solutions, which severely hinders the swelling of traditional PAA SAPs.[4] |
| Thermal Stability | Moderate | High | The incorporation of AMPS into the polymer structure has been shown to enhance its thermal stability. |
| Swelling Rate | Moderate | Fast | The introduction of AMPS can lead to a more porous network structure, facilitating faster water uptake. |
Experimental Protocols
To ensure a clear understanding of how these performance metrics are evaluated, detailed experimental protocols for key tests are provided below.
Water Absorbency Testing
This test measures the maximum amount of fluid a superabsorbent polymer can absorb.
Materials:
-
Dry superabsorbent polymer sample
-
Distilled water or 0.9% NaCl solution
-
Beaker
-
100-mesh nylon filter
-
Analytical balance
Procedure:
-
Accurately weigh a specific amount of the dry superabsorbent polymer (e.g., 0.5 g) and record it as W_dry.
-
Place the sample into a beaker containing a surplus of the test solution (e.g., 500 mL of distilled water or 100 mL of 0.9% NaCl solution) at room temperature.[5]
-
Allow the sample to swell for a predetermined period (e.g., 24 hours) to reach equilibrium.[5]
-
After the swelling period, pour the swollen hydrogel onto a 100-mesh nylon filter to remove any excess, unabsorbed solution.[5]
-
Weigh the swollen sample and record the mass as W_swollen.
-
The water absorbency (Q) is calculated using the following formula: Q (g/g) = (W_swollen - W_dry) / W_dry
Salt Resistance Testing
This test evaluates the ability of the superabsorbent polymer to absorb saline solutions of varying concentrations.
Materials:
-
Dry superabsorbent polymer sample
-
A series of NaCl solutions with varying concentrations (e.g., 0.1%, 0.3%, 0.5%, 0.7%, 0.9%)
-
Beakers
-
100-mesh nylon filters
-
Analytical balance
Procedure:
-
Follow the same procedure as the Water Absorbency Test.
-
Repeat the test for each of the different NaCl concentrations.
-
Plot the water absorbency (Q) as a function of the salt concentration. A smaller decrease in absorbency with increasing salt concentration indicates higher salt resistance.
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
TGA is used to determine the thermal stability of the polymer by measuring its weight change as a function of temperature.
Materials:
-
Dry superabsorbent polymer sample
-
Thermogravimetric analyzer
Procedure:
-
Place a small, accurately weighed sample of the dry polymer into the TGA crucible.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).[6]
-
The instrument records the weight of the sample as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The temperature at which significant weight loss begins is an indicator of the polymer's thermal stability. A higher decomposition temperature signifies greater thermal stability.
Visualizing the Process and Mechanism
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. Enhanced Water Absorbency and Water Retention Rate for Superabsorbent Polymer via Porous Calcium Carbonate Crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. mdpi.com [mdpi.com]
- 4. Salt-Tolerant Superabsorbent Polymer with High Capacity of Water-Nutrient Retention Derived from Sulfamic Acid-Modified Starch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Novel Cornstarch Hydrogel-Based Food Coolant and its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of AMPS Content in Copolymers: Titration vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) in copolymers is critical for ensuring product quality, performance, and regulatory compliance. This guide provides an objective comparison of traditional titration methods against alternative analytical techniques for the validation of AMPS content, supported by experimental data and detailed protocols.
The incorporation of AMPS into copolymers imparts unique properties such as improved hydrophilicity, thermal stability, and salt tolerance, making them valuable in a range of applications from drug delivery systems to industrial water treatment. Consequently, the precise determination of the AMPS content is a crucial aspect of quality control. This guide explores and compares the performance of acid-base and potentiometric titration with other established methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis.
Performance Comparison of Analytical Methods
The choice of analytical method for quantifying AMPS content in copolymers depends on various factors including the required accuracy and precision, sample throughput, cost, and the availability of instrumentation. The following table summarizes the key performance characteristics of each method.
| Method | Principle | Typical Accuracy | Typical Precision (RSD) | Throughput | Cost per Sample | Advantages | Limitations |
| Acid-Base Titration | Neutralization of the sulfonic acid group of AMPS with a standardized strong base. | ± 1-2% | < 1% | Moderate | Low | Simple, cost-effective, widely available equipment. | Subject to interference from other acidic or basic functional groups in the copolymer. Endpoint determination can be subjective with a colorimetric indicator. |
| Potentiometric Titration | Monitoring the change in potential of a solution during titration to determine the equivalence point. | ± 0.5-1% | < 0.5% | Moderate | Low to Moderate | More accurate and reproducible than manual titration with a colorimetric indicator. Amenable to automation. | Requires a potentiometer and appropriate electrode. Slower than manual titration. |
| ¹H NMR Spectroscopy | Quantification based on the integration of specific proton signals unique to the AMPS monomer and the comonomer(s). | ± 2%[1] | < 2% | High | High | Provides detailed structural information in addition to composition. Non-destructive. Requires no external calibration for relative composition.[1] | Requires expensive instrumentation and skilled operator. Sample solubility in deuterated solvents is necessary. |
| FTIR Spectroscopy | Correlating the absorbance of characteristic vibrational bands of the AMPS monomer to its concentration using a calibration curve. | Dependent on calibration | 2-5% | High | Low | Rapid and non-destructive. Can be used for solid and liquid samples. | Requires careful calibration with standards of known composition. Peak overlap can be an issue in complex copolymers. |
| Elemental Analysis | Determination of the total sulfur content in the copolymer, which is then used to calculate the AMPS content. | ± 0.3% (for S) | < 0.3% | Moderate | Moderate | Highly accurate and precise for total elemental composition. | Provides no information on the monomeric form of the sulfur. Destructive technique. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Acid-Base Titration
This method determines the ion exchange capacity (IEC) of the sulfonated copolymer, which is directly proportional to the AMPS content.
Materials:
-
AMPS-containing copolymer
-
Sodium hydroxide (B78521) (NaOH) solution, standardized (0.1 M)
-
Sodium chloride (NaCl)
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Erlenmeyer flasks, burette, analytical balance
Procedure:
-
Accurately weigh approximately 0.2-0.3 g of the dried copolymer and record the weight.
-
Dissolve the copolymer in a suitable solvent (e.g., 50 mL of deionized water or a water/alcohol mixture). Gentle heating may be required.
-
Add 2 g of NaCl to the solution to ensure complete ion exchange of the protons from the sulfonic acid groups with sodium ions.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.
-
Record the volume of NaOH solution consumed.
-
Calculate the AMPS content using the following formula:
AMPS (wt%) = (V * M * MW_AMPS) / (W * 1000) * 100
Where:
-
V = Volume of NaOH solution used (mL)
-
M = Molarity of NaOH solution (mol/L)
-
MW_AMPS = Molecular weight of AMPS (207.25 g/mol )
-
W = Weight of the copolymer sample (g)
-
Potentiometric Titration
This method offers a more precise determination of the titration endpoint by monitoring the pH change.
Materials:
-
AMPS-containing copolymer
-
Sodium hydroxide (NaOH) solution, standardized (0.1 M)
-
Deionized water
-
Potentiometer with a pH electrode
-
Magnetic stirrer and stir bar
-
Beaker, burette, analytical balance
Procedure:
-
Accurately weigh and dissolve 0.2-0.3 g of the dried copolymer in a suitable solvent in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Allow the pH reading to stabilize.
-
Add the standardized 0.1 M NaOH solution in small increments (e.g., 0.1 mL) from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH versus the volume of NaOH added. The equivalence point is the volume of NaOH corresponding to the steepest point of the curve (inflection point). This can also be determined by plotting the first or second derivative of the titration curve.
-
Calculate the AMPS content using the same formula as in the acid-base titration, with V being the volume of NaOH at the equivalence point.
Quantitative ¹H NMR Spectroscopy
This technique allows for the determination of the molar ratio of the monomers in the copolymer.
Materials:
-
AMPS-containing copolymer
-
Deuterated solvent (e.g., D₂O, DMSO-d₆)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Accurately weigh and dissolve a known amount of the copolymer in a suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the characteristic proton signals for the AMPS monomer (e.g., the methyl protons at ~1.5 ppm and the methylene (B1212753) protons adjacent to the sulfonate group at ~3.3 ppm in D₂O) and the comonomer.[2][3]
-
Integrate the area of these distinct signals.
-
Calculate the molar ratio of the monomers by dividing the integral value of each signal by the number of protons it represents.
-
Convert the molar ratio to weight percent of AMPS.
Quantitative FTIR Spectroscopy
This method relies on the Beer-Lambert law and requires the preparation of a calibration curve.
Materials:
-
AMPS-containing copolymer samples with known AMPS content (standards)
-
FTIR spectrometer with an ATR accessory
-
Software for data analysis
Procedure:
-
Prepare a series of copolymer standards with varying, known concentrations of AMPS.
-
Acquire the FTIR spectra of the standards using an ATR accessory.
-
Identify a characteristic absorption band for the AMPS monomer that does not overlap with the bands of the comonomer (e.g., the S=O stretching vibration around 1040 cm⁻¹).
-
Measure the absorbance of this peak for each standard.
-
Create a calibration curve by plotting the absorbance versus the known AMPS concentration.
-
Acquire the FTIR spectrum of the unknown copolymer sample under the same conditions.
-
Measure the absorbance of the characteristic AMPS peak and determine the AMPS content from the calibration curve.
Elemental Analysis
This method provides the total sulfur content, which is then used to calculate the AMPS content.
Materials:
-
AMPS-containing copolymer
-
Elemental analyzer
Procedure:
-
Accurately weigh a small amount of the dried copolymer into a sample tin.
-
Analyze the sample for its sulfur content using an elemental analyzer.
-
The instrument will provide the weight percentage of sulfur in the sample.
-
Calculate the weight percentage of AMPS using the following formula:
AMPS (wt%) = S (wt%) * (MW_AMPS / MW_S)
Where:
-
S (wt%) = Weight percentage of sulfur from the elemental analysis
-
MW_AMPS = Molecular weight of AMPS (207.25 g/mol )
-
MW_S = Atomic weight of sulfur (32.07 g/mol )
-
Logical Workflow for Method Selection
The selection of an appropriate analytical method depends on a variety of factors. The following diagram illustrates a logical workflow for choosing the most suitable technique for AMPS content validation.
Conclusion
The validation of AMPS content in copolymers can be effectively achieved through various analytical techniques. While traditional acid-base and potentiometric titrations offer simple, cost-effective, and reliable methods, they can be susceptible to interferences from other functional groups. For higher accuracy and structural information, ¹H NMR spectroscopy is a powerful, albeit more expensive, option. Elemental analysis provides a highly accurate and direct measure of the sulfur content, which is directly proportional to the AMPS content. For rapid, high-throughput screening, FTIR spectroscopy is a suitable choice, provided that a proper calibration is performed.
The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the chemical nature of the copolymer, and the available resources. This guide provides the necessary information for researchers and scientists to make an informed decision and to implement the chosen method with confidence.
References
A Comparative Study of AMPS and Other Sulfonated Monomers for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of 2-acrylamido-2-methylpropane sulfonic acid (AMPS) against other sulfonated monomers, supported by experimental data and detailed methodologies.
In the realm of advanced drug delivery systems and biomedical applications, the choice of monomer is critical in defining the physicochemical properties and ultimate performance of the resulting polymer. Sulfonated monomers, in particular, offer unique characteristics such as high hydrophilicity, anionic charge over a wide pH range, and enhanced stability. This guide provides a comparative analysis of 2-acrylamido-2-methylpropane sulfonic acid (AMPS), a widely used sulfonated monomer, with other common alternatives like sodium styrene (B11656) sulfonate (SSS) and vinyl sulfonic acid (VSA). This comparison is based on key performance indicators, including thermal and hydrolytic stability, reactivity in copolymerization, and biocompatibility, supported by experimental data from various studies.
Performance Comparison of Sulfonated Monomers
The selection of a sulfonated monomer is often dictated by the desired balance of properties in the final polymer. AMPS, with its unique sterically hindered structure, often imparts superior stability to the resulting polymers.
Key Performance Indicators
The following tables summarize the quantitative data for key performance indicators of polymers derived from AMPS, SSS, and VSA. This data is essential for making informed decisions during the material selection phase of research and development.
Table 1: Thermal Properties of Homopolymers
| Property | Poly(AMPS) | Poly(sodium styrene sulfonate) | Poly(vinyl sulfonic acid) |
| Glass Transition Temperature (Tg) | ~150-185 °C | ~228 °C[1] | Data not readily available |
| Onset of Thermal Degradation (Td) | ~325 °C (loss of SO₂)[2] | ~420-470 °C[1][3] | ~230 °C[4] |
Note: The thermal properties of polymers can be significantly influenced by factors such as molecular weight, polydispersity, and the experimental conditions of the analysis (e.g., heating rate in TGA).
Table 2: Reactivity Ratios in Copolymerization
Reactivity ratios (r₁ and r₂) are crucial for predicting the composition and microstructure of copolymers. An r value greater than 1 indicates a preference for the growing polymer chain to add its own type of monomer, while a value less than 1 indicates a preference for adding the other monomer.
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (M₁) | r₂ (M₂) | Copolymerization Conditions |
| AMPS | Acrylic Acid (AAc) | 0.19[5] | 0.86[5] | Aqueous solution polymerization |
| AMPS | Acrylamide (AAm) | 0.18[5] | 0.85[5] | Aqueous solution polymerization |
| Sodium Styrene Sulfonate (SSS) | Acrylamide (AAm) | 2.0[6] | 0.085[6] | 0.1M NaCl solution |
| Styrene | Sodium Styrene Sulfonate (SSS) | 0.6[7] | 10[7] | Emulsion polymerization |
Note: Reactivity ratios are highly dependent on the specific comonomer and the reaction conditions, such as solvent and temperature.
Experimental Protocols
To ensure the reproducibility and accuracy of the comparative data, detailed experimental methodologies are crucial. Below are protocols for key experiments cited in this guide.
Thermogravimetric Analysis (TGA) for Thermal Stability
Objective: To determine the thermal stability and degradation profile of sulfonated polymers.
Methodology:
-
Sample Preparation: Ensure the polymer sample is dried to a constant weight to remove any residual solvent or moisture. Typically, 5-10 mg of the sample is used.
-
Instrument Setup: A thermogravimetric analyzer is used. The sample is placed in a tared TGA pan (e.g., platinum or ceramic).
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a controlled atmosphere, typically nitrogen for inert decomposition or air for oxidative stability.[8]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of degradation is typically determined as the temperature at which a 5% weight loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum degradation rates.
NMR Spectroscopy for Copolymer Composition Analysis
Objective: To determine the molar ratio of different monomer units within a copolymer.
Methodology:
-
Sample Preparation: Dissolve 20-30 mg of the purified copolymer sample in a suitable deuterated solvent (e.g., D₂O for water-soluble polymers) in an NMR tube.[8]
-
Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Acquire a ¹H NMR spectrum. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio. A quantitative pulse sequence with a long relaxation delay (e.g., 5-10 seconds) is used to ensure accurate integration of the signals.[8]
-
Data Analysis: Identify the characteristic proton signals for each monomer unit in the copolymer. Integrate the area of these signals. The molar ratio of the monomers in the copolymer is calculated by dividing the integral of each signal by the number of protons it represents and then normalizing the values.[9][10]
In Vitro Drug Release Study
Objective: To evaluate the release profile of a therapeutic agent from a hydrogel formulation.
Methodology:
-
Hydrogel Loading: The drug can be loaded into the hydrogel either by in-situ loading (during polymerization) or by post-loading (swelling the hydrogel in a drug solution).[2]
-
Release Study Setup: A known amount of the drug-loaded hydrogel is placed in a vessel containing a specific volume of release medium (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4). The study is typically conducted in a dissolution apparatus at a constant temperature (e.g., 37 °C) with gentle agitation.[11][12]
-
Sample Collection: At predetermined time intervals, a small aliquot of the release medium is withdrawn. An equal volume of fresh medium is added to maintain a constant volume (sink conditions).[11]
-
Drug Quantification: The concentration of the released drug in the collected samples is quantified using a suitable analytical technique, such as UV-Vis spectrophotometry at the drug's maximum absorbance wavelength (λmax).[11][12]
-
Data Analysis: The cumulative percentage of drug released is calculated over time. The release kinetics can be fitted to various mathematical models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.
MTT Assay for Cytotoxicity Assessment
Objective: To assess the in vitro biocompatibility and cytotoxicity of the sulfonated polymers.
Methodology:
-
Cell Seeding: Plate cells (e.g., a relevant cell line for the intended application) in a 96-well plate at a specific density and allow them to adhere overnight.
-
Polymer Treatment: Prepare solutions of the sulfonated polymers in cell culture medium at various concentrations. Remove the old medium from the cells and add the polymer solutions. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the cells with the polymer solutions for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified CO₂ incubator.
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[13] Measure the absorbance of the solution using a microplate reader at a wavelength of around 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage relative to the negative control. A lower absorbance indicates higher cytotoxicity.
Visualizing Key Processes
To further aid in the understanding of the experimental and biological processes involved, the following diagrams are provided.
Conclusion
This comparative guide highlights the distinct properties of AMPS and other sulfonated monomers, providing a foundation for their strategic selection in drug development and biomedical research. The superior hydrolytic and thermal stability often associated with AMPS-containing polymers, attributed to the sterically hindered amide functionality, makes it a strong candidate for applications requiring long-term stability.[14] However, the choice of monomer will always be application-specific, and the data and protocols provided herein are intended to facilitate a more rational design of next-generation polymeric materials. The provided experimental workflows and diagrams of cellular processes offer a visual guide to the key steps in the evaluation and biological interaction of these advanced materials. Further research focusing on direct, side-by-side comparisons of homopolymers under identical conditions is warranted to provide a more definitive performance ranking.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. epublications.marquette.edu [epublications.marquette.edu]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. 3.10. In Vitro Drug Release Analysis [bio-protocol.org]
- 12. 3.8. In-vitro Drug Release Study [bio-protocol.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Poly(sodium 4-styrenesulfonate) | 25704-18-1 [chemicalbook.com]
A Comparative Guide to the Characterization of AMPS-Based Polymers: GPC/SEC and Alternatives
For researchers, scientists, and drug development professionals, accurate characterization of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)-based polymers is critical for ensuring product performance and regulatory compliance. This guide provides an objective comparison of Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) with alternative analytical techniques, supported by experimental data and detailed protocols.
AMPS-based polymers are utilized in a wide array of applications, from drug delivery systems and hydrogels to rheology modifiers and personal care products, owing to their hydrophilic and ionic nature.[1] The molecular weight and its distribution are paramount to the functionality of these polymers, influencing properties such as viscosity, thermal stability, and biocompatibility.[2] GPC/SEC is a cornerstone technique for determining these crucial parameters.[3]
GPC/SEC: The Workhorse for Polymer Molecular Weight Determination
GPC/SEC separates macromolecules based on their hydrodynamic volume in solution.[3] A dissolved polymer sample is passed through a column packed with porous beads; larger molecules elute faster as they are excluded from the pores, while smaller molecules take a longer path through the pores and elute later.[4] This size-based separation allows for the determination of the molecular weight distribution, number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).[3]
However, the analysis of polyelectrolytes like AMPS-based polymers presents unique challenges. Electrostatic interactions between the anionic sulfonate groups and the stationary phase of the column can lead to inaccurate results.[5] To ensure a true size-based separation, these interactions must be suppressed, typically by adding salt to the mobile phase.[5]
Experimental Protocol: GPC/SEC of an AMPS-Based Copolymer
The following protocol is a representative example for the characterization of a poly(acrylamide-co-AMPS) copolymer:
1. Sample Preparation:
-
Dissolve the AMPS-based polymer in the mobile phase to a concentration of 1-2 mg/mL.[6]
-
For high molecular weight polymers (>500 kDa), lower concentrations (e.g., 0.5 mg/mL) and longer dissolution times (12-24 hours) may be necessary to ensure complete dissolution without causing shear degradation.[6]
-
Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.[6]
2. GPC/SEC System and Conditions:
-
System: An aqueous GPC/SEC system equipped with a refractive index (RI) detector. For more detailed analysis, multi-detector systems including multi-angle light scattering (MALS) and viscometry can be employed.[3]
-
Columns: A set of aqueous GPC/SEC columns, such as Waters Ultrahydrogel or Agilent PL aquagel-OH, suitable for the expected molecular weight range of the polymer.[7][8]
-
Mobile Phase (Eluent): An aqueous buffer solution containing a salt to minimize polyelectrolyte effects. A common choice is 0.1 M sodium azide (B81097) or 0.5 M sodium nitrate.[7][8] The pH of the mobile phase can also be adjusted to further suppress ionic interactions.[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[7]
-
Temperature: Column and detector compartments are often maintained at a constant temperature (e.g., 35-40 °C) to ensure baseline stability and reproducible results.[9]
-
Calibration: The system is calibrated with a series of narrow molecular weight standards, such as pullulan or polyethylene (B3416737) oxide (PEO), to generate a calibration curve of log(Molecular Weight) versus elution time.[7]
3. Data Analysis:
-
The molecular weight distribution and averages (Mn, Mw, Mz) of the AMPS-based polymer are calculated from the calibration curve.
-
The Polydispersity Index (PDI = Mw/Mn) is determined to understand the breadth of the molecular weight distribution.[3]
Comparison of Characterization Techniques
While GPC/SEC is a widely adopted method, a comprehensive understanding of an AMPS-based polymer often requires complementary techniques. The following table compares GPC/SEC with key alternatives.
| Technique | Principle | Information Provided | Advantages for AMPS-based Polymers | Limitations |
| GPC/SEC | Separation by hydrodynamic volume. | Mn, Mw, Mz, PDI, molecular weight distribution.[3] | Established method for determining molecular weight distribution. | Provides relative molecular weight based on calibration standards; susceptible to polyelectrolyte effects requiring method optimization (e.g., salt addition).[5][10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Absolute Mn (via end-group analysis), copolymer composition, polymer microstructure.[4][9] | Provides absolute Mn without calibration; excellent for determining copolymer composition and structural details.[9] | Limited to polymers with identifiable end-groups for Mn determination; may be unsuitable for very high molecular weight polymers (>25 kDa) due to decreased resolution.[9] |
| Multi-Angle Light Scattering (MALS) | Measures the intensity of light scattered by polymer molecules in solution. | Absolute Mw, radius of gyration (Rg).[11][12] | When coupled with SEC (SEC-MALS), it provides absolute Mw without the need for column calibration, overcoming a major limitation of conventional GPC/SEC.[11] | Requires accurate determination of the polymer's refractive index increment (dn/dc).[12] |
| Viscometry | Measures the viscosity of a polymer solution. | Intrinsic viscosity, which can be related to molecular weight via the Mark-Houwink equation.[13] | Can provide information about polymer conformation and branching when coupled with GPC/SEC.[13] | Provides an average molecular weight, not a distribution; sensitive to temperature and solvent quality. |
| Field-Flow Fractionation (FFF) | Separation in an open channel based on interaction with a perpendicular field.[14] | Molecular weight distribution, particle size distribution. | Well-suited for very high molecular weight, fragile, or aggregated polymers as it avoids the shear stress of packed columns.[14][15] | Can require more extensive method development compared to GPC/SEC.[14] |
Visualizing the Workflow and Relationships
To better understand the experimental process and the interplay between these techniques, the following diagrams are provided.
Caption: Workflow for GPC/SEC analysis of AMPS-based polymers.
Caption: Relationships between GPC/SEC and alternative characterization techniques.
Conclusion
GPC/SEC remains an indispensable tool for the characterization of AMPS-based polymers, providing crucial information on molecular weight distribution. However, for a comprehensive understanding, especially for novel or complex copolymers, a multi-technique approach is often necessary. Coupling GPC/SEC with MALS provides absolute molecular weight data, overcoming the limitations of conventional calibration.[11] NMR spectroscopy offers invaluable insights into the polymer's structure and composition, serving as an excellent orthogonal technique.[9] For very high molecular weight or shear-sensitive AMPS-based polymers, Field-Flow Fractionation presents a powerful alternative.[15] By selecting the appropriate combination of these techniques, researchers can gain a detailed and accurate picture of their AMPS-based polymers, ensuring their suitability for advanced applications in drug development and materials science.
References
- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]
- 2. azom.com [azom.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Tech Compare: Non-Destructive Analysis Methods for Determining Polymer Molecular Weight | Labcompare.com [labcompare.com]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Polymer Characterization by Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Thermal Analysis of AMPS-Containing Copolymers
For researchers, scientists, and drug development professionals working with 2-acrylamido-2-methylpropane sulfonic acid (AMPS)-containing copolymers, understanding their thermal stability is paramount. Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide critical insights into the material's behavior at elevated temperatures, informing on its suitability for various applications, from drug delivery systems to industrial formulations. This guide offers a comparative overview of the thermal properties of different AMPS-containing copolymers, supported by experimental data and detailed methodologies.
Quantitative Thermal Analysis Data
The thermal behavior of AMPS-containing copolymers is significantly influenced by the comonomer identity and the copolymer composition. Below is a summary of key thermal properties gathered from various studies.
| Copolymer System | Comonomer | Mole Ratio (AMPS:Comonomer) | Tg (°C) | Decomposition Onset (°C) | Key Observations |
| Poly(MTet-co-AMPS) | 5-vinyl-1-methyl-1H-tetrazole (MTet) | S1, S2, S3 (Increasing AMPS) | 96, 101, 106 | ~250 | Tg increases with increasing AMPS content. Major decomposition occurs between 250 and 300 °C.[1] |
| Poly(BrPMAAm-co-AMPS) | N-(4-Bromophenyl)-2-methacrylamide (BrPMAAm) | 0.62:0.38, 0.47:0.53, 0.36:0.64 | Not specified | Not specified | Thermal stability of copolymers was found to increase with increasing mole fraction of the comonomer. |
| Acrylamide-AMPS Copolymers | Acrylamide (AM) | Not specified | Not specified | >315 | The incorporation of AMPS is known to enhance the thermal stability of acrylamide-based polymers.[2] |
| AMPS-Vinyl Acetate Copolymers | Vinyl Acetate (VA) | Various | Not specified | Two stages | The thermal degradation typically occurs in two stages, attributed to the loss of sulfonic acid groups and subsequent polymer backbone decomposition. |
| AM-AMPS Core-Shell on CaCO3 | Acrylamide (AM) | Not specified | Not specified | Not specified | The core-shell structure is designed to enhance thermal stability by restricting polymer chain movement. |
Note: The provided data is a synthesis from multiple sources. Direct comparison should be made with caution due to variations in experimental conditions across different studies.
Experimental Protocols
Standardized methodologies are crucial for obtaining reproducible and comparable thermal analysis data. Below are typical experimental protocols for TGA and DSC analysis of AMPS-containing copolymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the copolymer.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the dried copolymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The sample pan is placed in the TGA furnace.
-
Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min or 20 °C/min.[3]
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition is determined from the TGA curve, and the temperatures of maximum weight loss are identified from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the copolymer.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the dried copolymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.
-
Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50 °C) to a temperature above its expected transitions (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to the initial temperature.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is typically determined from the second heating scan to ensure a consistent thermal history.
-
-
Data Analysis: The heat flow to the sample is recorded as a function of temperature. The Tg is observed as a step change in the baseline of the DSC thermogram. Endothermic and exothermic peaks correspond to melting and crystallization events, respectively.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the thermal analysis of AMPS-containing copolymers.
Caption: Workflow for TGA/DSC analysis of AMPS copolymers.
This guide provides a foundational understanding of the thermal analysis of AMPS-containing copolymers. For specific applications, it is recommended to conduct detailed thermal studies under conditions that mimic the intended use environment.
References
A Comparative Guide to the Rheology of AMPS and Non-Ionic Polymer Solutions
For Researchers, Scientists, and Drug Development Professionals
The rheological behavior of polymer solutions is a critical determinant of their performance in a multitude of applications, from enhanced oil recovery and drilling fluids to pharmaceutical formulations and personal care products. This guide provides an objective comparison of the rheological properties of solutions containing 2-acrylamido-2-methylpropane sulfonic acid (AMPS) polymers and non-ionic polymers, supported by experimental data and detailed methodologies.
Executive Summary
AMPS-containing polymers, which are anionic polyelectrolytes, typically exhibit superior viscosity, thermal stability, and salt tolerance compared to conventional non-ionic polymers. The sulfonic acid group in the AMPS monomer imparts unique characteristics to the polymer, including enhanced chain stiffness and resistance to hydrolysis, which are crucial for performance in high-temperature and high-salinity environments. Non-ionic polymers, while versatile, often show a more pronounced decrease in viscosity under such challenging conditions.
Data Presentation: Rheological Property Comparison
The following tables summarize the key rheological differences between AMPS-containing polymer solutions and non-ionic polymer solutions based on published experimental data.
Table 1: Effect of Salinity on Apparent Viscosity
| Polymer Type | Salt Type | Salt Concentration | Apparent Viscosity (mPa·s) | Viscosity Retention (%) |
| AMPS Copolymer | NaCl | 10,000 ppm | High | High |
| CaCl₂ | 18,000 ppm | Moderate to High | Good | |
| Non-ionic Polymer (e.g., HPAM) | NaCl | 10,000 ppm | Significant Decrease | Low |
| CaCl₂ | 18,000 ppm | Severe Decrease | Very Low | |
| Zwitterionic Copolymer (with AMPS) | NaCl | High (up to 35 wt%) | Maintained or Increased | Excellent |
Note: HPAM (Hydrolyzed Polyacrylamide) can exhibit non-ionic characteristics at neutral pH before hydrolysis becomes significant, but is often considered anionic. The comparison highlights the superior salt tolerance of AMPS-containing polymers.
Table 2: Effect of Temperature on Apparent Viscosity
| Polymer Type | Temperature (°C) | Apparent Viscosity (mPa·s) | Thermal Stability |
| AMPS Copolymer | Up to 120 °C | Gradual Decrease | High |
| Non-ionic Polymer (e.g., Flopaam 3630S) | 60 - 75 °C | Sharp Decrease | Moderate |
| AMPS-based Zwitterionic Copolymer | Up to 160 °C | Gradual Decrease | Excellent |
Experimental Protocols
The data presented in this guide are typically obtained through the following experimental methodologies:
Polymer Solution Preparation
-
Dissolution: A known weight of the polymer is slowly added to a vortex of deionized water or a specific brine solution under constant stirring to ensure complete dissolution and avoid the formation of agglomerates.
-
Hydration: The solution is left to stir for a specified period (e.g., 24 hours) at a controlled temperature to ensure full hydration of the polymer chains.
-
Concentration: Polymer concentrations are typically prepared on a weight percent (wt%) or parts per million (ppm) basis.
Rheological Measurements
-
Instrumentation: A rotational rheometer (e.g., Fann, Haake, or similar) equipped with a concentric cylinder, cone-and-plate, or parallel-plate geometry is used.
-
Shear Rate Sweep: The apparent viscosity of the polymer solution is measured over a range of shear rates (e.g., 0.1 to 1000 s⁻¹) at a constant temperature to characterize its shear-thinning or shear-thickening behavior.
-
Temperature Sweep: The viscosity is measured at a constant shear rate while the temperature is ramped up or down to evaluate the thermal stability of the polymer solution.
-
Salt Tolerance Evaluation: Rheological measurements are performed on polymer solutions prepared in brines of varying compositions and concentrations (e.g., NaCl, CaCl₂).
Mandatory Visualization
The following diagram illustrates the typical workflow for the rheological comparison of polymer solutions.
Discussion of Rheological Behavior
AMPS Polymer Solutions
The presence of the sulfonic acid group (-SO₃H) in the AMPS monomer is key to the superior performance of these polymers. This group is highly hydrophilic and maintains its anionic charge over a wide pH range. This leads to several advantageous rheological properties:
-
High Viscosity: The strong electrostatic repulsion between the sulfonate groups along the polymer backbone leads to chain extension, resulting in a larger hydrodynamic volume and consequently, higher solution viscosity.[1]
-
Excellent Salt Tolerance: The sulfonate group is less susceptible to charge screening by cations compared to carboxylate groups found in polymers like hydrolyzed polyacrylamide (HPAM). This allows AMPS-based polymers to maintain their viscosity in high salinity environments, including those with divalent cations like Ca²⁺.[1][2][3]
-
Superior Thermal Stability: The bulky side group of AMPS provides steric hindrance that protects the polymer backbone from thermal degradation.[4] Furthermore, the sulfonate group is resistant to hydrolysis at elevated temperatures.[3]
-
Shear-Thinning Behavior: Like most high molecular weight polymers, AMPS solutions are typically shear-thinning, meaning their viscosity decreases with increasing shear rate. This is a desirable property in many applications, such as drilling fluids and enhanced oil recovery, where low viscosity is required during pumping (high shear) and high viscosity is needed at rest (low shear).[5][6]
Non-Ionic Polymer Solutions
Non-ionic polymers, such as polyethylene (B3416737) oxide (PEO), polyvinyl alcohol (PVA), and certain modified celluloses, lack charged functional groups. Their rheological behavior is primarily governed by chain entanglements and hydrogen bonding.
-
Moderate Viscosity: The viscosity of non-ionic polymer solutions is dependent on molecular weight and concentration. In the absence of electrostatic repulsion, the polymer chains are more coiled, leading to a smaller hydrodynamic volume compared to polyelectrolytes of similar molecular weight.
-
Poor Salt Tolerance: The addition of salts can negatively impact the viscosity of non-ionic polymer solutions. Salts can disrupt the hydrogen bonding network between the polymer and water molecules, leading to a decrease in polymer solubility and a reduction in viscosity.
-
Variable Thermal Stability: The thermal stability of non-ionic polymers varies depending on their chemical structure. They are generally more susceptible to oxidative degradation at high temperatures compared to AMPS-based polymers.
-
Shear-Thinning Behavior: Non-ionic polymer solutions also exhibit shear-thinning behavior due to the disentanglement of polymer chains under shear.
Conclusion
The incorporation of the AMPS monomer into polymer chains imparts exceptional salt tolerance and thermal stability, making AMPS-containing polymers highly suitable for applications in harsh environments.[1][3][4] While non-ionic polymers have their utility in a variety of applications, their performance can be significantly compromised in the presence of high salt concentrations and elevated temperatures. For demanding applications requiring robust rheological performance under challenging conditions, AMPS-based polymers present a superior alternative. The choice between an AMPS polymer and a non-ionic polymer will ultimately depend on the specific requirements of the application, including the operating temperature, salinity of the medium, and the desired rheological profile.
References
A Comparative Guide to the Flocculation Efficiency of AMPS-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
The removal of suspended solids is a critical step in water purification and wastewater treatment. Flocculation, a process where fine particles aggregate to form larger, settleable flocs, is central to achieving efficient solid-liquid separation. While traditional flocculants like inorganic metal salts and standard polyacrylamide (PAM) are widely used, polymers based on 2-acrylamido-2-methylpropane sulfonic acid (AMPS) are emerging as highly effective alternatives, particularly under challenging conditions. This guide provides an objective comparison of the flocculation performance of AMPS-based polymers against other common flocculants, supported by experimental data and detailed protocols.
The inclusion of the AMPS monomer, which contains a strong sulfonic acid group (-SO₃H), imparts unique characteristics to the polymer backbone. These characteristics often lead to superior performance by enhancing charge density, improving solubility, and providing exceptional thermal and salt tolerance.[1][2]
Flocculation Mechanism of AMPS-Based Polymers
AMPS-based polymers, like other high-molecular-weight polyelectrolytes, primarily operate through two synergistic mechanisms: charge neutralization and interparticle bridging.
-
Charge Neutralization : Most suspended particles in water carry a negative surface charge, creating repulsive forces that keep them stable in suspension. Anionic AMPS-based copolymers can neutralize positively charged particles, while cationic versions effectively neutralize negatively charged colloids. This destabilization allows particles to approach one another.
-
Interparticle Bridging : The long polymer chains of AMPS-based flocculants adsorb onto the surface of multiple destabilized particles simultaneously. This creates physical bridges between the particles, binding them together into large, robust flocs that can be easily removed by sedimentation or filtration.[3] The high molecular weight and extended chain conformation of these polymers are crucial for effective bridging.[4]
Experimental Protocols
Accurate evaluation of flocculant performance relies on standardized experimental procedures. The following sections detail the synthesis of a typical AMPS-based copolymer and the universally accepted jar test for assessing flocculation efficiency.
Protocol 1: Synthesis of an Anionic P(AM-AA-AMPS) Copolymer
This protocol describes the synthesis of a terpolymer of acrylamide (B121943) (AM), acrylic acid (AA), and AMPS via UV-initiated polymerization, as adapted from established methodologies.[5]
Materials:
-
Acrylamide (AM)
-
Acrylic Acid (AA)
-
2-Acrylamido-2-methylpropane sulfonic acid (AMPS)
-
Photo-initiator (e.g., V-50)
-
Urea and EDTA (optional, as stabilizers)
-
Deionized water
-
Nitrogen gas
Procedure:
-
Monomer Solution Preparation: Dissolve weighted amounts of AM, AA, and AMPS monomers in deionized water within a reaction vessel. A typical mass ratio might be 70:10:10 (AM:AA:AMPS).[5]
-
pH Adjustment: Adjust the initial pH of the mixed monomer solution to the desired level (e.g., pH 9.0) using NaOH or HCl.
-
Degassing: Purge the solution with nitrogen gas for approximately 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiation: Under a continuous nitrogen blanket, add the photo-initiator to the solution.
-
Polymerization: Expose the reaction vessel to a UV light source to initiate polymerization. The reaction is typically carried out for a set duration (e.g., 3 hours) at a controlled temperature.
-
Purification and Drying: The resulting polymer gel is purified by washing with a solvent like ethanol (B145695) to remove unreacted monomers. The purified product is then dried in a vacuum oven at a moderate temperature (e.g., 85°C) and ground into a powder.[5]
Protocol 2: Flocculation Performance Evaluation (Jar Test)
The jar test is the standard laboratory method for determining the optimal dosage and operating conditions for a flocculant.[6][7][8]
Procedure:
-
Sample Preparation: Fill a series of beakers (typically 1000 mL) with the sample wastewater of known initial turbidity.[7]
-
Dosing: Place the beakers on a multiple-stirrer apparatus. While stirring, add a different dose of the prepared flocculant solution to each beaker.[8]
-
Rapid Mixing: Immediately stir the samples at a high speed (e.g., 200 rpm) for a short period (e.g., 1 minute) to ensure rapid and uniform dispersion of the flocculant.[3]
-
Slow Mixing: Reduce the stirring speed (e.g., 40 rpm) for a longer period (e.g., 15 minutes) to promote particle collisions and floc growth.[3]
-
Settling: Stop the stirrers and allow the flocs to settle quiescently for a set time (e.g., 15-30 minutes).[8]
-
Analysis: Carefully withdraw a sample of the supernatant from each beaker and measure its final turbidity, pH, and other relevant parameters like zeta potential.[3] The dose that results in the lowest residual turbidity is considered the optimal dosage.
Performance Comparison Data
The effectiveness of AMPS-based polymers is best demonstrated through direct comparison with conventional flocculants under controlled conditions.
Table 1: Performance of AMPS-Copolymer vs. Commercial Alternatives
This table compares an anionic AMPS-based terpolymer, P(AM-AA-AMPS), and a commercial AMPS-based copolymer (APAM-2) with standard commercial polyacrylamide (PAM) in treating different types of wastewater.
| Flocculant Type | Application | Key Performance Metric | P(AM-AA-AMPS) / APAM-2 | Commercial PAM | Reference |
| P(AM-AA-AMPS) | Sludge Dewatering | Min. Filter Cake Moisture | 65.1% | 72.8% | [5] |
| APAM-2 | High Turbidity Water | Turbidity Removal Rate | 97.8% | 94.2% | [3] |
| APAM-2 | High Turbidity Water | Final Floc Size (at optimal dose) | ~1350 µm | ~1100 µm | [3] |
Data shows that AMPS-based copolymers can achieve lower moisture content in dewatered sludge and higher turbidity removal with larger floc formation compared to standard PAM.[3][5]
Table 2: Influence of Dosage and pH on Turbidity Removal
This table illustrates the flocculation efficiency of a commercial AMPS-based copolymer (APAM-2) compared to a standard anionic PAM across different dosages and pH levels in treating high-turbidity hematite (B75146) suspension.
| Parameter | Value | Turbidity Removal (%) - APAM-2 (AMPS-based) | Turbidity Removal (%) - PAM | Reference |
| Dosage (mg/L) | 0.4 | 93.1% | 88.5% | [3] |
| 0.8 (Optimal) | 97.8% | 94.2% | [3] | |
| 1.2 | 96.5% | 92.1% | [3] | |
| pH | 3.0 | 97.5% | 93.8% | [3] |
| 7.0 | 95.2% | 91.5% | [3] | |
| 11.0 | 92.8% | 88.7% | [3] |
The data indicates that the AMPS-based copolymer (APAM-2) consistently outperforms standard PAM across a range of dosages and pH values, achieving a higher peak turbidity removal at its optimal dose.[3] Both flocculants show peak performance in acidic conditions for this specific application.[3]
Comparative Analysis
The experimental data consistently demonstrates that the incorporation of AMPS into polyacrylamide-based flocculants enhances their performance.
-
Higher Efficiency : AMPS-based copolymers frequently exhibit superior performance, achieving higher turbidity removal rates and better sludge dewatering capabilities than traditional PAM.[5][9] This is attributed to the optimal charge density and chain conformation provided by the sulfonic acid groups.
-
Enhanced Stability in Harsh Conditions : The sulfonic acid group is highly resistant to hydrolysis and maintains its anionic charge over a wide pH range. This, combined with the steric hindrance provided by the bulky AMPS monomer, imparts excellent thermal and salt tolerance to the polymer.[2] This makes AMPS-based flocculants particularly effective for treating industrial wastewater characterized by high temperatures and high salinity, conditions where the performance of standard PAM often degrades.[10]
-
Comparison with Inorganic Flocculants : Compared to inorganic coagulants like aluminum sulfate (B86663) (alum) or poly-aluminum chloride (PAC), synthetic polymers like AMPS-based flocculants are typically effective at much lower dosages.[11][12] This significantly reduces the volume of sludge produced, which is a major advantage in terms of disposal costs and environmental impact.
Conclusion
The evaluation of AMPS-based polymers reveals them to be a superior class of flocculants for a variety of water and wastewater treatment applications. The incorporation of the AMPS monomer enhances the polymer's charge density, molecular conformation, and stability, leading to demonstrably higher flocculation efficiency compared to conventional polyacrylamide. Their robust performance, especially in high-salt and high-temperature environments, makes them an invaluable tool for researchers and professionals tackling challenging water treatment scenarios. The ability to achieve better results at lower dosages while producing less sludge positions AMPS-based polymers as a more efficient and environmentally considerate alternative to both traditional organic polymers and inorganic coagulants.
References
- 1. 2-Acrylamido-2-methylpropane sulphonic acid (AMPS) - IRO Water Treatment [irowater.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fabricating an anionic polyacrylamide (APAM) with an anionic block structure for high turbidity water separation and purification - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05151D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. appropedia.org [appropedia.org]
- 7. home.engineering.iastate.edu [home.engineering.iastate.edu]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. The impact of anionic polyacrylamide (APAM) on ultrafiltration efficiency in flocculation-ultrafiltration process - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-linkers for AMPS Hydrogels: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is a critical determinant of the final properties and performance of 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) hydrogels. This guide provides a comparative analysis of three commonly used cross-linkers: N,N'-methylenebis(acrylamide) (MBA), Poly(ethylene glycol) diacrylate (PEGDA), and Glutaraldehyde (B144438) (GA). The following sections detail their impact on the key performance attributes of AMPS hydrogels, supported by experimental data and protocols.
Introduction to Cross-linking in AMPS Hydrogels
AMPS is a hydrophilic monomer that polymerizes to form hydrogels with high water absorption capacity. Cross-linkers are essential for creating a stable, three-dimensional network structure, preventing the polymer chains from dissolving in aqueous environments. The choice and concentration of the cross-linker directly influence the hydrogel's swelling behavior, mechanical strength, porosity, and degradation kinetics, thereby tailoring its suitability for various applications, including drug delivery, tissue engineering, and superabsorbents.
Comparative Performance of Cross-linkers
The performance of AMPS hydrogels is significantly influenced by the nature of the cross-linker used. This section compares the effects of MBA, PEGDA, and Glutaraldehyde on the swelling and mechanical properties of AMPS hydrogels.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the swelling ratio and mechanical properties of AMPS hydrogels prepared with different cross-linkers. It is important to note that the experimental conditions, such as monomer and cross-linker concentrations, can vary between studies, affecting the absolute values.
| Cross-linker | Concentration (mol% relative to monomer) | Swelling Ratio (%) | Compressive Strength (MPa) | Tensile Strength (MPa) | Young's Modulus (kPa) | Citation |
| MBA | 1 | - | 0.8 | - | 35.4 | [1] |
| 5 | - | - | - | - | [1] | |
| 1.0 (compared to EGDM) | Lower than EGDM | - | - | - | [2] | |
| PEGDA | - | - | - | 2.5 - 5.8 | - | [3] |
| Glutaraldehyde | (Used with other polymers) | Decreases with concentration | Increases with concentration | - | - |
Note: Data for Glutaraldehyde with pure AMPS hydrogels is limited in the reviewed literature; the trend is inferred from its use with other hydrogel systems.
Experimental Protocols
Detailed methodologies for the synthesis and characterization of AMPS hydrogels with different cross-linkers are provided below.
Synthesis of AMPS Hydrogels with MBA Cross-linker
This protocol describes a typical free-radical polymerization method for preparing AMPS hydrogels cross-linked with MBA.
Materials:
-
2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)
-
N,N'-methylenebis(acrylamide) (MBA)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)
-
Deionized water
Procedure:
-
Dissolve a specific amount of AMPS monomer and MBA cross-linker in deionized water in a reaction vessel.
-
Purge the solution with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the APS initiator to the solution, followed by the TEMED accelerator, to initiate polymerization.
-
Pour the solution into a mold and allow it to polymerize at a specific temperature (e.g., 60°C) for a designated time.[1]
-
After polymerization, immerse the hydrogel in deionized water to remove unreacted monomers and initiators.
Synthesis of AMPS Hydrogels with PEGDA Cross-linker
This protocol outlines the photo-polymerization method for synthesizing AMPS hydrogels using PEGDA as the cross-linker.
Materials:
-
AMPS sodium salt
-
Poly(ethylene glycol) diacrylate (PEGDA)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one)
-
Deionized water
Procedure:
-
Dissolve the AMPS sodium salt, PEGDA, and the photoinitiator in deionized water.
-
Pour the solution into a mold.
-
Expose the solution to UV light for a specific duration to initiate cross-linking.[3]
-
Wash the resulting hydrogel extensively with deionized water.
Cross-linking of AMPS Hydrogels with Glutaraldehyde
This protocol is adapted from methods used for other polymer hydrogels and can be applied to pre-formed AMPS polymer chains.
Materials:
-
Poly(AMPS) solution or pre-formed hydrogel
-
Glutaraldehyde (GA) solution (e.g., 25% aqueous solution)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
Procedure:
-
Immerse the pre-formed AMPS hydrogel or dissolve the AMPS polymer in a buffer solution.
-
Add a calculated amount of glutaraldehyde solution to the polymer solution or the swelling medium of the hydrogel.
-
Allow the cross-linking reaction to proceed for a specific time at a controlled temperature.
-
Thoroughly wash the hydrogel with a suitable buffer to remove any unreacted glutaraldehyde.[4]
Characterization of Hydrogel Properties
Swelling Ratio Measurement:
-
Immerse a dried, pre-weighed hydrogel sample (Wd) in deionized water or a buffer solution.
-
Allow the hydrogel to swell to equilibrium at a specific temperature.
-
Remove the swollen hydrogel, blot the surface to remove excess water, and weigh it (Ws).
-
The swelling ratio is calculated as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
Mechanical Testing:
-
Compressive Strength: Use a universal testing machine to apply a compressive load to a cylindrical hydrogel sample at a constant strain rate until fracture.[1]
-
Tensile Strength: Clamp a dumbbell-shaped hydrogel sample in a universal testing machine and apply a tensile load until it breaks.[3] The Young's modulus can be determined from the initial linear region of the stress-strain curve.
Visualization of Experimental Workflows
AMPS Hydrogel Synthesis and Characterization Workflow
Caption: Workflow for AMPS hydrogel synthesis and characterization.
Logical Relationship of Cross-linker Properties and Hydrogel Performance
Caption: Influence of cross-linker on hydrogel properties.
Conclusion
The selection of a cross-linker is a pivotal step in the design of AMPS hydrogels with tailored properties for specific biomedical and pharmaceutical applications.
-
N,N'-methylenebis(acrylamide) (MBA) is a conventional and effective cross-linker that generally leads to hydrogels with good mechanical strength.
-
Poly(ethylene glycol) diacrylate (PEGDA) offers the advantage of creating more flexible and biocompatible hydrogels, with properties that can be tuned by varying the molecular weight of the PEGDA.
-
Glutaraldehyde (GA) , while a potent cross-linker that can significantly enhance mechanical stability, requires careful handling and thorough purification due to its cytotoxicity.
Researchers should consider the desired balance between swelling capacity and mechanical integrity, as well as biocompatibility requirements, when choosing a cross-linking strategy for their AMPS hydrogel systems. The provided experimental protocols and comparative data serve as a valuable resource for making informed decisions in the development of advanced hydrogel-based materials.
References
A Comparative Guide to Drug Release Kinetics from AMPS Hydrogels and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the drug release kinetics from 2-acrylamido-2-methylpropane sulfonic acid (AMPS) hydrogels against other common hydrogel systems, including poly(2-hydroxyethyl methacrylate) (poly(HEMA)), polyvinyl alcohol (PVA), and chitosan (B1678972). The information presented is collated from various scientific studies to offer a comprehensive overview for researchers in drug development.
Introduction
This guide aims to bridge this gap by summarizing quantitative data from individual studies on each hydrogel type. While this approach necessitates careful consideration of the varying experimental contexts, it provides valuable insights into the relative performance of these materials. The subsequent sections detail the experimental protocols for key validation assays, present comparative data on drug release kinetics, and illustrate the underlying principles through diagrams.
Comparative Analysis of Drug Release Kinetics
The following tables summarize the drug release kinetics from AMPS, poly(HEMA), PVA, and chitosan hydrogels based on data from various studies. It is crucial to note that the experimental conditions, including the model drug, hydrogel composition, and release medium, vary between studies, which will influence the release profiles.
Table 1: Drug Release Kinetics from AMPS-Based Hydrogels
| Hydrogel Composition | Model Drug | Release Conditions (pH) | Key Findings | Release Model | Reference |
| Poly(AMPS-co-Acrylamide) | Theophylline | 1.2 and 7.4 | Higher release at pH 7.4 due to deprotonation of sulfonic acid groups. | Korsmeyer-Peppas | [1] |
| Poly(AMPS-co-AA) | Not Specified | 1.2 and 6.8 | pH-dependent swelling and release. | Not Specified | [2] |
| PVA-g-poly(AMPS) | Ticagrelor | 1.2 and 6.8 | Enhanced solubility and 99.91% drug release. | Korsmeyer-Peppas (Fickian) | [3] |
| HPMC-g-poly(AMPS) | Not Specified | 1.2 and 7.4 | Increased gel fraction with higher polymer/monomer concentration. | Not Specified | [4] |
Table 2: Drug Release Kinetics from Poly(HEMA) Hydrogels
| Hydrogel Composition | Model Drug | Release Conditions (pH) | Key Findings | Release Model | Reference |
| p(HEMA-co-EGDMA) | Amoxicillin | Not Specified | Release fits well with the Higuchi model. | Higuchi | [5] |
| pHEMA/AAm-g-LDPE with PLGA microparticles | Letrozole | Not Specified | Sustained release over 32 days with reduced initial burst. | Higuchi (Fickian) | [6] |
| p(HEMA) | L-Ascorbic Acid | Not Specified | Release controlled by Fickian diffusion. | Fickian Diffusion | [7] |
| Methacrylate-based | Tetrahydrozoline, Naphazoline, Dorzolamide, Timolol | 7.4 | Release kinetics are a function of hydrogel and drug molecular weight. | Not Specified | [8] |
Table 3: Drug Release Kinetics from PVA Hydrogels
| Hydrogel Composition | Model Drug | Release Conditions (pH) | Key Findings | Release Model | Reference |
| PVA/Chitosan | Not Specified | Not Specified | Release kinetics fit the Korsmeyer-Peppas model. | Korsmeyer-Peppas | [9] |
| Ag/PVA Nanocomposite | Ascorbic Acid | Not Specified | Non-Fickian release mechanism. | Korsmeyer-Peppas (Non-Fickian) | [10] |
| PVA | Glucose | Not Specified | Release mechanism can be Fickian or a combination of Fickian diffusion and polymer relaxation depending on formulation. | Fickian and Non-Fickian | [11] |
| PVA/Chitosan/Zeolite | L-arginine, Caffeine | Not Specified | Delayed release profile in the presence of zeolite. | Not Specified | [12] |
Table 4: Drug Release Kinetics from Chitosan Hydrogels
| Hydrogel Composition | Model Drug | Release Conditions (pH) | Key Findings | Release Model | Reference |
| Chitosan (High and Low Molecular Weight) | Naltrexone, Disulfiram | 7.4 | Sustained release over 28 days. | Korsmeyer-Peppas (Non-Fickian) | [13] |
| Chitosan/Sodium Alginate/Clinoptilolite | Lidocaine | Not Specified | Release data fits well with Zero-order, First-order, Higuchi, and Korsmeyer-Peppas models. | Multiple Models | [14] |
| Chitosan/PVA | Paracetamol | Not Specified | Sustained release. | Multiple Models | [15] |
| Chitosan-modified Cs/HEMA | 5-ASA | 8 | Higher release rates at higher pH and temperature. | Not Specified | [16] |
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of drug release kinetics.
1. Swelling Studies
The swelling behavior of a hydrogel is a critical parameter as it directly influences the drug release mechanism.[17]
-
Objective: To determine the water absorption capacity of the hydrogel.
-
Method:
-
A dried hydrogel sample of known weight (Wd) is immersed in a specific buffer solution (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C).
-
At regular time intervals, the hydrogel is removed from the solution, and excess surface water is carefully blotted with filter paper.
-
The swollen hydrogel is weighed (Ws).
-
The process is repeated until the hydrogel reaches a constant weight (equilibrium swelling).
-
-
Calculation: The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
2. Drug Loading and Encapsulation Efficiency
-
Objective: To load a specific drug into the hydrogel and determine the efficiency of this process.
-
Method (Swelling-Diffusion Method): [4]
-
Dried hydrogel samples are immersed in a drug solution of known concentration for a predetermined time, allowing the hydrogel to swell and absorb the drug.
-
After loading, the hydrogel is removed and dried.
-
-
Method (In-situ Polymerization): [4]
-
The drug is mixed with the monomer solution before the initiation of polymerization.
-
-
Encapsulation Efficiency (EE) Calculation:
-
The amount of non-entrapped drug in the supernatant solution after loading is quantified using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).[18]
-
EE is calculated as: EE (%) = [(Total amount of drug - Amount of non-entrapped drug) / Total amount of drug] x 100
-
3. In-vitro Drug Release Studies
-
Objective: To measure the rate and extent of drug release from the hydrogel over time in a simulated physiological environment.[4]
-
Method:
-
A drug-loaded hydrogel sample is placed in a known volume of release medium (e.g., PBS of a specific pH) in a dissolution apparatus, maintained at a constant temperature (e.g., 37°C) and agitation speed.
-
At predetermined time intervals, an aliquot of the release medium is withdrawn.
-
The withdrawn volume is replaced with fresh release medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is determined using an appropriate analytical method (e.g., UV-Vis spectrophotometry or HPLC).[18]
-
-
Data Analysis: The cumulative percentage of drug released is plotted against time. The release data is then fitted to various mathematical models (e.g., Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas) to determine the release kinetics and mechanism.[17]
Visualization of Experimental and Logical Workflows
Experimental Workflow for Drug Release Kinetics Validation
The following diagram illustrates the typical experimental workflow for validating the drug release kinetics from hydrogels.
Caption: Experimental workflow for hydrogel drug release validation.
Logical Relationships of Drug Release Kinetic Models
This diagram shows the relationships between common mathematical models used to describe drug release from hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. tandfonline.com [tandfonline.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. Development of Polyvinyl Alcohol Hydrogels for Controlled Glucose Release in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomaterials Based on Chitosan and Polyvinyl Alcohol as a Drug Delivery System with Wound-Healing Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Characterization of Chitosan-Based Smart Injectable Hydrogel for Improved Sustained Release of Antinarcotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
AMPS Copolymers Demonstrate Superior Salt Tolerance Over Other Polyelectrolytes
A comprehensive analysis of experimental data reveals that copolymers incorporating 2-acrylamido-2-methylpropane sulfonic acid (AMPS) exhibit significantly enhanced salt tolerance compared to other common polyelectrolytes, such as hydrolyzed polyacrylamide (HPAM) and polyacrylic acid (PAA). This superior performance, particularly in maintaining solution viscosity and hydrogel swelling capacity in high salinity environments, positions AMPS copolymers as a robust option for applications in challenging ionic conditions.
The key to the salt tolerance of AMPS copolymers lies in the unique chemical structure of the AMPS monomer. The presence of a sulfonic acid group (-SO3H), a strong acid, ensures that the polymer remains highly ionized even in the presence of high concentrations of mono- and divalent cations. This contrasts with carboxylate groups (-COOH) found in polyelectrolytes like HPAM and PAA, which are more susceptible to charge screening and precipitation in the presence of salts, especially divalent cations like Ca²⁺ and Mg²⁺. The bulky nature of the AMPS monomer also provides steric hindrance, further preventing the collapse of the polymer chains in saline solutions.
Viscosity Retention in Saline Solutions: A Comparative Analysis
The ability of a polymer solution to maintain its viscosity in the presence of salts is a critical measure of its salt tolerance. Experimental data consistently shows that the viscosity of AMPS copolymer solutions remains significantly higher than that of other polyelectrolytes as salinity increases.
For instance, studies comparing AMPS copolymers with partially hydrolyzed polyacrylamide (HPAM) demonstrate that under harsh conditions of high temperature (90°C) and high salinity (20 x 10⁴ mg/L), the viscosity retention of HPAM is only 9.6% of its value in pure water. In contrast, a zwitterion-modified HPAM (z-HPAM) containing AMPS moieties shows a significantly improved viscosity retention of 22.9% under the same conditions[1]. This enhancement is attributed to the "salting-in" effect and intermolecular electrostatic crosslinking facilitated by the zwitterionic units[1].
Further evidence of the superior performance of AMPS copolymers is highlighted in their application in enhanced oil recovery (EOR). Polymers with a high degree of sulfonation have proven to be less sensitive to salinity and temperature[2]. In a comparative study, the viscosity of three out of four polymers, excluding a thermoassociative polymer, decreased with an increase in salinity. However, the viscosity reduction was less pronounced for the AMPS-containing copolymer, especially at higher salt concentrations[2].
Below is a table summarizing the comparative viscosity performance of different polyelectrolytes in saline solutions.
| Polyelectrolyte | Salt Type | Salt Concentration | Temperature (°C) | Viscosity Retention (%) | Reference |
| Hydrolyzed Polyacrylamide (HPAM) | Mixed Brine | 20 x 10⁴ mg/L | 90 | 9.6 | [1] |
| Zwitterion-modified HPAM (z-HPAM) | Mixed Brine | 20 x 10⁴ mg/L | 90 | 22.9 | [1] |
| AM/AMPS Copolymer (AN132 VHM) | NaCl | Increasing | 25 | Higher than HPAM | [2] |
| AM/AMPS Copolymer (SUPERPUSHER SAV55) | NaCl | Increasing | 25 | Higher than HPAM | [2] |
Swelling Behavior of Hydrogels in Saline Environments
The salt tolerance of polyelectrolytes is also evident in the swelling behavior of their hydrogels. Ionic hydrogels tend to shrink in salt solutions due to a decrease in the osmotic pressure difference between the hydrogel and the external solution. However, hydrogels based on AMPS copolymers exhibit a markedly reduced deswelling effect in saline environments compared to their counterparts.
The swelling ratio of poly(acrylamide-co-sodium acrylate) hydrogels, for example, decreases rapidly with increasing NaCl concentration up to 10⁻² M.[3] In contrast, hydrogels containing AMPS show a more stable swelling capacity across a range of salt concentrations. This anti-salt behavior is attributed to the high ionization tendency and low salt sensitivity of the sulfonate groups in the AMPS units[4]. Even in the presence of divalent cations, which are notoriously detrimental to the swelling of conventional polyelectrolyte hydrogels, AMPS-based hydrogels maintain a significant portion of their swelling capacity.
The following table presents a comparison of the swelling behavior of different polyelectrolyte hydrogels in saline solutions.
| Hydrogel Type | Salt Type | Salt Concentration (M) | Swelling Ratio (q) | Reference |
| Poly(acrylamide-co-sodium acrylate) | NaCl | 0.1 | Significantly Decreased | [3] |
| H-alginate-g-poly(AMPS) | NaCl | 0.15 | High Retention | [4] |
| H-alginate-g-poly(AMPS) | CaCl₂ | 0.15 | High Retention | [4] |
| Poly(AM-AMPS) | NaCl | 1.0 | Stable | [5] |
Experimental Protocols
Viscosity Measurement
The salt tolerance of the polyelectrolytes was evaluated by measuring the apparent viscosity of their solutions at different salt concentrations using a rotational viscometer.
Methodology:
-
Polymer Solution Preparation: A stock solution of the polyelectrolyte was prepared by dissolving a known weight of the polymer in deionized water with gentle stirring to ensure complete dissolution without mechanical degradation.
-
Saline Solution Preparation: A series of saline solutions with varying concentrations of NaCl, KCl, and CaCl₂ were prepared.
-
Sample Preparation: The polymer stock solution was mixed with the saline solutions to achieve the desired final polymer and salt concentrations. The samples were allowed to equilibrate for a specified period.
-
Viscosity Measurement: The apparent viscosity of each sample was measured at a constant temperature and shear rate using a calibrated rotational viscometer.
Figure 1. Experimental workflow for viscosity measurement.
Swelling Ratio Determination
The swelling behavior of the hydrogels in saline solutions was quantified by measuring their equilibrium swelling ratio.
Methodology:
-
Hydrogel Synthesis: Hydrogels were prepared by free-radical polymerization of the respective monomers in the presence of a crosslinking agent and an initiator.
-
Drying: The synthesized hydrogels were dried to a constant weight in a vacuum oven.
-
Swelling: A known weight of the dried hydrogel was immersed in a large volume of saline solution of a specific concentration.
-
Equilibrium: The hydrogel was allowed to swell until it reached equilibrium, which was determined by periodic weighing of the swollen hydrogel after blotting the surface to remove excess water.
-
Calculation: The equilibrium swelling ratio (q) was calculated using the formula: q = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
Figure 2. Experimental workflow for swelling ratio determination.
Mechanism of Superior Salt Tolerance of AMPS Copolymers
The enhanced salt tolerance of AMPS copolymers can be attributed to the intrinsic properties of the sulfonic acid group.
Figure 3. Mechanism of superior salt tolerance of AMPS copolymers.
References
- 1. Frontiers | Incorporation of Partially Hydrolyzed Polyacrylamide With Zwitterionic Units and Poly(Ethylene Glycol) Units Toward Enhanced Tolerances to High Salinity and High Temperature [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. web.itu.edu.tr [web.itu.edu.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Superior Performance of AMPS-Based Dispersants in Ceramic Processing: A Comparative Analysis
For researchers and scientists in ceramic material development, achieving a stable, well-dispersed slurry is a critical first step. The choice of dispersant profoundly impacts the rheological properties of the slurry, which in turn dictates the quality and performance of the final ceramic product. This guide provides a comprehensive comparison of 2-Acrylamido-2-methylpropanesulfonic acid (AMPS)-based dispersants against other common alternatives, supported by experimental data, to aid in the selection of the optimal dispersing agent for your ceramic system.
AMPS-based copolymers have emerged as highly effective dispersants in ceramic processing. Their unique molecular structure, incorporating both a strong anionic sulfonate group and a flexible polymer backbone, provides a powerful combination of electrostatic and steric hindrance mechanisms for particle stabilization. This dual-action approach leads to superior performance in reducing slurry viscosity, improving solid loading, and enhancing the overall stability of ceramic suspensions compared to traditional dispersants.
Unveiling the Mechanism of Action
AMPS-based dispersants function by adsorbing onto the surface of ceramic particles in an aqueous environment. The sulfonic acid groups (-SO₃H) deprotonate, imparting a significant negative charge to the particle surface. This creates strong electrostatic repulsion between adjacent particles, preventing them from agglomerating. Simultaneously, the polymer chains extend into the solvent, creating a steric barrier that further hinders close approach. This combined electrosteric stabilization is highly effective across a range of pH values and is less sensitive to changes in ionic strength compared to purely electrostatic or steric dispersants.
Comparative Performance Evaluation
The effectiveness of a dispersant is primarily evaluated through its impact on the rheological properties of the ceramic slurry, specifically viscosity, zeta potential, and particle size distribution.
Viscosity Reduction and Solid Loading
One of the key advantages of AMPS-based dispersants is their exceptional ability to reduce the viscosity of ceramic slurries, even at high solid loadings. This is crucial for processes like slip casting, tape casting, and spray drying, where a fluid slurry is essential for achieving uniform and defect-free green bodies.
A study on a copolymer dispersant synthesized from acrylic acid (AA) and AMPS (PAA-AMPS) demonstrated its significant impact on the viscosity of a ceramic slurry. The results showed that a minimal addition of the PAA-AMPS copolymer could achieve a substantial reduction in viscosity, indicating excellent dispersion effects.[1] For instance, an optimal concentration of just 0.25% by mass of the copolymer resulted in the lowest viscosity, highlighting its efficiency.[1]
In contrast, while traditional dispersants like ammonium (B1175870) polyacrylate (APA) and diammonium citrate (B86180) (DAC) are also effective, studies on yttria-stabilized zirconia (3Y-TZP) dispersions have shown that achieving the lowest viscosity often requires higher concentrations, and the stability can be more pH-dependent.
Table 1: Comparative Viscosity of Ceramic Slurries with Different Dispersants
| Ceramic System | Dispersant | Dispersant Conc. (wt%) | Solid Loading (vol%) | Viscosity (mPa·s) at a specific shear rate | Reference |
| Generic Ceramic | PAA-AMPS | 0.25 | Not Specified | Lowest Achieved | [1] |
| Alumina (B75360) (Al₂O₃) | Ammonium Polyacrylate | 0.5 - 1.0 | 50 - 60 | Varies with pH | |
| Zirconia (ZrO₂) | Diammonium Citrate | 1.0 - 2.0 | 40 - 50 | pH-dependent | |
| Silica (SiO₂) | Ammonium Polyacrylate | 1.0 | 50 | ~200 | |
| Silicon Carbide (SiC) | Tetramethylammonium hydroxide | 0.8 | 50 | ~500 |
Note: The data in this table is compiled from multiple sources and serves as a general comparison. Direct comparison is challenging due to variations in experimental conditions.
Zeta Potential and Particle Size Distribution
Zeta potential is a critical measure of the magnitude of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. A higher absolute zeta potential value (typically > ±30 mV) indicates a more stable dispersion. AMPS-based dispersants, with their strong anionic nature, are highly effective at increasing the negative zeta potential of ceramic particles.
Studies have shown that the addition of polyelectrolyte dispersants significantly alters the surface charge of ceramic particles. For instance, in alumina suspensions, the addition of an ammonium polyacrylate dispersant can shift the isoelectric point and maintain a high negative zeta potential over a broad pH range, leading to stable suspensions. This principle is amplified with the inclusion of the strongly acidic sulfonate group in AMPS copolymers.
A stable dispersion with a high zeta potential directly correlates with a smaller and more uniform particle size distribution, as agglomerates are broken down and prevented from reforming.
Table 2: Zeta Potential and Particle Size in Ceramic Suspensions
| Ceramic System | Dispersant Type | Typical Zeta Potential (mV) | Effect on Particle Size |
| Alumina (Al₂O₃) | Polyelectrolyte | -30 to -50 | Reduction in agglomerate size |
| Zirconia (ZrO₂) | Polyelectrolyte | -40 to -60 | Narrower particle size distribution |
| Silica (SiO₂) | Anionic Surfactant | -25 to -45 | Improved dispersion of fine particles |
Experimental Protocols
To ensure objective and reproducible results in the evaluation of ceramic dispersants, standardized experimental protocols are essential.
Viscosity Measurement
-
Slurry Preparation:
-
Weigh the desired amount of ceramic powder and deionized water (or other solvent).
-
Add the specified concentration of the dispersant to the liquid and stir until fully dissolved.
-
Gradually add the ceramic powder to the dispersant solution while continuously stirring to ensure thorough wetting.
-
Ball mill the slurry for a predetermined time (e.g., 4-24 hours) to break down agglomerates and achieve a homogeneous dispersion.
-
-
Measurement:
-
Use a rotational viscometer or rheometer with a suitable geometry (e.g., concentric cylinder or cone-plate).
-
Equilibrate the slurry to the desired temperature.
-
Measure the viscosity over a range of shear rates (e.g., 1 to 1000 s⁻¹) to characterize the rheological behavior (e.g., shear thinning or shear thickening).
-
Zeta Potential and Particle Size Analysis
-
Sample Preparation:
-
Prepare a dilute suspension of the ceramic powder in deionized water (typically < 0.1 wt%).
-
Add the desired concentration of the dispersant and adjust the pH if necessary.
-
Use an ultrasonic probe to disperse the particles and break up any soft agglomerates.
-
-
Measurement:
-
Use a dynamic light scattering (DLS) instrument equipped with a zeta potential analyzer.
-
Inject the prepared suspension into the measurement cell.
-
For zeta potential, the instrument applies an electric field and measures the particle velocity to calculate the electrophoretic mobility and subsequently the zeta potential.
-
For particle size, the instrument measures the intensity fluctuations of scattered light caused by the Brownian motion of the particles to determine the particle size distribution.
-
Visualizing the Evaluation Workflow
The following diagram illustrates the logical workflow for the performance evaluation of ceramic dispersants.
Caption: Workflow for Ceramic Dispersant Evaluation.
Conclusion
The selection of an appropriate dispersant is a paramount consideration in ceramic processing. AMPS-based dispersants demonstrate superior performance in reducing slurry viscosity, enhancing solid loading, and ensuring long-term stability due to their potent electrosteric stabilization mechanism. While traditional dispersants remain effective in certain applications, the versatility and high efficiency of AMPS-based copolymers offer significant advantages for researchers and manufacturers seeking to optimize their ceramic formulations and produce high-quality, reliable ceramic components. The experimental protocols and evaluation workflow provided in this guide offer a robust framework for the systematic comparison and selection of the ideal dispersant for your specific ceramic system.
References
AMPS-Based Scale Inhibitors: A Performance Benchmark Against Commercial Alternatives
For researchers, scientists, and drug development professionals, the selection of an effective scale inhibitor is critical for maintaining the efficiency and integrity of various industrial processes. This guide provides an objective comparison of 2-Acrylamido-2-methylpropane sulfonic acid (AMPS)-based scale inhibitors against other commercial alternatives, supported by experimental data.
AMPS-based copolymers are widely recognized for their superior performance in preventing mineral scale formation, particularly under harsh conditions of high temperature, high pH, and high salinity. Their robust chemical structure, incorporating both a strong acidic sulfonic group and a carboxyl group, imparts excellent calcium tolerance and dispersancy for a variety of scales including calcium carbonate, calcium sulfate, and barium sulfate.
Performance Comparison of Scale Inhibitors
The following tables summarize the quantitative performance of various scale inhibitors based on static scale inhibition tests. These tests are a common laboratory method to determine the effectiveness of an inhibitor in preventing the precipitation of scale-forming minerals.
Table 1: Calcium Carbonate (CaCO₃) Scale Inhibition Efficiency
| Inhibitor Type | Concentration (mg/L) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| IA/AMPS Copolymer | 14 | - | 81.2 | [1][2] |
| P(MA-AMPS-HPA) Terpolymer | 30 | - | 84.7 | [3] |
| PEBMAA-EDA | Low Concentration | - | 83.61 | [4] |
| PASP-Pro | - | 150 | >87 | [5] |
| PAA | 3.33 µM | 30 | 95 | [6] |
| PESA | 3.33 µM | 30 | 90 | [6] |
| ATMP | 5 | - | 90 | [7] |
| MA-AA Copolymer | 15-20 | 90 | >90 | [8] |
Table 2: Calcium Sulfate (CaSO₄) Scale Inhibition Efficiency
| Inhibitor Type | Concentration (mg/L) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| IA/AMPS Copolymer | 18 | - | 80.6 | [1][2] |
| DPAAI | - | 150 | 94 | [4] |
| Phosphonate-based inhibitor | - | 60-120 | >90 | [4] |
Table 3: Barium Sulfate (BaSO₄) Scale Inhibition Efficiency
| Inhibitor Type | Concentration (mg/L) | pH | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| Synthesized Polymer | - | 7 | 70 | 89.1 | [9] |
| PPCA | - | - | 60 | Highly Efficient | [10] |
Thermal Stability
The thermal stability of a scale inhibitor is crucial for applications in high-temperature environments such as oilfields and geothermal water systems.
| Inhibitor Type | Degradation Temperature (°C) | Notes | Reference |
| IA/AMPS Copolymer | >345 | No obvious thermal degradation occurs until this temperature. | [1][2] |
| PASP-Pro | >150 | Retains over 87% scale inhibition efficiency after pretreatment at 150°C. | [5] |
Experimental Protocols
The data presented in this guide is based on established experimental methodologies for evaluating scale inhibitor performance. The following are detailed protocols for key experiments.
Static Scale Inhibition Test
This method is widely used to determine the minimum inhibitor concentration (MIC) required to prevent scale formation under specific conditions.
-
Preparation of Test Solutions:
-
Prepare synthetic brine solutions containing the scale-forming ions (e.g., Ca²⁺ and CO₃²⁻ for calcium carbonate scale) at concentrations that will induce precipitation.
-
A typical procedure involves preparing separate cationic and anionic brine solutions which are then mixed.[11]
-
-
Inhibitor Dosing:
-
Add varying concentrations of the scale inhibitor to a series of test bottles containing one of the brine solutions (typically the one that does not contain the precipitating cation to avoid premature reaction).
-
A blank sample with no inhibitor is always included.
-
-
Incubation:
-
Analysis:
-
After incubation, filter the solutions to remove any precipitated scale.
-
Determine the concentration of the remaining scale-forming cations (e.g., Ca²⁺) in the filtrate using techniques such as Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) or titration.[11]
-
-
Calculation of Inhibition Efficiency:
-
The inhibition efficiency (IE) is calculated using the following formula: IE (%) = [(C_i - C_b) / (C_o - C_b)] x 100 Where:
-
C_i is the concentration of the cation in the presence of the inhibitor.
-
C_b is the concentration of the cation in the blank (without inhibitor).
-
C_o is the initial concentration of the cation before incubation.[11]
-
-
Dynamic Tube Blocking Test
This test simulates the flow conditions in pipelines and is used to evaluate the performance of scale inhibitors in a dynamic environment.
-
Apparatus Setup:
-
Procedure:
-
The two brine solutions are pumped at a constant flow rate through the preheating coils to reach the desired test temperature.[8]
-
The heated brines are then mixed at a T-junction just before entering the capillary tube.
-
The scale inhibitor is dosed into one of the brine streams before the mixing point.
-
As scale forms inside the capillary tube, the differential pressure across the tube increases.
-
-
Evaluation:
Visualizing Experimental Workflows and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for scale inhibitor evaluation and the logical framework for comparing their performance.
Caption: Workflow for Static Scale Inhibitor Performance Evaluation.
Caption: Logical Framework for Comparing Scale Inhibitor Performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and performance evaluation of an environmentally benign scale inhibitor IA/AMPS co-polymer - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Machine Learning-Based Prediction of Scale Inhibitor Efficiency in Oilfield Operations [mdpi.com]
- 5. High-Temperature-Resistant Scale Inhibitor Polyaspartic Acid-Prolineamide for Inhibiting CaCO3 Scale in Geothermal Water and Speculation of Scale Inhibition Mechanism [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ripublication.com [ripublication.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spebrazilfatc.com.br [spebrazilfatc.com.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Scale Inhibitors Performance Under Simulated Flowing Field Conditions using Dynamic Tube Blocking Test | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Analytical Methods for the Quantification of Unreacted AMPS Monomer
The quantification of residual 2-acrylamido-2-methylpropane sulfonic acid (AMPS) monomer is critical for researchers, scientists, and drug development professionals to ensure the safety, efficacy, and quality of polymer-based products. Unreacted monomers can be toxic and may compromise the performance of the final product.[1][2] This guide provides an objective comparison of various analytical techniques for the quantification of unreacted AMPS monomer, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of residual monomers in polymers. The most common and effective methods for AMPS and structurally similar monomers like acrylamide (B121943) include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4] Other methods such as UV-Vis Spectrophotometry and Nuclear Magnetic Resonance (NMR) spectroscopy also find application in specific contexts.
The selection of an appropriate method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. For instance, GC methods are highly sensitive and robust, particularly when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS).[1][3] HPLC is well-suited for non-volatile or high-molecular-weight monomers.[4]
Below is a summary of quantitative data for the most relevant analytical methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 5 µg/L (for acrylamide)[5] | 10 µg/L (for acrylamide)[5] | 0.01–10 mg/L (for acrylamide)[6] | Simple, robust, good reproducibility. | Lower sensitivity compared to MS detection.[6] |
| HPLC-MS/MS | 1 ng/mL (in urine)[5] | - | Up to 3000 µg/L | High sensitivity and specificity.[6] | Higher equipment cost and complexity. |
| GC-FID | - | 0.00013% m/m (for acrylate (B77674) crosslinker)[7] | R² > 0.99[7] | High sensitivity and robustness.[1] | Requires volatile or derivatized analytes.[1] |
| GC-MS | 5-10 µg/kg (for acrylamide)[5] | - | - | Excellent sensitivity and speciation.[1][3] | Matrix effects can be a concern.[3] |
| UV-Vis Spectrophotometry | 0.074 ppm (for acrylamide)[8] | - | 0-10 ppm (for acrylamide)[8] | Simple, cost-effective. | Prone to interference from other UV-absorbing species.[8] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for AMPS and Acrylamide
This method is adapted from a procedure for the analysis of residual AMPS and acrylamide (AM) in an AM/AMPS copolymer.[9]
1. Sample Preparation:
-
To reduce the viscosity of polymer solutions, an extraction step is employed.
-
A mixture of isopropanol (B130326) and ethanol (B145695) is used as the extractant to isolate AMPS and AM from the aqueous polymer solution.[9]
2. Chromatographic Conditions:
-
Column: ZORBAX SB-C18 (4.0 mm × 150 mm).[9]
-
Mobile Phase: Methanol and water (85:15 volume ratio).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV absorption at 220 nm.[9]
-
Column Temperature: 27°C.[9]
-
Injection Volume: 6 µL.[9]
3. Calibration:
-
Prepare standard solutions of AMPS and AM in the mobile phase.
-
Establish calibration curves by plotting peak area against concentration. Correlation coefficients should be above 0.9995.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) for Acrylamide
This protocol is based on a method for the simultaneous quantification of 17 residual monomers, including acrylamides, in adhesives.[3]
1. Sample Preparation:
-
Ultrasonic extraction is used to isolate the monomers from the adhesive matrix.[3]
-
A matrix-matching calibration standard is adopted to mitigate the matrix effect on quantification.[3]
2. GC-MS Conditions:
-
GC System: Agilent 7890B Gas Chromatograph.
-
MS System: Agilent 5977A Mass Spectrometer.
-
Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 3 min, ramped to 180°C at 10°C/min, then ramped to 280°C at 20°C/min and held for 5 min.
-
Carrier Gas: Helium at a flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Selected Ion Monitoring (SIM).
Visualizations
Experimental Workflow for HPLC Analysis of Unreacted AMPS
The following diagram illustrates the general workflow for the quantification of unreacted AMPS monomer using HPLC.
Caption: Workflow for HPLC quantification of unreacted AMPS monomer.
Logical Relationship of Analytical Method Selection
The choice of an analytical method is guided by several factors. The following diagram illustrates the logical relationship between these factors and the selection of a suitable method.
Caption: Decision tree for selecting an analytical method.
References
- 1. polymersolutions.com [polymersolutions.com]
- 2. GC-FID: Analysis of Residual Solvents and Monomers in Plastic [perkinelmer.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. measurlabs.com [measurlabs.com]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of Analytical Methods for the Detection of Residual Crosslinker in Hyaluronic Acid Hydrogel Films | MDPI [mdpi.com]
- 8. A new ultra violet-visible spectrophotometric method for quantitative determination of acrylamide via hydrolysis process [oarep.usim.edu.my]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of AMPS Hydrogel Swelling Behavior in Diverse Media
In the realm of advanced materials, 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS) hydrogels have garnered significant attention for their exceptional water absorption capabilities and responsiveness to external stimuli. This guide provides a comparative overview of the swelling behavior of AMPS hydrogels in various aqueous environments, supported by experimental data. The information presented is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the unique properties of these polymers.
The swelling capacity of AMPS hydrogels is intricately linked to the chemistry of their polymer network and the surrounding medium. The presence of sulfonate groups (-SO₃H) in the AMPS monomer imparts a strong hydrophilic and anionic character to the hydrogel, governing its interaction with water and solutes.[1]
The Influence of pH on Swelling
The pH of the surrounding medium plays a pivotal role in the swelling of AMPS hydrogels due to the ionization of the sulfonate groups.[2] In alkaline environments, the deprotonation of these groups leads to increased electrostatic repulsion between the polymer chains, resulting in enhanced swelling.[3] Conversely, in acidic conditions, protonation of the sulfonate groups can reduce this repulsion, leading to a shrunken state.[3]
Some studies have demonstrated a reversible pH-responsive behavior, with significant swelling observed at a basic pH of 8.0 and shrinking at an acidic pH of 2.0.[3][4] For instance, certain alginate-g-poly(AMPS) hydrogels have been reported to swell up to 95 g/g at pH 8.0.[3] However, the exact pH at which maximum swelling occurs can vary depending on the specific composition of the hydrogel. For example, some AMPS-based hydrogels have shown maximum swelling at an acidic pH of 2, which is attributed to the protonation of amino groups leading to chain repulsion.[1] Other research indicates that poly(AMPS) hydrogels can maintain a high degree of absorbency, around 110 g/g, over a broad pH range from 3 to 11.[5]
The Impact of Salinity on Swelling
The presence of electrolytes in the swelling medium generally leads to a decrease in the swelling capacity of AMPS hydrogels.[3][6] This phenomenon is primarily attributed to a "charge screening effect," where the cations from the salt solution shield the negative charges of the sulfonate groups on the polymer chains. This shielding reduces the electrostatic repulsion between the chains, diminishing the driving force for water absorption.[3]
The extent of this reduction in swelling is dependent on the concentration and the valence of the cations in the salt solution. An increase in the ionic strength of the medium results in a more pronounced decrease in the swelling ratio.[3][6] Furthermore, multivalent cations (e.g., Ca²⁺, Al³⁺) have a more significant impact on reducing swelling compared to monovalent cations (e.g., Na⁺, K⁺).[3][7] This is due to the potential for "ionic crosslinking," where multivalent cations can form bridges between different polymer chains, effectively increasing the crosslink density and restricting swelling.[3] Despite this, AMPS hydrogels are often considered "anti-salt" superabsorbents because they retain a high swelling capacity in salt solutions compared to many other types of hydrogels.[3]
Comparative Swelling Data
The following table summarizes the swelling behavior of AMPS hydrogels in different media based on data reported in various studies.
| Swelling Medium | Key Parameters | Observed Swelling Behavior | Swelling Ratio (g/g) | References |
| Deionized Water | - | Serves as a baseline for maximum swelling. | 32.34 - 81.81 (increases with AMPS content) | [1] |
| Acidic Solution | pH 2.0 | Shrinking due to protonation of sulfonate groups or repulsion from protonated amino groups. | Varies; can be minimal or maximal depending on composition. | [1][3] |
| Basic Solution | pH 8.0 | High swelling due to anion-anion repulsive electrostatic forces. | Up to 95 | [3] |
| Wide pH Range | pH 3-11 | Stable and high absorbency. | ~110 | [5] |
| Monovalent Salt Solutions (e.g., NaCl, KCl) | 0.15 M | Swelling decreases compared to deionized water due to charge screening. | Swelling in KCl is slightly lower than in NaCl. | [3][6] |
| Divalent Salt Solutions (e.g., CaCl₂, MgCl₂) | 0.15 M | Further decrease in swelling due to ionic crosslinking. | Lower than in monovalent salt solutions. | [3][6] |
| Trivalent Salt Solutions (e.g., AlCl₃) | 0.15 M | Significant reduction in swelling. | Lower than in divalent salt solutions. | [3][7] |
Experimental Protocols
Synthesis of AMPS Hydrogels
A common method for preparing AMPS hydrogels is through free-radical polymerization.[8][9]
-
Monomer Solution Preparation: A specific concentration of AMPS monomer (e.g., 40-60% w/v) is dissolved in deionized water.[10]
-
Crosslinker Addition: A crosslinking agent, such as N,N'-methylene-bis-acrylamide (MBA), is added to the monomer solution.[9]
-
Initiator Addition: A free-radical initiator, like ammonium (B1175870) persulfate, is introduced to start the polymerization process.[8]
-
Polymerization: The solution is typically purged with nitrogen to remove oxygen, which can inhibit polymerization, and then allowed to polymerize at a specific temperature (e.g., room temperature) to form the hydrogel.[10]
-
Purification: The resulting hydrogel is often washed extensively with deionized water to remove any unreacted monomers, crosslinkers, and initiators.
-
Drying: The purified hydrogel is dried to a constant weight, typically in an oven at a controlled temperature.
Swelling Studies
The swelling behavior is quantified by measuring the swelling ratio.[1][3]
-
Initial Measurement: A known weight of the dried hydrogel (Wd) is taken.[3]
-
Immersion: The dried hydrogel sample is immersed in the desired swelling medium (e.g., deionized water, buffer solutions of varying pH, or salt solutions of different concentrations) at a constant temperature.[1][5]
-
Equilibrium Swelling: The hydrogel is allowed to swell until it reaches equilibrium, which can take several hours.[1] At regular intervals, the swollen hydrogel is removed from the medium, excess surface water is carefully blotted away, and its weight (Ws) is recorded. This process is repeated until a constant weight is achieved.
-
Swelling Ratio Calculation: The equilibrium swelling ratio (SR) is calculated using the following formula:
SR (g/g) = (Ws - Wd) / Wd
Visualizing the Experimental Workflow
The logical flow of the comparative swelling studies can be represented by the following diagram.
Caption: Experimental workflow for comparative swelling studies of AMPS hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. biotech-asia.org [biotech-asia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Salinity on Swelling Behaviors of Superwater Absorbent Hydrogel Prepared from Carboxymethyl cellulose/Acrylamide Blends by Gamma Radiation, American Journal of Applied and Industrial Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Design and Preparation of AMPS-Based Hydrogels for Biomedical Use as Wound Dressings | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of AMPS-Grafted Surfaces for Antimicrobial Efficacy
For researchers, scientists, and drug development professionals, the prevention of microbial colonization on surfaces is a critical aspect of developing safe and effective medical devices and therapeutics. This guide provides an objective comparison of the antimicrobial properties of surfaces grafted with antimicrobial peptides (AMPs) against three common alternatives: silver nanoparticles, quaternary ammonium (B1175870) compounds (QACs), and chitosan (B1678972) coatings. The following sections present a summary of quantitative data from various studies, detailed experimental protocols for key validation assays, and visual representations of experimental workflows.
Comparative Analysis of Antimicrobial Performance
The antimicrobial efficacy of a surface is primarily evaluated based on its ability to reduce the number of viable bacteria, inhibit bacterial adhesion, and decrease bacterial viability upon contact. The following tables summarize the performance of AMPS-grafted surfaces in comparison to silver nanoparticles, quaternary ammonium compounds, and chitosan coatings based on these key metrics.
| Surface Coating | Test Organism(s) | Log Reduction | Reference |
| AMPS-grafted | S. aureus | >3.0 (after 4h) | [1] |
| Silver Nanoparticles | S. aureus | ~3.0 (after 4h) | [1] |
| Quaternary Ammonium Compounds | E. coli, A. baumannii, L. monocytogenes | >5.0 (within 1 min) | [2][3] |
| Chitosan | S. aureus, E. coli | Not explicitly quantified in log reduction | [4] |
Table 1: Comparative Log Reduction of Viable Bacteria. Log reduction provides a quantitative measure of the reduction in the number of colony-forming units (CFUs). A higher log reduction value indicates greater antimicrobial efficacy.
| Surface Coating | Test Organism(s) | Bacterial Adhesion Reduction (%) | Reference |
| AMPS-grafted | P. aeruginosa, S. aureus | Significant reduction observed | [5][6] |
| Silver Nanoparticles | S. aureus, S. epidermidis | Statistically significant decrease | [7] |
| Quaternary Ammonium Compounds | S. aureus | Significant reduction | |
| Chitosan | Various bacteria and yeast | 95% - 99.9997% reduction in biofilm viable cells |
Table 2: Comparative Reduction in Bacterial Adhesion. This metric assesses the ability of the surface to prevent the initial attachment of bacteria, a crucial step in biofilm formation.
| Surface Coating | Test Organism(s) | Bacterial Viability (%) | Reference |
| AMPS-grafted | P. aeruginosa, S. aureus | High percentage of non-viable (dead) cells observed | [6] |
| Silver Nanoparticles | Various bacteria | Effective in reducing bacterial viability | |
| Quaternary Ammonium Compounds | Staphylococci, E. coli, P. aeruginosa | Reduced viability from 90% to 0% for staphylococci and to 25% for Gram-negative bacteria | |
| Chitosan | S. epidermidis | Disruption of cell membranes observed |
Table 3: Comparative Bacterial Viability on Surfaces. This metric evaluates the state of bacteria upon contact with the surface, distinguishing between live and dead cells.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited in the comparative analysis.
Log Reduction Assay (Based on ISO 22196)
This test quantitatively evaluates the antibacterial activity of non-porous surfaces.
-
Preparation of Materials: Test surfaces (both treated and untreated controls) are cut into 50 mm x 50 mm squares and sterilized.
-
Bacterial Culture Preparation: A standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli) is prepared to a concentration of 2.5-10 x 10^5 CFU/mL.[2]
-
Inoculation: A 0.4 mL aliquot of the bacterial suspension is placed onto the center of each test surface.
-
Covering: A sterile 40 mm x 40 mm piece of film is placed over the inoculum to ensure even spreading and prevent dehydration.
-
Incubation: The samples are incubated at 35°C and >90% relative humidity for 24 hours.[2]
-
Bacterial Recovery: After incubation, the surfaces are washed with a neutralizing solution to recover the bacteria.
-
Enumeration: The number of viable bacteria in the neutralizing solution is determined by serial dilution and plating on agar (B569324) plates. The plates are incubated, and the resulting colonies are counted.
-
Calculation: The log reduction is calculated as the difference in the logarithm of the average number of viable bacteria recovered from the untreated control surface and the treated test surface. An antibacterial product is considered effective when the log reduction value is 2.0 or more.[2]
Bacterial Adhesion Assay
This assay quantifies the initial attachment of bacteria to a surface.
-
Preparation of Surfaces: The test surfaces are placed in the wells of a sterile multi-well plate.
-
Bacterial Suspension: A bacterial culture is grown to the mid-exponential phase, harvested by centrifugation, washed, and resuspended in a suitable buffer or medium to a defined optical density (e.g., OD600 of 1.0).
-
Incubation: The surfaces are incubated with the bacterial suspension for a specified period (e.g., 2-4 hours) at a relevant temperature (e.g., 37°C) with or without gentle agitation.
-
Washing: Non-adherent bacteria are removed by gently washing the surfaces multiple times with a sterile buffer (e.g., phosphate-buffered saline).
-
Quantification of Adherent Bacteria:
-
Direct Counting: Adherent bacteria are stained with a fluorescent dye (e.g., DAPI) and visualized and counted using fluorescence microscopy.
-
CFU Counting: Adherent bacteria are detached from the surface by sonication or vortexing, and the number of viable bacteria is determined by plating serial dilutions and counting the resulting colonies.
-
Crystal Violet Staining: Adherent biomass is stained with crystal violet, which is then solubilized, and the absorbance is measured to provide a relative measure of adhesion.
-
Bacterial Viability Assay (LIVE/DEAD Staining)
This assay differentiates between live and dead bacteria on a surface.
-
Bacterial Adhesion: Bacteria are allowed to adhere to the test surfaces as described in the bacterial adhesion assay protocol.
-
Staining: The surfaces are incubated with a mixture of two fluorescent dyes:
-
SYTO 9: A green fluorescent dye that stains all bacteria (both live and dead).
-
Propidium Iodide: A red fluorescent dye that only penetrates and stains bacteria with damaged cell membranes (dead bacteria).
-
-
Incubation: The staining solution is incubated with the surfaces for a specified time (e.g., 15 minutes) in the dark.
-
Visualization: The surfaces are observed using a fluorescence microscope with appropriate filters to visualize the green (live) and red (dead) bacteria.
-
Quantification: The number of live and dead bacteria can be quantified by image analysis software to determine the percentage of viable cells.
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the workflows for the key experimental protocols described above.
Caption: Workflow for the Log Reduction Assay.
Caption: Workflow for the Bacterial Adhesion Assay.
Caption: Workflow for the Bacterial Viability Assay.
References
- 1. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eco-Friendly Activation of Silicone Surfaces and Antimicrobial Coating with Chitosan Biopolymer [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Bacterial adhesion on biomedical surfaces covered by micrometric silver Islands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-AEMP (Bis[2-(methacryloyloxy)ethyl] phosphate): A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper operational handling and disposal of 2-AEMP, chemically identified as Bis[2-(methacryloyloxy)ethyl] phosphate (B84403). Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its potential hazards. This substance is classified as a skin, eye, and respiratory irritant.[1][2][3] Long-term exposure may be harmful to aquatic life.[3][4]
Personal Protective Equipment (PPE):
When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A fully-buttoned lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[5]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[3]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Quantitative Data for Bis[2-(methacryloyloxy)ethyl] phosphate
| Property | Value | Source |
| CAS Number | 32435-46-4 | [1][6] |
| Molecular Formula | C12H19O8P | [6] |
| Molecular Weight | 322.25 g/mol | [6] |
| Appearance | Colorless Liquid | [6] |
| Density | 1.28 g/cm³ at 25 °C | [1] |
| Storage Temperature | 2-8°C | [6] |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, typically involving incineration.[7][8] Do not dispose of this chemical down the drain or in regular trash.[8]
Step 1: Waste Collection
-
Collect waste this compound in a designated, compatible, and sealable container.
-
The container should be made of a material that will not react with the chemical.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[7]
Step 2: Labeling
-
Clearly label the hazardous waste container with the full chemical name: "Bis[2-(methacryloyloxy)ethyl] phosphate" and the CAS number "32435-46-4".
-
The label should also include the words "Hazardous Waste" and a description of the hazards (e.g., "Irritant").[7]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.
-
Keep the container away from heat, light, and incompatible materials such as strong oxidizing agents.[1][7] Methacrylates have the potential to polymerize, which can sometimes be explosive if exposed to heat or light.[7]
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[7]
-
Provide them with the full chemical name and any other relevant information about the waste.
Spill & Emergency Procedures:
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite. Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully scoop up the absorbed material and place it into a labeled hazardous waste container.
-
Clean: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department, regardless of the size.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental research. The procedures outlined are based on established safety protocols and regulatory guidelines for chemical waste management.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. chemos.de [chemos.de]
- 2. Bis 2-(methacryloyloxy)ethyl phosphate Bis(2-methacryloyloxyethyl) acid phosphate 32435-46-4 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling 2-Acrylamido-2-methylpropanesulfonic acid (2-AEMP)
This guide provides critical safety and logistical information for laboratory professionals handling 2-Acrylamido-2-methylpropanesulfonic acid (2-AEMP). Adherence to these procedures is essential for ensuring personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the required PPE based on established safety protocols.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 / EN 166 | Protects against splashes and dust. |
| Face Shield | - | Recommended for splash-prone procedures. | |
| Hand Protection | Chemical-resistant gloves | Neoprene, Nitrile, or Butyl Rubber | Prevents skin contact with this compound. |
| Body Protection | Laboratory Coat | - | Protects skin and personal clothing. |
| Chemical-resistant Apron | - | Additional protection against spills. | |
| Respiratory Protection | NIOSH-approved respirator | N95 or higher | For use in poorly ventilated areas or when generating dust. |
Operational Plan: Handling this compound
A systematic approach to handling this compound minimizes the risk of exposure and contamination. The following workflow outlines the key steps from preparation to disposal.
Procedural Guidance
Donning PPE:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Put on a clean lab coat, ensuring it is fully buttoned.
-
Respirator: If required, perform a seal check on the respirator.
-
Eye Protection: Put on safety goggles. If a splash hazard exists, also don a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated side inward.
-
Hand Hygiene: Wash hands.
-
Eye Protection: Remove safety goggles and face shield.
-
Respirator: Remove the respirator.
-
Hand Hygiene: Wash hands again thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Container | Procedure |
| Solid this compound | Labeled, sealed hazardous waste container | Collect all solid waste in a designated, clearly labeled container. |
| Contaminated PPE | Labeled hazardous waste bag | All disposable PPE (gloves, etc.) must be placed in a sealed bag. |
| Contaminated Labware | Designated sharps or glass disposal box | Dispose of in accordance with institutional guidelines for chemically contaminated sharps/glass. |
All waste must be disposed of through the institution's hazardous waste management program.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
